molecular formula C23H23NO6 B557685 Fmoc-d-glu(oall)-oh CAS No. 204251-33-2

Fmoc-d-glu(oall)-oh

Katalognummer: B557685
CAS-Nummer: 204251-33-2
Molekulargewicht: 409,4 g/mole
InChI-Schlüssel: LRBARFFNYOKIAX-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-d-glu(oall)-oh, also known as this compound, is a useful research compound. Its molecular formula is C23H23NO6 and its molecular weight is 409,4 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBARFFNYOKIAX-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-D-Glu(OAll)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nα-Fmoc-D-glutamic acid γ-allyl ester (Fmoc-D-Glu(OAll)-OH) is a valuable and versatile building block in the field of peptide chemistry and drug discovery. Its unique orthogonal protection scheme, featuring the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the palladium-cleavable allyl ester, allows for selective chemical manipulations, making it an essential component in the synthesis of complex peptides and peptidomimetics.

This in-depth technical guide provides a thorough overview of the chemical properties of this compound, detailed experimental protocols for its use, and visual representations of key workflows to facilitate its effective application in the laboratory.

Core Chemical and Physical Properties

This compound is a white to off-white powder. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 204251-33-2[1][2][3]
Molecular Formula C₂₃H₂₃NO₆[1][2]
Molecular Weight 409.43 g/mol [1][2][3]
Appearance White to slight yellow to beige powder
Melting Point 118-122 °C
Purity ≥97% (HPLC)[1]
Solubility Clearly soluble in DMF (1 mmole in 2 ml)
Storage 2-8°C, sealed in dry, dark place[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions, typically with piperidine.[4][5] The allyl ester on the side chain is stable to these basic conditions, as well as to the acidic conditions often used for the final cleavage of the peptide from the resin.[6] This orthogonality is crucial for the synthesis of peptides where side-chain modification is desired.

Experimental Workflow for SPPS

The general workflow for incorporating this compound into a peptide sequence via manual SPPS is depicted below.

SPPS_Workflow Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of Sequence Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Key Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol outlines the manual removal of the Fmoc protecting group from the N-terminus of a resin-bound peptide.[4][5]

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Reaction vessel with a filter

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for an initial 1-3 minutes.[4]

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine/DMF solution.

  • Agitate the mixture for an additional 10-20 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the subsequent amino acid coupling step.

Monitoring: The completion of the deprotection can be monitored using a qualitative ninhydrin (Kaiser) test, which gives a positive blue color in the presence of a free primary amine.[4]

Protocol 2: Selective Cleavage of the Allyl Ester Side-Chain Protection

The allyl ester of the glutamic acid side chain can be selectively removed while the peptide is still attached to the resin, allowing for on-resin modification.[6][7] This is typically achieved using a palladium(0) catalyst.

Materials:

  • Peptide-resin containing the Glu(OAll) residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A scavenger for the allyl group, such as polymethylhydrosiloxane (PMHS)[6][7] or morpholine.

  • Anhydrous, degassed solvent such as dichloromethane (DCM) or tetrahydrofuran (THF)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Swell the peptide-resin in the chosen anhydrous solvent under an inert atmosphere.

  • In a separate flask, dissolve the palladium catalyst and the allyl scavenger in the reaction solvent.

  • Add the catalyst/scavenger solution to the swollen resin. A typical reagent combination is Pd(PPh₃)₄ and PMHS in the presence of ZnCl₂.[6][7]

  • Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to 18 hours depending on the substrate and specific conditions.[6][8]

  • Monitor the reaction progress by taking small resin samples and analyzing the cleaved peptide by HPLC-MS after a micro-cleavage from the resin.

  • Once the deprotection is complete, drain the reaction mixture.

  • Wash the resin extensively with the reaction solvent, followed by washes with solutions of chelating agents (e.g., sodium diethyldithiocarbamate) to remove residual palladium.

  • Finally, wash the resin with DMF to prepare it for the subsequent on-resin modification or final cleavage.

Logical Relationship for Orthogonal Deprotection

The following diagram illustrates the decision-making process for the selective deprotection of the Fmoc and allyl groups.

Orthogonal_Deprotection Start Fmoc-D-Glu(OAll)-Peptide-Resin Decision Desired Modification? Start->Decision N_Terminus N-Terminus Elongation Decision->N_Terminus Yes Side_Chain Side-Chain Modification Decision->Side_Chain No Fmoc_Removal Fmoc Deprotection (Piperidine/DMF) N_Terminus->Fmoc_Removal Allyl_Removal Allyl Deprotection (Pd(0) catalyst) Side_Chain->Allyl_Removal Couple_AA Couple Next Fmoc-Amino Acid Fmoc_Removal->Couple_AA Modify_Side_Chain On-Resin Side-Chain Reaction Allyl_Removal->Modify_Side_Chain

Decision tree for orthogonal deprotection strategies.

Conclusion

This compound is a powerful tool for peptide chemists, offering a reliable method for introducing D-glutamic acid into peptide sequences with the added advantage of an orthogonally protected side chain. This allows for the synthesis of complex peptides, cyclic peptides, and peptide conjugates that are crucial for advancing drug discovery and development. The protocols and data presented in this guide provide a solid foundation for the successful application of this versatile building block in research and development.

References

A Comprehensive Technical Guide to Fmoc-D-Glu(OAll)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-allyl ester (Fmoc-D-Glu(OAll)-OH), a critical building block for the synthesis of complex peptides and peptidomimetics. Its unique orthogonal protection scheme enables site-specific modifications, making it an invaluable tool in drug discovery and development.

Core Concepts and Applications

This compound is a derivative of the D-enantiomer of glutamic acid, where the α-amino group is protected by a base-labile Fmoc group, and the γ-carboxyl group is protected by an allyl ester. This arrangement allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1] The key advantage of the allyl protecting group is its orthogonality to both the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) and the base-labile Fmoc group.[1] The allyl group can be selectively removed under mild conditions using a palladium(0) catalyst, revealing a free carboxylic acid on the peptide backbone for further manipulation.[1]

This unique feature facilitates several advanced applications:

  • Synthesis of Cyclic Peptides: On-resin cyclization can be achieved by forming a lactam bridge between the deprotected γ-carboxyl group of the D-glutamic acid residue and a free amine group elsewhere on the peptide, such as the N-terminus or the side chain of a lysine residue.[1] This approach is instrumental in creating conformationally constrained peptides with enhanced biological activity and stability.

  • Peptide Conjugation: The exposed carboxylic acid serves as a handle for the attachment of various molecules, including small molecule drugs, imaging agents, and polymers like polyethylene glycol (PEG), to create targeted therapeutics and diagnostics.[1]

  • Branched Peptides: The selective deprotection allows for the synthesis of branched peptides by initiating a new peptide chain from the glutamic acid side chain.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReferences
CAS Number 204251-33-2[2]
Molecular Formula C₂₃H₂₃NO₆
Molecular Weight 409.43 g/mol
Appearance White to off-white powder
Purity ≥97% (HPLC)
Storage Temperature 2-8°C, sealed in dry, dark place[2]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual steps for incorporating this compound into a peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.[3]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.[4]

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.[4]

    • Wash the resin thoroughly with DMF and DCM.[3]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with the coupling reagent (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.[3]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[3][4]

    • Monitor the coupling reaction using a Kaiser test.[4]

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.[4]

  • Cleavage from Resin:

    • Wash the peptide-resin with DCM and dry under vacuum.[4]

    • Treat the resin with the cleavage cocktail for 2-3 hours.[4]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]

    • Centrifuge to pellet the peptide and wash with cold ether.[4]

    • Dry the peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]

On-Resin Deprotection of the Allyl Group

This protocol describes the selective removal of the allyl protecting group from the γ-carboxyl of the D-glutamic acid residue on the solid support.

Materials:

  • Peptide-resin containing this compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or other suitable scavenger

  • DCM, anhydrous

Procedure:

  • Swell the peptide-resin in anhydrous DCM.

  • In a separate, dry, and inert-atmosphere (e.g., argon or nitrogen) flushed vial, dissolve Pd(PPh₃)₄ (0.25 equivalents) in DCM.

  • Add the scavenger, such as phenylsilane (25 equivalents), to the resin.

  • Add the Pd(PPh₃)₄ solution to the resin suspension.

  • Agitate the reaction mixture under an inert atmosphere for 2 hours at room temperature.

  • Wash the resin extensively with DCM, DMF, and a solution of 0.5% DIPEA in DMF, followed by a solution of sodium diethyldithiocarbamate (0.5% w/w) in DMF to scavenge residual palladium.[6]

Visualizing Workflows

The following diagrams illustrate the key experimental workflows involving this compound.

SPPS_Workflow Resin Start with Resin Swell Resin Swelling (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF/DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide Pure Peptide Purification->Peptide On_Resin_Cyclization Start Peptide on Resin with This compound Allyl_Deprotection Allyl Deprotection (Pd(PPh₃)₄, PhSiH₃) Start->Allyl_Deprotection Wash1 Wash Allyl_Deprotection->Wash1 Side_Chain_Activation Side Chain Activation (e.g., HBTU/DIPEA) Wash1->Side_Chain_Activation Cyclization On-Resin Cyclization Side_Chain_Activation->Cyclization Cleavage Cleavage and Purification Cyclization->Cleavage Cyclic_Peptide Cyclic Peptide Cleavage->Cyclic_Peptide

References

Fmoc-D-Glu(OAll)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-D-Glu(OAll)-OH, a key building block in modern peptide chemistry, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.

Core Compound Data

This compound, also known as N-α-Fmoc-D-glutamic acid γ-allyl ester, is a derivative of the non-proteinogenic amino acid D-glutamic acid. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and an allyl (All) ester protecting the γ-carboxylic acid side-chain makes it a versatile reagent for the synthesis of complex peptides. The D-configuration of the glutamic acid residue can be strategically incorporated into peptide sequences to enhance their proteolytic stability, a crucial attribute for therapeutic peptides.

Below is a summary of the key quantitative data for this compound:

PropertyValue
Molecular Weight 409.43 g/mol
Molecular Formula C₂₃H₂₃NO₆
CAS Number 204251-33-2
Appearance White to off-white powder
Purity (typical) ≥97%
Storage Conditions 2-8°C, protected from light

Application in Solid-Phase Peptide Synthesis

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the α-amino group and is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The allyl ester on the side-chain is an orthogonal protecting group, meaning it can be selectively removed under conditions that do not affect the Fmoc group or other common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). This orthogonality is highly advantageous for the synthesis of cyclic peptides, branched peptides, and peptides that require site-specific modifications.

The selective removal of the allyl group is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. This deprotection step unmasks the γ-carboxylic acid, which can then be used for further chemical modifications, such as lactam bridge formation or conjugation to other molecules.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence and the subsequent deprotection of the allyl side-chain. These are starting points and may require optimization based on the specific peptide sequence and solid support used.

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, this compound (3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid).

    • The activated amino acid solution is added to the deprotected peptide-resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

  • Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.

  • Chain Elongation: The deprotection and coupling steps are repeated for the subsequent amino acids in the desired sequence.

Protocol 2: On-Resin Deprotection of the Allyl (OAll) Side-Chain

This protocol describes the removal of the allyl protecting group from the glutamic acid side-chain while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing the Glu(OAll) residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger (e.g., Phenylsilane, Morpholine, or Meldrum's acid)

  • Solvent (e.g., Dichloromethane - DCM, or a mixture of Chloroform/Acetic Acid/N-Methylmorpholine)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Resin Preparation: The peptide-resin is swelled in the chosen solvent in a reaction vessel under an inert atmosphere.

  • Catalyst and Scavenger Solution Preparation: A solution of the palladium catalyst (e.g., 0.1-0.3 equivalents relative to the resin loading) and the scavenger (e.g., 10-20 equivalents) in the appropriate solvent is prepared.

  • Deprotection Reaction: The catalyst/scavenger solution is added to the resin suspension. The reaction is gently agitated at room temperature for 1-3 hours. The progress of the reaction can be monitored by LC-MS analysis of a small, cleaved sample.

  • Washing: Upon completion, the resin is extensively washed with the reaction solvent, followed by washes with a chelating agent solution (e.g., sodium N,N-diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DMF and DCM.

  • Further Modification or Cleavage: The deprotected γ-carboxylic acid is now available for subsequent on-resin cyclization, branching, or the peptide can be cleaved from the resin using standard procedures.

Visualizing the Workflow

To better illustrate the utility of this compound in peptide synthesis, the following diagrams, generated using the DOT language, depict the key workflows.

SPPS_Workflow Resin Solid Support (Resin) Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin Attach 1st Fmoc-AA AA_Resin H-AA-Resin Fmoc_AA_Resin->AA_Resin Fmoc Deprotection (Piperidine) Fmoc_Glu_Resin Fmoc-D-Glu(OAll)-AA-Resin AA_Resin->Fmoc_Glu_Resin Couple This compound Glu_Resin H-D-Glu(OAll)-AA-Resin Fmoc_Glu_Resin->Glu_Resin Fmoc Deprotection Peptide_Resin Final Peptide-Resin Glu_Resin->Peptide_Resin Continue Coupling Cycles

Figure 1. General workflow for incorporating this compound into a peptide chain during Solid-Phase Peptide Synthesis (SPPS).

Allyl_Deprotection_Workflow start Peptide-Resin with Glu(OAll) Side-Chain deprotection On-Resin Allyl Deprotection (Pd(PPh₃)₄, Scavenger) start->deprotection washing Thorough Washing (Solvent, Chelating Agent) deprotection->washing product Peptide-Resin with Free γ-Carboxylic Acid washing->product modification Further On-Resin Modification (e.g., Cyclization) product->modification cleavage Cleavage from Resin product->cleavage

Figure 2. Workflow for the selective on-resin deprotection of the allyl (OAll) protecting group from the D-glutamic acid side-chain.

A Technical Guide to Fmoc-D-Glu(OAll)-OH: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-Fmoc-D-glutamic acid γ-allyl ester (Fmoc-D-Glu(OAll)-OH), a key building block in modern solid-phase peptide synthesis (SPPS). This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application, particularly focusing on orthogonal protection and deprotection strategies.

Core Data Presentation

The following table summarizes the key quantitative data for this compound, facilitating easy reference and comparison.

PropertyValueReferences
CAS Number 204251-33-2[1][2]
Molecular Formula C₂₃H₂₃NO₆[1][2][3]
Molecular Weight 409.43 g/mol [1][2][3]
Appearance White Powder[3]
Purity ≥96.0% (HPLC) to ≥97%[2]
Melting Point 122 - 128 °C[3]
Boiling Point 650.1 ± 55.0 °C (Predicted)[3]
Optical Activity [α]20/D −16.5 ± 2°, c = 1% in DMF
Storage Temperature 2-8°C[3]

Chemical Structure

The structure of this compound features a D-glutamic acid core. The α-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, and the γ-carboxyl group is protected by an allyl (All) ester, which is removable under orthogonal conditions using a palladium catalyst. The α-carboxyl group remains free for peptide bond formation.

Caption: Chemical structure of this compound.

Experimental Protocols

The use of this compound in SPPS allows for the selective deprotection of the γ-carboxyl group on the solid support, enabling the synthesis of branched or cyclic peptides.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the steps for incorporating this compound into a peptide chain on a resin support (e.g., Rink Amide resin).

Materials:

  • This compound

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or HATU and DIPEA

  • Other required Fmoc-protected amino acids

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[4]

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling agent (e.g., HOBt, 3 equivalents), and an activator (e.g., DIC, 3 equivalents) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.[4][5]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[4][5]

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[5][6]

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Selective Deprotection of the Allyl (OAll) Group

This protocol is for the selective removal of the allyl protecting group from the glutamic acid side chain while the peptide is still attached to the resin.

Materials:

  • Peptide-resin containing the this compound residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or other scavenger

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Wash the peptide-resin with DCM (4x).

  • In a separate, dry flask under an inert atmosphere (e.g., Argon), prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (e.g., 0.025 M) and a scavenger like phenylsilane (e.g., 0.5 M) in anhydrous DCM.[7]

  • Add the deprotection solution to the peptide-resin.

  • Agitate the reaction mixture at room temperature. The reaction time can vary (e.g., 2 hours), and microwave irradiation can be used to accelerate the process (e.g., 5-12 minutes at 30-35°C).[7]

  • Drain the reaction vessel and wash the resin thoroughly with DCM (4x).[7]

  • Repeat the deprotection procedure one or two more times to ensure complete removal of the allyl group.[7]

  • The newly exposed side-chain carboxyl group is now available for further modification, such as on-resin cyclization or branching.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of any remaining acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[6]

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the use of this compound in SPPS to create a side-chain modified peptide.

SPPS_Workflow cluster_resin On-Resin Synthesis start Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Couple Next Fmoc-AA-OH deprotection1->coupling repeat Repeat Cycle coupling->repeat repeat->deprotection1 No couple_glu Couple This compound repeat->couple_glu Yes (at desired position) deprotection2 Fmoc Deprotection couple_glu->deprotection2 couple_final Couple Final Fmoc-AA-OH deprotection2->couple_final deprotection_allyl Selective Allyl Deprotection (Pd(PPh₃)₄ / PhSiH₃) couple_final->deprotection_allyl modification Side-Chain Modification (e.g., Cyclization) deprotection_allyl->modification cleavage Final Cleavage from Resin (TFA Cocktail) modification->cleavage purification Purification (RP-HPLC) cleavage->purification final_product Final Peptide purification->final_product

Caption: SPPS workflow for side-chain modification.

This guide provides foundational information for the effective use of this compound in peptide synthesis. Researchers should always refer to specific product documentation and perform small-scale optimizations for novel sequences.

References

Navigating the Solubility of Fmoc-D-Glu(OAll)-OH in DMF: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Fmoc-D-Glu(OAll)-OH in N,N-Dimethylformamide (DMF), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). Understanding and optimizing the solubility of this orthogonally-protected amino acid derivative is paramount for achieving high coupling efficiencies, minimizing aggregation, and ensuring the synthesis of high-purity peptides. This document consolidates available data, outlines detailed experimental protocols for solubility determination, and explores the key factors influencing the dissolution of Fmoc-protected amino acids.

Core Concepts: Solubility in Solid-Phase Peptide Synthesis

The dissolution of Fmoc-protected amino acids in solvents like DMF is a crucial first step in the coupling reaction during SPPS. Inadequate solubility can lead to a cascade of undesirable outcomes, including incomplete reactions, the formation of deletion sequences, and overall lower purity and yield of the target peptide[1]. The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group generally enhances solubility in many organic solvents[1]. However, the interplay between the Fmoc group, the amino acid side chain, and the chosen solvent system dictates the ultimate solubility.

Solubility of this compound in DMF

Direct quantitative solubility data for this compound in DMF is not extensively published in peer-reviewed literature. However, qualitative data from suppliers and a fundamental understanding of the solubility of similar compounds provide valuable insights.

A product analysis note for Fmoc-Glu(OAll)-OH indicates that it is "clearly soluble" at a concentration of 1 mmole in 2 ml of DMF[1]. This provides a strong qualitative confirmation of its suitability for use in standard SPPS protocols.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 409.43 g/mol [1]
Appearance White to off-white powder[2]
CAS Number 133464-46-7[1]

Based on the supplier's data, a concentration of at least 0.5 M can be readily achieved. The table below outlines this and provides a calculated concentration in mg/mL.

Quantitative and Qualitative Solubility of this compound in DMF

SolventReported SolubilityCalculated Molarity (M)Calculated Concentration (mg/mL)Notes
DMF "clearly soluble" at 1 mmole in 2 ml~0.5 M~204.7 mg/mLThis concentration is generally sufficient for standard SPPS coupling reactions.

For context, the solubility of other Fmoc-protected glutamic acid derivatives has been reported, offering a comparative perspective.

Comparative Solubility of Fmoc-Glu Derivatives

CompoundSolventReported SolubilityReference
Fmoc-D-Glu-OH DMSO100 mg/mL[1]
Fmoc-D-Glu(OtBu)-OH DMFSoluble[1]
Fmoc-D-Glu(OtBu)-OH DMSO100 mg/mL (sonication may be necessary)[1]

Factors Influencing Solubility in DMF

Several factors can impact the solubility of this compound and other Fmoc-amino acids in DMF. A systematic approach to troubleshooting solubility issues involves considering these variables.

  • Purity of DMF : The quality of the DMF is critical. Over time, DMF can degrade to form dimethylamine, which can negatively affect the reaction and potentially the solubility of the Fmoc-amino acid[3][4]. It is recommended to use high-purity, amine-free DMF.

  • Water Content : The presence of water in DMF can influence the solubility of polar compounds and can also lead to side reactions. Using anhydrous DMF is advisable for consistent results.

  • Temperature : Gentle warming can be employed to increase the solubility of sparingly soluble Fmoc-amino acids. Heating to approximately 37°C is a common practice to aid dissolution[3].

  • Fmoc Group Aggregation : The planar, aromatic nature of the Fmoc group can lead to intermolecular π-stacking, resulting in aggregation and reduced solubility[3]. Sonication is often used to break up these aggregates and enhance dissolution[1][3].

  • Side-Chain Protection : The allyl (All) protecting group on the glutamic acid side chain in this compound is relatively non-polar, which generally contributes favorably to its solubility in organic solvents like DMF.

The logical relationship between these factors and their impact on solubility is illustrated in the following diagram.

Factors Affecting Fmoc-Amino Acid Solubility in DMF Solubility Fmoc-Amino Acid Solubility DMF_Quality DMF Quality DMF_Quality->Solubility influences Temperature Temperature Temperature->Solubility influences Aggregation Fmoc Group Aggregation Aggregation->Solubility decreases Side_Chain Side-Chain Properties Side_Chain->Solubility influences Purity Purity Purity->DMF_Quality component of Water_Content Water Content Water_Content->DMF_Quality component of Heating Gentle Heating Heating->Solubility increases Sonication Sonication Sonication->Aggregation disrupts Protection Protecting Group Protection->Side_Chain determines Hydrophobicity Hydrophobicity Hydrophobicity->Side_Chain property of

Caption: Key factors influencing the solubility of Fmoc-amino acids in DMF.

Experimental Protocol for Solubility Determination

For applications requiring precise quantitative solubility data, the equilibrium shake-flask method followed by HPLC analysis is the gold standard. This protocol provides a detailed methodology for determining the solubility of this compound in DMF.

Objective: To determine the equilibrium solubility of this compound in DMF at a specified temperature.

Materials:

  • This compound

  • High-purity, anhydrous DMF

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator)

  • Syringes and 0.2 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in DMF to prepare a stock solution of a known concentration.

    • Perform a series of dilutions of the stock solution to create a set of standard solutions with concentrations spanning the expected solubility range.

  • Sample Preparation:

    • Add an excess amount of this compound to a vial containing a known volume of DMF. The excess solid is necessary to ensure that a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker or vortex mixer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the sample for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the minimum time required to reach a constant concentration.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.2 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • HPLC Analysis:

    • Dilute the filtered, saturated solution with DMF to a concentration that falls within the linear range of the calibration curve established with the standard solutions.

    • Analyze the standard solutions and the diluted sample by HPLC. A reverse-phase C18 column is typically suitable. The UV detector should be set to a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

    • Determine the concentration of the diluted sample using the calibration curve.

    • Calculate the solubility of this compound in DMF by multiplying the concentration of the diluted sample by the dilution factor.

The following diagram illustrates the workflow for this experimental protocol.

Experimental Workflow for Solubility Determination Start Start Prep_Standards Prepare Standard Solutions Start->Prep_Standards Prep_Sample Prepare Saturated Sample (Excess Solute) Start->Prep_Sample HPLC HPLC Analysis Prep_Standards->HPLC Equilibrate Equilibrate (24-48h with agitation) Prep_Sample->Equilibrate Filter Filter Supernatant (0.2 µm filter) Equilibrate->Filter Dilute Dilute Sample Filter->Dilute Dilute->HPLC Calibrate Generate Calibration Curve HPLC->Calibrate Calculate Calculate Solubility Calibrate->Calculate End End Calculate->End

Caption: Workflow for the experimental determination of solubility.

Troubleshooting and Optimization

In instances where solubility issues with this compound or other Fmoc-amino acids arise, the following strategies can be employed:

  • Sonication: Use an ultrasonic bath to break up any aggregates and facilitate dissolution[1][3].

  • Gentle Warming: As previously mentioned, warming the solution to around 37°C can enhance solubility[3].

  • Solvent Mixtures: In particularly challenging cases, the use of a stronger co-solvent can be beneficial. Adding a small amount of Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to the DMF can improve the solubility of recalcitrant Fmoc-amino acids[3]. NMP is a common alternative to DMF with a higher solvating power, especially for hydrophobic peptides[3].

  • "Magic Mixture": For extremely difficult sequences, a "Magic Mixture" consisting of DCM/DMF/NMP (1:1:1) with 1% (v/v) Triton X-100 and 2 M ethylenecarbonate has been shown to be effective[3].

Conclusion

This compound exhibits good solubility in DMF, making it a reliable building block for solid-phase peptide synthesis. While precise quantitative data is limited, qualitative assessments and comparative data for similar compounds indicate that concentrations suitable for standard coupling protocols are readily achievable. For applications demanding exact solubility values, a robust experimental protocol based on the shake-flask method and HPLC analysis can be employed. By understanding the factors that influence solubility and implementing appropriate optimization strategies, researchers can ensure the efficient and successful incorporation of this compound into their synthetic peptides.

References

Fmoc-D-Glu(OAll)-OH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Glu(OAll)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly for the construction of complex and modified peptides. The strategic placement of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the orthogonally protected allyl (OAll) ester on the gamma-carboxyl group allows for selective deprotection and subsequent modification of the glutamic acid side chain.[1] This guide provides an in-depth overview of the stability and recommended storage conditions for this compound, along with detailed experimental protocols relevant to its handling and use.

Data Presentation

Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on supplier data sheets.

ParameterRecommended ConditionNotes
Temperature 2-8°C[2]Short to long-term storage. Some suppliers specify 4°C.[3]
-20°CFor the L-isomer, powder can be stored for up to 3 years at -20°C. This may also be applicable for long-term storage of the D-isomer.
Atmosphere Sealed in a dry environment[2]The compound is sensitive to moisture, which can lead to hydrolysis.
Light Keep in a dark place[2]The Fmoc group can be sensitive to light, especially when in solution.[4]
Form Solid powderMore stable as a dry powder than in solution.
Chemical Stability

The stability of this compound is primarily determined by the lability of its two protecting groups: the Fmoc group and the allyl ester.

Protecting GroupConditionStabilityNotes
Fmoc Acidic StableResistant to cleavage by acids such as trifluoroacetic acid (TFA) commonly used in SPPS for side-chain deprotection.[5]
Basic (Secondary Amines) LabileRapidly cleaved by secondary amines like piperidine (typically 20% in DMF), which is the standard method for its removal in SPPS.[6][7]
Basic (Tertiary Amines) Limited StabilityLess stable towards tertiary amines like DIEA, with stability depending on base concentration, solvent, and temperature.[5]
Light SensitiveThe Fmoc group can be photolabile, particularly in solution.[4]
In Solution (DMF/NMP) Limited Long-Term StabilityCan undergo slow degradation in solvents like DMF and NMP over extended periods.[8]
Allyl Ester (OAll) Acidic StableStable to strong acids like TFA.[9]
Basic StableStable to basic conditions used for Fmoc removal (e.g., piperidine in DMF).[9]
Palladium(0) Catalysts LabileSelectively cleaved in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄, and a scavenger.[1][10]
Hydrolysis Potentially LabileWhile generally stable, esters can undergo hydrolysis under prolonged exposure to aqueous acidic or basic conditions, especially with heating.[11]

Experimental Protocols

Protocol 1: Fmoc Group Deprotection in SPPS

This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of a peptide chain during solid-phase peptide synthesis.

Materials:

  • Fmoc-peptide-resin

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel with agitation

Procedure:

  • Swell the Fmoc-peptide-resin in DMF in a reaction vessel for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 3 minutes and then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and continue agitation for 10-15 minutes to ensure complete deprotection.[6]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Wash the resin with DCM (3 times) and then with DMF (3 times) to prepare for the next coupling step.

Protocol 2: On-Resin Allyl (OAll) Group Deprotection

This protocol details the selective removal of the allyl ester from the glutamic acid side chain on a solid support, enabling site-specific modifications. This procedure must be performed under an inert atmosphere.[1]

Materials:

  • Peptidyl-resin containing a Glu(OAll) residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger (e.g., Phenylsilane (PhSiH₃) or Morpholine)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Shaker or reaction vessel with agitation

Procedure:

  • Swell the peptidyl-resin in anhydrous DCM in a reaction vessel for 30 minutes under an inert atmosphere.

  • Drain the DCM.

  • In a separate, dry flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) and the scavenger (e.g., 20-30 equivalents of Phenylsilane) in anhydrous DCM.

  • Add the catalyst/scavenger solution to the resin.

  • Agitate the reaction mixture at room temperature for 1.5 to 2 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Drain the reaction mixture.

  • Wash the resin extensively with DCM (3-5 times).

  • Perform a wash with a solution of 0.5% sodium diethyldithiocarbamate in DMF (3 times for 15 minutes each) to scavenge any residual palladium.

  • Wash the resin thoroughly with DMF (5 times) and then with DCM (5 times).

  • Dry the resin under vacuum.

Mandatory Visualization

Fmoc_D_Glu_OAll_OH_Degradation cluster_main This compound cluster_pathways Degradation / Deprotection Pathways main_molecule This compound (Stable Form) fmoc_cleavage Fmoc Cleavage Product: H-D-Glu(OAll)-OH main_molecule->fmoc_cleavage Base (e.g., Piperidine) oall_cleavage Allyl Ester Cleavage Product: Fmoc-D-Glu-OH main_molecule->oall_cleavage Pd(0) Catalyst hydrolysis_product Hydrolysis Product: Fmoc-D-Glu-OH + Allyl Alcohol main_molecule->hydrolysis_product H₂O / H⁺ or OH⁻ (prolonged) full_deprotection Fully Deprotected: D-Glutamic Acid fmoc_cleavage->full_deprotection Pd(0) Catalyst oall_cleavage->full_deprotection Base (e.g., Piperidine) hydrolysis_product->full_deprotection Base (e.g., Piperidine)

Caption: Degradation and deprotection pathways of this compound.

SPPS_Workflow cluster_cycle Iterative SPPS Cycle cluster_modification Side Chain Modification start Start with Resin-Bound Peptide fmoc_deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash1 2. Wash (DMF, DCM) fmoc_deprotection->wash1 coupling 3. Couple next Fmoc-AA-OH (e.g., this compound) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 wash2->fmoc_deprotection Repeat for next AA allyl_deprotection A. Selective Allyl Deprotection (Pd(PPh₃)₄, Scavenger) wash2->allyl_deprotection After incorporating Glu(OAll) final_cleavage Final Cleavage from Resin (e.g., TFA Cocktail) wash2->final_cleavage After final AA side_chain_reaction B. On-Resin Side Chain Modification allyl_deprotection->side_chain_reaction side_chain_reaction->final_cleavage

Caption: General workflow for using this compound in SPPS.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Orthogonal Protection Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the ability to selectively mask and unmask reactive functional groups is paramount to achieving the desired peptide sequence with high fidelity. The concept of orthogonal protection provides the strategic framework for this precise control, enabling the synthesis of complex peptides, including those with post-translational modifications, cyclic structures, and multiple disulfide bonds. This technical guide offers a comprehensive exploration of the core principles of orthogonal protection in peptide synthesis, detailing the major strategies, providing quantitative comparisons, and presenting detailed experimental protocols for key reactions.

The Core Principle of Orthogonality

At its heart, an orthogonal protection strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class is removable by a specific set of chemical conditions that do not affect the others.[1][2] This allows for the selective deprotection of a particular functional group in the presence of others, a critical capability for the stepwise elongation of the peptide chain and for the introduction of site-specific modifications.[1][3]

In solid-phase peptide synthesis (SPPS), the most common application of this strategy, protecting groups can be broadly categorized into three types:

  • Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle to allow for the coupling of the next amino acid.[2]

  • "Permanent" side-chain protecting groups: These mask the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[1]

  • Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications, such as branching or cyclization, and can be removed without affecting either the temporary or permanent protecting groups.[2]

The successful implementation of an orthogonal strategy hinges on the careful selection of protecting groups with distinct chemical labilities.

Start Start SPPS with Fmoc/tBu Strategy Elongation Iterative Fmoc Deprotection (Piperidine) and Amino Acid Coupling Start->Elongation Decision Need for Side-Chain Modification? Elongation->Decision Aux_Deprotection Selective Deprotection of Auxiliary Group (e.g., Alloc, Dde, Mtt) Decision->Aux_Deprotection Yes Final_Cleavage Final Cleavage from Resin and Removal of Permanent Protecting Groups (TFA) Decision->Final_Cleavage No Modification On-Resin Modification (e.g., Branching, Cyclization, Labeling) Aux_Deprotection->Modification Modification->Elongation Continue Elongation (if needed) Modification->Final_Cleavage Purification Peptide Purification (HPLC) Final_Cleavage->Purification End Final Peptide Purification->End

References

The Allyl Protecting Group in Solid-Phase Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, complex peptide sequences. Among the arsenal of protective groups available, the allyl group stands out for its unique cleavage mechanism, offering a distinct dimension of orthogonality. This technical guide provides a comprehensive overview of the role and application of allyl-based protecting groups in SPPS. It details their introduction, stability, and selective removal, with a focus on enabling the synthesis of modified and structurally complex peptides such as cyclic, branched, and glycopeptides. This document serves as a technical resource, complete with experimental protocols and quantitative data, for researchers aiming to leverage the allyl protecting group's full potential in advanced peptide synthesis.

Introduction to Allyl Protection in SPPS

The allyl protecting group is a cornerstone of modern orthogonal strategies in SPPS, compatible with both Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) chemistries.[1][2] Its stability to the acidic conditions used for Boc-deprotection and final cleavage from many resins, as well as the basic conditions for Fmoc-removal, makes it an invaluable tool.[3][4] Allyl groups are typically used to protect the side chains of various amino acids, including the carboxylic acid functions of Aspartic acid (Asp) and Glutamic acid (Glu) as allyl esters (OAll), and the amino functions of Lysine (Lys) and Ornithine (Orn) as allyloxycarbonyl (Alloc).[1][4] They can also be employed to protect the hydroxyl groups of Serine (Ser) and Threonine (Thr) as allyl ethers.[1]

The primary advantage of the allyl group lies in its unique deprotection chemistry, which involves a mild, palladium(0)-catalyzed allyl transfer.[5][6] This distinct cleavage pathway allows for the selective deprotection of allyl-protected residues on the solid support, leaving other protecting groups intact. This feature is particularly crucial for on-resin modifications, such as cyclization, branching, or the attachment of labels and other moieties.[4][7] Furthermore, allyl protecting groups are relatively small and non-bulky, which minimizes steric hindrance during peptide bond formation.[1]

Orthogonality and Strategic Applications

The orthogonality of the allyl protecting group to standard acid- and base-labile protecting groups is the foundation of its utility in complex peptide synthesis.

Orthogonality_of_Allyl_Group cluster_Fmoc Fmoc/tBu Strategy cluster_Allyl Allyl Protection SPPS Solid-Phase Peptide Synthesis Fmoc Fmoc (N-α) SPPS->Fmoc tBu tBu, Trt, etc. (Side-Chain) SPPS->tBu Allyl Allyl/Alloc (Side-Chain) SPPS->Allyl Fmoc_deprotection Piperidine (Base) Fmoc->Fmoc_deprotection Cleavage tBu_deprotection TFA (Acid) tBu->tBu_deprotection Cleavage Fmoc_deprotection->SPPS Continue Synthesis Allyl_deprotection Pd(0) Catalyst Allyl->Allyl_deprotection Cleavage Allyl_deprotection->SPPS On-Resin Modification tBu_deproteposition Final Cleavage

Synthesis of Cyclic Peptides

On-resin cyclization is a major application of allyl protection, significantly reducing the formation of oligomeric side products that can occur in solution-phase cyclization.[7] The strategy typically involves synthesizing a linear peptide with, for example, an Asp(OAll) and a Lys(Alloc) residue. Selective deprotection of these allyl groups exposes the side-chain functionalities, which can then be cyclized directly on the resin.[8][9]

Synthesis of Branched and Modified Peptides

The synthesis of branched peptides, such as multiple antigenic peptides (MAPs), is facilitated by the orthogonal nature of the allyl group.[10] A lysine residue with its side-chain amino group protected by Alloc can be incorporated into the peptide chain. After selective deprotection, a second peptide chain can be assembled on the lysine side chain.[10] This approach is also applicable for the site-specific attachment of various modifications, including fatty acids (lipopeptides) and reporter tags.[11]

Synthesis of Glycopeptides and Other Post-Translationally Modified Peptides

Allyl esters have proven valuable as temporary protecting groups for the C-terminus in the synthesis of O-glycopeptides.[12][13] Their mild cleavage conditions are compatible with the sensitive glycosidic bonds that are susceptible to acids and bases.[12] This allows for the elongation of the peptide chain from the C-terminus after the initial glycosylated amino acid has been incorporated.

The Chemistry of Allyl Deprotection

The cleavage of allyl and allyloxycarbonyl protecting groups is achieved through a palladium(0)-catalyzed reaction in the presence of an allyl cation scavenger.[5][6] The most commonly used catalyst is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.

Allyl_Deprotection_Mechanism Peptide-O-Allyl Allyl-Protected Peptide (e.g., Peptide-COO-CH₂CH=CH₂) Pi-Allyl-Complex π-Allyl-Palladium Complex Peptide-O-Allyl->Pi-Allyl-Complex + Pd(0) Pd(0) Pd(PPh₃)₄ Pi-Allyl-Complex->Pd(0) + Scavenger Deprotected_Peptide Deprotected Peptide (e.g., Peptide-COO⁻) Pi-Allyl-Complex->Deprotected_Peptide Scavenger Allyl Cation Scavenger (e.g., PhSiH₃) Allyl-Scavenger Allyl-Scavenger Adduct Scavenger->Allyl-Scavenger Traps Allyl Cation

The role of the scavenger is critical to prevent side reactions, such as the re-alkylation of the deprotected functional group by the allyl cation.[14] A variety of scavengers have been successfully employed, each with its own advantages.

Quantitative Data on Allyl Deprotection

The efficiency of allyl deprotection can be influenced by the choice of catalyst, scavenger, solvent, and reaction conditions. The following tables summarize common conditions and their performance.

CatalystScavengerEquivalents (Scavenger)SolventTimeTemperature (°C)EfficacyReference(s)
Pd(PPh₃)₄Phenylsilane (PhSiH₃)20-24DCM3 x 30 minRoom TempHigh[8][9][15]
Pd(PPh₃)₄Dimethylamine-borane (Me₂NH·BH₃)40N/A40 minRoom TempQuantitative[16][17]
Pd(PPh₃)₄MorpholineN/AN/AN/ARoom TempEffective[12][17]
Pd(PPh₃)₄Tributyltin hydride (Bu₃SnH)N/AN/AN/ARoom TempEffective[6][18][19]
Pd(PPh₃)₄Acetic Acid/NMMN/ACHCl₃N/ARoom TempEffective[4]

N/A: Data not explicitly available in the reviewed sources.

Microwave-assisted deprotection has emerged as a method to significantly reduce reaction times.

CatalystScavengerDeprotection TimeTemperature (°C)PurityReference(s)
Pd(PPh₃)₄Phenylsilane2 x 5 min38>98%[20]

Experimental Protocols

General Protocol for On-Resin Allyl/Alloc Deprotection

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

Experimental_Workflow start Start: Resin-Bound Allyl-Protected Peptide wash1 Wash Resin (e.g., DCM) start->wash1 deprotection Add Deprotection Cocktail (Pd(PPh₃)₄ + Scavenger in Solvent) wash1->deprotection react Agitate under Inert Atmosphere (e.g., Argon) deprotection->react repeat Repeat Deprotection Step (if necessary) react->repeat repeat->deprotection Incomplete wash2 Wash Resin Thoroughly (DCM, DMF, etc.) repeat->wash2 Complete scavenger_wash Optional: Scavenger Removal Wash (e.g., 0.5% Sodium Diethyldithiocarbamate) wash2->scavenger_wash end End: Resin-Bound Deprotected Peptide scavenger_wash->end

Materials:

  • Resin-bound peptide with Allyl/Alloc protecting groups.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Scavenger (e.g., Phenylsilane, PhSiH₃).

  • Anhydrous Dichloromethane (DCM).

  • Argon or Nitrogen gas supply.

  • Solid-phase synthesis vessel.

  • Shaker.

Procedure using Phenylsilane:

  • Swell the resin-bound peptide in anhydrous DCM.

  • Prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.5 equivalents relative to the resin substitution) and phenylsilane (20 equivalents) in anhydrous DCM.

  • Drain the solvent from the resin and add the deprotection solution.

  • Agitate the mixture under an inert atmosphere (Argon) for 30 minutes at room temperature.[15]

  • Drain the deprotection solution and repeat the treatment two more times with fresh solution.[15]

  • After the final deprotection step, wash the resin thoroughly with DCM, DMF, and any other appropriate solvents to remove the palladium catalyst and scavenger byproducts.

  • An optional wash with a solution of 0.5% sodium diethyldithiocarbamate in DMF can be performed to scavenge any remaining palladium.[15]

Microwave-Assisted Allyl/Alloc Deprotection

Materials:

  • As per the general protocol.

  • Microwave peptide synthesizer.

Procedure:

  • Swell the resin-bound peptide in the appropriate solvent inside a microwave-compatible reaction vessel.

  • Add the deprotection cocktail (Pd(PPh₃)₄ and phenylsilane in DMF).

  • Place the vessel in the microwave synthesizer and irradiate for 5 minutes at 38°C.[20]

  • Drain and wash the resin.

  • Repeat the microwave-assisted deprotection step for another 5 minutes.[20]

  • Wash the resin thoroughly as described in the general protocol.

Potential Side Reactions and Considerations

While the allyl protection scheme is robust, certain side reactions can occur. When using Asp(OAll), there is a risk of aspartimide formation, particularly during the subsequent coupling steps.[4] The unhindered nature of the allyl group offers less steric protection against this side reaction compared to bulkier groups like tert-butyl.[4] This can be mitigated by using specialized coupling conditions or by incorporating a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the preceding amino acid.

It is also important to ensure the complete removal of the palladium catalyst from the final peptide, as residual palladium can be toxic and may interfere with biological assays. Thorough washing of the resin after deprotection is crucial.

Conclusion

The allyl protecting group offers a powerful orthogonal tool in the solid-phase synthesis of peptides. Its stability to standard Fmoc and Boc deprotection conditions, combined with its mild and selective cleavage via palladium catalysis, enables the synthesis of complex peptide architectures that would be challenging to produce otherwise. By understanding the underlying chemistry and optimizing the deprotection protocols, researchers can effectively utilize the allyl group to advance the frontiers of peptide science and drug development. The continued development of more efficient and greener deprotection methods, such as microwave-assisted protocols and novel metal-free approaches, will further enhance the utility of this versatile protecting group.[20][21]

References

An In-depth Technical Guide to Fmoc Chemistry for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Fmoc Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutics.[1][2] Developed by Eric Atherton and Bob Sheppard in the late 1970s, the Fmoc strategy offers a milder and more versatile alternative to the traditional Boc/Benzyl approach.[3][4]

The primary role of the Fmoc group is to temporarily protect the α-amino group of an amino acid.[5] This prevents unwanted side reactions during the formation of a peptide bond with the next amino acid in the sequence.[6] The key to the utility of Fmoc chemistry lies in its orthogonality . The Fmoc group is stable under acidic and neutral conditions but is readily cleaved by a mild base, most commonly piperidine.[1][5] This allows for the selective deprotection of the N-terminus of the growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage to the solid support resin.[3][7]

The Chemistry of Protection and Deprotection

Protection: The Fmoc group is introduced onto the α-amino group of an amino acid by reacting it with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[5] Fmoc-OSu is generally preferred as it minimizes the formation of dipeptide byproducts.[1][5]

Deprotection: The removal of the Fmoc group is the defining feature of this chemistry and proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[2][7]

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[1][8]

  • β-Elimination: This abstraction forms a carbanion that undergoes elimination, cleaving the carbamate bond. This releases the free amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[7][9]

  • Scavenging: The excess amine in the reaction mixture (e.g., piperidine) acts as a scavenger, reacting with the DBF to form a stable adduct, which is then washed away.[1][6]

This deprotection reaction can be monitored in real-time by UV spectroscopy because the dibenzofulvene-piperidine adduct has a strong UV absorbance, a significant advantage for both automated and manual synthesis.[1][6]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (E1cB Step 1) Fmoc_Peptide->Proton_Abstraction + Piperidine Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination (E1cB Step 2) Carbanion->Beta_Elimination Free_Amine H₂N-Peptide-Resin (Deprotected Peptide) Beta_Elimination->Free_Amine DBF Dibenzofulvene (DBF) Beta_Elimination->DBF CO2 CO₂ Beta_Elimination->CO2 Piperidine_Adduct DBF-Piperidine Adduct DBF->Piperidine_Adduct + Excess Piperidine

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.[7]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc-SPPS is a cyclical process that allows for the stepwise assembly of a peptide chain from the C-terminus to the N-terminus while it is covalently attached to an insoluble solid support or resin.[3][10] This solid-phase approach simplifies the entire process, as excess reagents and soluble by-products are easily removed by filtration and washing, which is a significant advantage over traditional solution-phase synthesis.[10][11]

The entire workflow can be divided into four main stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.[3]

Fmoc_SPPS_Workflow cluster_cycle Single Amino Acid Addition Cycle Start Start: Resin Selection & Preparation Chain_Elongation Chain Elongation Cycle (Repeat n-1 times) Start->Chain_Elongation Attach 1st AA Cleavage Final Cleavage & Deprotection Chain_Elongation->Cleavage Completed Chain Purification Purification & Analysis (e.g., HPLC, Mass Spec) Cleavage->Purification End Final Peptide Purification->End Deprotection 1. Fmoc Deprotection (Piperidine) Washing1 2. Washing (e.g., DMF) Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Activation + Addition) Washing1->Coupling Washing2 4. Washing (e.g., DMF) Coupling->Washing2

Caption: High-level workflow of Fmoc solid-phase peptide synthesis.[3]
Chain Elongation Cycle

The core of SPPS is the iterative cycle of deprotection, washing, and coupling to add each amino acid.[5]

  • Fmoc Deprotection: The cycle begins with the removal of the N-terminal Fmoc group from the resin-bound peptide. This is typically achieved by treating the resin with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][6]

  • Washing: The resin must be washed thoroughly after deprotection to remove the piperidine and the DBF-piperidine adduct.[3] This step is critical to prevent any side reactions in the subsequent coupling step.[5]

  • Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated by a coupling reagent.[10] This activated amino acid is then added to the resin, where it reacts with the newly freed N-terminal amine of the peptide chain to form a new peptide bond.[3]

  • Washing: A final wash step removes excess activated amino acid and coupling byproducts.[5]

This cycle is repeated until the desired peptide sequence is fully assembled.

Data Presentation: Reagents and Reaction Conditions

The success of Fmoc-SPPS is highly dependent on the appropriate selection of resins, coupling reagents, and cleavage cocktails.

Common Resins for Fmoc-SPPS

The choice of resin is critical as it dictates the C-terminal functionality of the final peptide (acid or amide) and must be stable throughout the synthesis.[3]

Resin NameC-Terminal FunctionalityCleavage ConditionKey Application
Wang Resin Carboxylic AcidStrong Acid (e.g., 95% TFA)Standard synthesis of peptide acids.[11][12]
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic AcidVery Mild Acid (e.g., 1-2% TFA in DCM)Synthesis of protected peptide fragments; helps suppress diketopiperazine formation.[12][13]
Rink Amide Resin AmideStrong Acid (e.g., 95% TFA)Standard synthesis of peptide amides.[11][12]
Sieber Amide Resin AmideMild Acid (e.g., 1-2% TFA in DCM)Preparation of protected peptide amides.[3]
Coupling Reagents and Additives

Carbodiimides were early coupling reagents, but modern synthesis predominantly uses more efficient aminium/uronium or phosphonium salt-based reagents. These reagents react with the Fmoc-amino acid to form a highly reactive intermediate that readily couples with the free amine on the peptide-resin.[14] Additives like HOBt and Oxyma are often included to accelerate coupling and suppress racemization.[9]

Reagent ClassExamplesTypical Coupling TimeNotes
Aminium/Uronium Salts HBTU, HATU, HCTU, TBTU15 - 60 minHighly efficient and fast. HATU is particularly effective for sterically hindered couplings. HCTU is also very common.[12][15]
Phosphonium Salts PyBOP, PyAOP30 - 120 minEffective but can be more expensive. Do not affect amino groups, making them suitable for cyclization.[14]
Carbodiimides + Additives DIC/HOBt, DIC/Oxyma1 - 2 hoursClassic, cost-effective method. DIC is a liquid, making it easy to handle. Oxyma is a superior, non-explosive alternative to HOBt.[2][9]
Specialty Reagents COMU, DEPBTVariableCOMU offers superior racemization suppression.[16] DEPBT is the reagent of choice for the racemization-prone Fmoc-His(Trt)-OH.[14]
Cleavage Cocktails

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups simultaneously with a strong acid, typically trifluoroacetic acid (TFA).[17] During this process, reactive cationic species are generated, which can cause unwanted modifications to sensitive amino acids (Trp, Met, Cys, Tyr).[17] "Scavengers" are added to the cleavage cocktail to trap these cations.[18]

Cocktail Name / CompositionTarget ResiduesApplication Notes
TFA / H₂O / TIS (95:2.5:2.5) General PurposeA standard, effective, non-malodorous cocktail for peptides containing Arg(Pbf), but no Trp, Met, or Cys.[17][18]
Reagent K (TFA / H₂O / Phenol / Thioanisole / EDT)Trp, Met, Cys, ArgA "universal" but highly malodorous cocktail for complex peptides with multiple sensitive residues.[18]
TFA / EDT / TIS / H₂O (94:2.5:1:2.5) Cys, Met, TrpEDT is a particularly effective scavenger for protecting Cysteine residues.[17][19]
Reagent H (TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I)Methionine (Met)Specifically designed to minimize the oxidation of methionine to its sulfoxide form.[20]

Experimental Protocols

Protocol 1: Manual Fmoc-SPPS Cycle (Single Amino Acid Addition)

This protocol describes a single coupling cycle for a 0.1 mmol scale synthesis.

Materials:

  • Fmoc-protected peptide-resin (0.1 mmol)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents:

    • Fmoc-amino acid (0.5 mmol, 5 equiv.)

    • HCTU (0.45 mmol, 4.5 equiv.)

    • Base: 2,4,6-Collidine or N-Methylmorpholine (NMM) in DMF (20% v/v)

  • Solvents: DMF, Dichloromethane (DCM)

  • Reaction Vessel with fritted disc

  • Nitrogen source for agitation/draining

Methodology:

  • Resin Swelling: If starting, swell the resin in DMF for 1 hour.[12]

  • Fmoc Deprotection: a. Drain the solvent from the peptide-resin. b. Add 5 mL of 20% piperidine in DMF. Agitate with nitrogen bubbling for 7 minutes.[12] c. Drain the solution. d. Repeat the piperidine treatment for another 5-7 minutes to ensure complete deprotection.[21]

  • Washing: a. Drain the deprotection solution. b. Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of piperidine.[2][12]

  • Amino Acid Activation and Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (5 equiv.) and HCTU (4.5 equiv.) in the base solution (e.g., 20% collidine in DMF).[12] b. Allow the mixture to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture with nitrogen for 30-60 minutes. For difficult couplings, the time can be extended.[12]

  • Final Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3-5 times) to remove excess reagents. c. A wash with DCM can be performed before proceeding to the next cycle or drying.

  • Monitoring (Optional but Recommended): a. Kaiser Test: After the coupling step, take a few resin beads and perform a Kaiser test. A blue color indicates a free primary amine (incomplete coupling), while a yellow/colorless result indicates a successful coupling. b. UV Monitoring: Collect the filtrate from the deprotection steps. Dilute with a suitable solvent and measure the absorbance of the DBF-piperidine adduct to quantify the efficiency of the previous coupling step.[7][22]

Protocol 2: Cleavage and Deprotection (Standard TFA/TIS/H₂O Cocktail)

This protocol is suitable for peptides without sensitive residues like Cys, Met, or Trp.[17]

Materials:

  • Dried peptide-resin (e.g., 100 mg)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Deionized water

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas source

Methodology:

  • Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation (Fresh): In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[17][18]

  • Cleavage Reaction: a. Add the freshly prepared cocktail to the resin. b. Gently agitate or swirl the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: a. Filter the resin and collect the TFA filtrate containing the cleaved peptide. b. In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[17] c. Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form. d. Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.[17]

  • Peptide Isolation and Washing: a. Centrifuge the suspension to pellet the peptide. b. Carefully decant the ether. c. Wash the peptide pellet two more times with cold diethyl ether, centrifuging each time.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.

  • Analysis: The crude peptide is now ready for purification by HPLC and characterization by mass spectrometry.

Common Side Reactions and Troubleshooting

While Fmoc chemistry is robust, several side reactions can occur, potentially compromising the purity and yield of the final peptide.[5]

  • Aspartimide Formation: A major side reaction, especially in sequences containing Asp-Gly or Asp-Ser.[23] The peptide backbone can cyclize at the aspartic acid residue under basic conditions (piperidine treatment). This can lead to chain termination or the formation of β-aspartyl peptides.[13][23]

    • Solution: Add HOBt or Oxyma to the piperidine deprotection solution to reduce the rate of aspartimide formation.[13][23]

  • Diketopiperazine Formation: This occurs at the dipeptide stage, where the N-terminal amine of the second residue attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[9][13] This is particularly problematic with Proline in the first or second position.[13]

    • Solution: Use 2-chlorotrityl resin, whose steric bulk inhibits this reaction.[13] Alternatively, couple the first two amino acids as a pre-formed dipeptide.[9]

  • Racemization: Loss of stereochemical integrity can occur, especially during the activation of Cysteine and Histidine.[23]

    • Solution: Use milder activation conditions (e.g., DIC/Oxyma) and avoid prolonged pre-activation times, especially for sensitive residues like Fmoc-Cys(Trt)-OH and Fmoc-His(Trt)-OH.[23]

  • Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, leading to poor solvation and incomplete deprotection and coupling reactions.[13][23]

    • Solution: Use resins with lower substitution (loading), switch to a more polar solvent like N-methylpyrrolidone (NMP), perform couplings at higher temperatures, or use microwave-assisted synthesis.[13][23]

Troubleshooting_Fmoc_SPPS cluster_symptoms Symptom Analysis cluster_causes Potential Cause cluster_solutions Recommended Solution Problem Problem Observed (e.g., Low Yield, Impurity) Incomplete_Coupling Incomplete Coupling (Kaiser Test Positive) Problem->Incomplete_Coupling Asp_Related_Impurity Asp-Related Impurity (+0 Da, -18 Da peaks) Problem->Asp_Related_Impurity Dipeptide_Loss Loss of Dipeptide Problem->Dipeptide_Loss Racemized_Peak Racemized Peak in HPLC Problem->Racemized_Peak Aggregation Aggregation Incomplete_Coupling->Aggregation Aspartimide Aspartimide Formation Asp_Related_Impurity->Aspartimide DKP Diketopiperazine (DKP) Dipeptide_Loss->DKP Racemization Racemization Racemized_Peak->Racemization Sol_Aggregation Change Solvent (NMP), Increase Temp, Use Chaotropes Aggregation->Sol_Aggregation Sol_Aspartimide Add HOBt/Oxyma to Deprotection Solution Aspartimide->Sol_Aspartimide Sol_DKP Use 2-CTC Resin, Couple as Dipeptide DKP->Sol_DKP Sol_Racemization Use DIC/Oxyma, Avoid Pre-activation Racemization->Sol_Racemization

Caption: A logical workflow for troubleshooting common Fmoc-SPPS issues.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-D-Glu(OAll)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Glu(OAll)-OH is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a D-glutamic acid residue into a peptide sequence. The D-enantiomer can enhance the proteolytic stability of the resulting peptide, a desirable attribute for therapeutic candidates. The key feature of this reagent is the allyl (OAll) protecting group on the γ-carboxyl function. This group is orthogonal to the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine and the acid-labile protecting groups typically used for other amino acid side chains (e.g., tBu, Trt, Boc).[1] This orthogonality allows for the selective deprotection of the γ-carboxyl group on the solid support under mild conditions, enabling site-specific modifications such as lactamization for peptide cyclization, branching, or the attachment of reporter molecules.[1]

The selective removal of the allyl group is typically achieved through palladium(0)-catalyzed cleavage in the presence of a scavenger.[1] This document provides a detailed protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS, including the on-resin deprotection of the allyl group and final cleavage of the peptide from the resin.

Data Presentation

The following table summarizes the quantitative data for the key steps in the solid-phase synthesis of a peptide containing a D-Glu(OAll) residue.

StepReagents and SolventsEquivalents (relative to resin loading)Reaction Time
Resin Swelling DMF or DCMN/A≥ 1 hour
Fmoc Deprotection 20% (v/v) Piperidine in DMFN/A2 x 10 minutes
Amino Acid Coupling Fmoc-Amino Acid, HBTU/HATU, DIPEA4, 3.9, 81-2 hours
Allyl (OAll) Deprotection Pd(PPh₃)₄, Phenylsilane (PhSiH₃)0.1-0.25, 202 x 20 minutes
Final Cleavage & Deprotection 95% TFA, 2.5% TIS, 2.5% WaterN/A2-3 hours

Experimental Protocols

This section details the manual synthesis of a peptide containing a D-glutamic acid residue on a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

Materials
  • Rink Amide MBHA resin

  • This compound

  • Other required Fmoc-amino acids with appropriate side-chain protection

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Cold diethyl ether

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol describes the steps for elongating the peptide chain.

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.[2]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.[2]

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[2]

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).[3]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[2][3]

    • Allow the mixture to pre-activate for 2-5 minutes.[2]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[2][3]

    • Perform a Kaiser test to confirm the completion of the reaction (a negative test results in yellow beads).

    • Wash the resin with DMF (5 times) and DCM (3 times).[3]

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Deprotection of the Allyl (OAll) Group

This protocol is performed after the desired peptide sequence has been assembled and the N-terminal Fmoc group has been removed.

  • Resin Preparation: Wash the peptide-resin with DCM and swell in DCM.

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents) in DCM. Add phenylsilane (20 equivalents) to the palladium solution.

  • Allyl Cleavage: Add the deprotection cocktail to the resin. Gently agitate the resin suspension under an inert atmosphere for 20 minutes. Drain and repeat the treatment with a fresh deprotection cocktail for another 20 minutes.

  • Washing: Wash the resin extensively with DCM (5 times), followed by DMF (3 times), and finally DCM (5 times) to ensure complete removal of the catalyst and scavenger.[4]

Protocol 3: Final Cleavage and Deprotection

This protocol cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

  • Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[2]

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow_Fmoc_D_Glu_OAll_OH cluster_cycle Peptide Elongation Cycle start Start: Resin Swelling resin_swelling 1. Resin Swelling start->resin_swelling DMF/DCM end_node End: Purified Peptide process process decision decision wash wash fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection wash1 Wash (DMF/DCM) fmoc_deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) wash1->coupling kaiser_test Kaiser Test? coupling->kaiser_test kaiser_test->coupling Positive (Recouple) wash2 Wash (DMF/DCM) kaiser_test->wash2 Negative next_aa Next Amino Acid? wash2->next_aa next_aa->fmoc_deprotection Yes final_fmoc_deprotection Final Fmoc Deprotection next_aa->final_fmoc_deprotection No wash3 Wash (DCM) final_fmoc_deprotection->wash3 oall_deprotection 4. On-Resin OAll Deprotection (Pd(PPh₃)₄, PhSiH₃) wash3->oall_deprotection wash4 Extensive Wash (DCM/DMF) oall_deprotection->wash4 cleavage 5. Cleavage from Resin (TFA Cocktail) wash4->cleavage precipitation 6. Ether Precipitation cleavage->precipitation purification 7. RP-HPLC Purification precipitation->purification purification->end_node

Caption: General workflow for SPPS using this compound.

References

Application Notes and Protocols: Palladium-Catalyzed Deprotection of Fmoc-D-Glu(OAll)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Glu(OAll)-OH is a valuable building block in peptide synthesis and medicinal chemistry. The use of a D-amino acid can significantly enhance the proteolytic stability of peptides, a crucial attribute for therapeutic candidates. The allyl (All) protecting group for the γ-carboxyl function of glutamic acid offers the advantage of being orthogonal to both the acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups commonly used in peptide synthesis.[1][2] This orthogonality allows for the selective deprotection of the allyl group under mild conditions using a palladium(0) catalyst, enabling site-specific modifications such as on-resin cyclization, branching, or conjugation.[3]

This document provides detailed application notes and protocols for the palladium-catalyzed deprotection of the allyl group from this compound, both in solution phase and on solid support.

Chemical Reaction and Mechanism

The deprotection of the allyl ester proceeds via a palladium(0)-catalyzed allylic substitution reaction. The reaction is typically carried out using a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an allyl cation scavenger.[3][4] Phenylsilane (PhSiH₃) is a commonly used scavenger in this reaction.[5][6]

The generally accepted mechanism involves the oxidative addition of the allyl ester to the Pd(0) complex to form a π-allyl palladium(II) intermediate. The allyl scavenger then attacks this intermediate, leading to the formation of an allylated scavenger and regenerating the Pd(0) catalyst. The deprotected carboxylic acid is obtained as its corresponding salt, which is subsequently protonated during work-up.

Data Presentation

Table 1: Reagents for Palladium-Catalyzed Allyl Deprotection
ReagentFormulaPurposeTypical Equivalents (relative to substrate)
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Palladium(0) Catalyst0.1 - 0.5
PhenylsilanePhSiH₃Allyl Scavenger10 - 25
Dichloromethane (DCM)CH₂Cl₂Anhydrous SolventN/A
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HAnhydrous SolventN/A
Table 2: Illustrative Reaction Parameters and Outcomes
ParameterOn-Resin DeprotectionSolution-Phase Deprotection
Substrate Peptide-resin with this compound incorporatedThis compound
Catalyst Pd(PPh₃)₄ (0.5 equiv)Pd(PPh₃)₄ (0.2 equiv)
Scavenger Phenylsilane (20 equiv)Phenylsilane (20 equiv)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Room TemperatureRoom Temperature
Reaction Time 3 x 30 minutes1 - 2 hours
Typical Purity (Crude) 80 - 87% (for the synthesized peptide)[3]>90% (by TLC/LC-MS)
Washing/Work-up DCM, DMF, 0.5% Sodium Diethyldithiocarbamate in DMFAqueous acidic and brine washes
Purification RP-HPLCFlash Chromatography

Experimental Protocols

Protocol 1: On-Resin Deprotection of this compound Side Chain

This protocol is suitable for solid-phase peptide synthesis (SPPS) where the allyl group of a D-glutamic acid residue needs to be selectively removed for subsequent on-resin modifications.

Materials:

  • Peptide-resin containing an this compound residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 0.5% (w/v) Sodium diethyldithiocarbamate in DMF

  • Inert gas (Argon or Nitrogen)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in anhydrous DCM in the synthesis vessel for 30 minutes.

  • Drain the solvent.

  • Under an inert atmosphere, add a solution of Pd(PPh₃)₄ (0.5 equivalents relative to the resin loading) and phenylsilane (20 equivalents) in anhydrous DCM to the resin.[6]

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the reaction solution.

  • Repeat steps 3-5 two more times for a total of three treatments.[6]

  • To scavenge excess palladium, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (2 x 20 minutes).[6]

  • Wash the resin thoroughly with DMF (5 times), followed by DCM (5 times).

  • The resin is now ready for the next synthetic step (e.g., coupling to the newly deprotected carboxylic acid).

Protocol 2: Solution-Phase Deprotection of this compound

This protocol describes the deprotection of this compound in solution.

Materials:

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add phenylsilane (20 equivalents) to the solution.[5]

  • Add Pd(PPh₃)₄ (0.2 equivalents) to the reaction mixture.[5]

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash with 0.5 M HCl (2 times) and then with brine (1 time).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-D-Glu-OH.

Visualizations

cluster_reaction Palladium-Catalyzed Deprotection of this compound This compound This compound Reaction This compound->Reaction Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction PhSiH3 PhSiH3 PhSiH3->Reaction Fmoc-D-Glu-OH Fmoc-D-Glu-OH Allyl-PhSiH2 Allyl-PhSiH2 Reaction->Fmoc-D-Glu-OH Reaction->Allyl-PhSiH2

Caption: Chemical transformation in the deprotection of this compound.

cluster_workflow On-Resin Deprotection Workflow A 1. Swell Peptide-Resin in DCM B 2. Add Pd(PPh3)4 and PhSiH3 in DCM A->B C 3. Agitate at RT (3 x 30 min) B->C D 4. Wash with Palladium Scavenger C->D E 5. Wash with DMF and DCM D->E F Ready for Next Step E->F

Caption: Experimental workflow for on-resin palladium-catalyzed deprotection.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-D-Glu(OAll)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-α-Fmoc-D-glutamic acid γ-allyl ester (Fmoc-D-Glu(OAll)-OH) in the solid-phase peptide synthesis (SPPS) of cyclic peptides. The allyl protecting group on the γ-carboxyl function offers the significant advantage of being fully orthogonal to the standard acid-labile (e.g., tBu, Trt, Boc) and base-labile (Fmoc) protecting groups.[1] This orthogonality allows for its selective removal under mild conditions, enabling site-specific modifications such as lactamization for the formation of cyclic peptides, the creation of branched peptides, or the conjugation of peptides to other molecules.[1]

Introduction to the Orthogonal Protection Strategy

In the intricate process of synthesizing complex peptides, an orthogonal protection strategy is paramount for the selective modification of specific functional groups while others remain intact.[1] The widely adopted Fmoc/tBu strategy involves the removal of the N-terminal Fmoc group with a mild base, typically piperidine, and the cleavage of side-chain protecting groups like tBu, Boc, and Trt with a strong acid, such as trifluoroacetic acid (TFA), during the final cleavage step.[1]

The γ-allyl ester of this compound introduces a third level of orthogonality. The allyl group is stable to both piperidine and TFA but can be selectively cleaved using a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[1] This selective deprotection of the glutamate side chain exposes a free carboxyl group on the resin-bound peptide, which can then be utilized for further chemical modifications, most notably for on-resin cyclization.

Applications in Cyclic Peptide Synthesis

The selective deprotection of the γ-carboxyl group of a D-glutamic acid residue opens up numerous possibilities for peptide modification. A primary application is the on-resin cyclization to form a lactam bridge. This is typically achieved by forming an amide bond between the newly liberated glutamic acid side-chain carboxyl group and a deprotected N-terminal amine or the side-chain amine of another amino acid residue, such as lysine.[1][2] Peptide cyclization is a crucial strategy in drug development as it can enhance metabolic stability, improve receptor selectivity, and increase bioavailability.[1]

Data Presentation: Quantitative Data Summary

The following tables summarize typical quantitative data associated with the key steps in the synthesis of cyclic peptides using this compound. Please note that actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

ParameterConventional DeprotectionMicrowave-Assisted DeprotectionReference(s)
Deprotection Time 1 - 2 hours5 - 10 minutes[1]
Temperature Room Temperature35°C[1]
Typical Purity (Crude) >70%>70%[3]
Typical Overall Yield 60 - 85%76 - 86%[3]

Table 1: Comparison of Allyl Deprotection Methods

ReagentEquivalents (relative to resin loading)PurposeReference(s)
Pd(PPh₃)₄ 0.1 - 0.25Palladium(0) Catalyst[4][5]
Phenylsilane 10 - 25Allyl Cation Scavenger[4][5]
Coupling Reagent (e.g., HBTU/HOBt) 3 - 5Amide Bond Formation (Cyclization)[6][7]
Base (e.g., DIPEA) 6 - 10Activation and pH Adjustment[5][6]

Table 2: Typical Reagent Equivalents for Deprotection and Cyclization

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the general steps for the synthesis of a linear peptide on a solid support using standard Fmoc/tBu chemistry, incorporating this compound at the desired position.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for an additional 15 minutes to remove the Fmoc protecting group from the resin's functional group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU, 2.9-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 2-5 minutes.[6][8]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.[8]

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.

Protocol 2: On-Resin Deprotection of the Allyl Group (Conventional Method)

This protocol describes the removal of the allyl protecting group from the D-glutamic acid side chain using a palladium(0) catalyst at room temperature.

  • Resin Preparation: After the final Fmoc deprotection of the N-terminus (if required for cyclization) and subsequent washing, swell the peptide-resin in DCM.

  • Deprotection Solution Preparation: In a separate, inert-atmosphere-flushed vial, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents) and an allyl scavenger such as phenylsilane (10-25 equivalents) in DCM.[4][5]

  • Deprotection Reaction: Add the deprotection solution to the peptide-resin. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and agitate the suspension at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Washing: Once the deprotection is complete, thoroughly wash the resin with DCM, DMF, and a solution of a palladium scavenger (e.g., 5 mM sodium diethyldithiocarbamate in DMF) to remove all traces of the palladium catalyst.[5] Follow with extensive washes with DMF and DCM.

Protocol 3: On-Resin Deprotection of the Allyl Group (Microwave-Assisted Method)

This protocol utilizes microwave irradiation to accelerate the allyl deprotection step.

  • Resin Swelling: Swell the peptide-resin in DCM in a microwave-safe peptide synthesis vessel.

  • Reagent Addition:

    • In a separate vial, prepare a solution of phenylsilane (e.g., 0.75 M in DCM) and add it to the resin.[1]

    • After a brief waiting period (e.g., 90 seconds), add a solution of Pd(PPh₃)₄ (e.g., 0.0312 M in DCM).[1]

  • Microwave Irradiation: Place the sealed vessel in a microwave peptide synthesizer and irradiate for approximately 5 minutes at a controlled temperature of 35°C.[1]

  • Repeat and Wash: Drain the reaction mixture and repeat the deprotection step one more time.[1] Wash the resin extensively as described in Protocol 2 (step 5).

Protocol 4: On-Resin Cyclization (Lactam Bridge Formation)

This protocol details the formation of a lactam bridge between the deprotected D-glutamic acid side chain and a free N-terminal amine.

  • Resin Preparation: Ensure the peptide-resin has both the D-glutamic acid side-chain carboxyl group and the desired N-terminal amine deprotected and has been thoroughly washed.

  • Cyclization Cocktail: Prepare a solution of a coupling reagent (e.g., HBTU/HOBt or PyBOP, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in a suitable solvent like DMF or NMP.[5][6]

  • Cyclization Reaction: Add the cyclization cocktail to the resin and agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the peptide sequence.

  • Monitoring: Monitor the cyclization reaction by cleaving a small amount of peptide from the resin and analyzing by LC-MS to observe the conversion from the linear precursor to the cyclic product.

  • Washing: Upon completion, wash the resin thoroughly with DMF and DCM.

Protocol 5: Final Cleavage and Purification
  • Resin Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[8]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry. Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations

experimental_workflow cluster_spps Linear Peptide Synthesis (Fmoc-SPPS) start Start: Swollen Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash1 Wash (DMF/DCM) fmoc_deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 wash2->fmoc_deprotection Repeat for each AA incorporation Incorporate this compound allyl_deprotection Allyl Group Deprotection (Pd(PPh₃)₄, Phenylsilane in DCM) wash2->allyl_deprotection cyclization On-Resin Cyclization (Coupling Reagent, Base in DMF) allyl_deprotection->cyclization cleavage Cleavage from Resin (TFA Cocktail) cyclization->cleavage purification Purification (RP-HPLC) cleavage->purification end_product Final Cyclic Peptide purification->end_product

Caption: Workflow for the synthesis of cyclic peptides using this compound.

signaling_pathway peptide_resin Peptide-Resin with this compound deprotected_peptide Peptide-Resin with free γ-carboxyl peptide_resin->deprotected_peptide Allyl Deprotection linear_precursor Linear Peptide Precursor (deprotected N-terminus) deprotected_peptide->linear_precursor N-terminal Fmoc Deprotection cyclic_peptide Cyclic Peptide on Resin linear_precursor->cyclic_peptide On-Resin Cyclization pd_catalyst Pd(PPh₃)₄ + Phenylsilane pd_catalyst->deprotected_peptide coupling_reagents Coupling Reagents (e.g., HBTU/HOBt) + Base (DIPEA) coupling_reagents->cyclic_peptide

Caption: Key chemical transformations in the on-resin cyclization process.

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Glu(OAll)-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids is a pivotal strategy in modern peptide drug design, offering a means to overcome the inherent limitations of native peptides, such as metabolic instability. Fmoc-D-Glu(OAll)-OH, a protected D-enantiomer of glutamic acid, is a valuable building block in solid-phase peptide synthesis (SPPS). The use of the D-enantiomer significantly enhances resistance to enzymatic degradation, thereby extending the in vivo half-life of peptide therapeutics. Furthermore, the allyl (All) protecting group on the side-chain carboxyl function provides an orthogonal protection strategy, allowing for selective deprotection and subsequent modification of the peptide on the solid support.

This document provides detailed application notes on the utility of this compound and comprehensive protocols for its incorporation and selective deprotection in peptide synthesis.

Core Applications

The primary application of this compound is in Fmoc-based SPPS to introduce a D-glutamic acid residue whose side chain can be selectively deprotected on-resin. This enables several advanced peptide design strategies:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids. This increased stability leads to a longer circulating half-life and improved bioavailability.

  • On-Resin Cyclization: The selective deprotection of the allyl group unveils a free carboxylic acid, which can be reacted with a deprotected amino group on another side chain (e.g., from a lysine residue) to form a lactam bridge, resulting in a cyclic peptide. Cyclization can improve receptor affinity, selectivity, and metabolic stability.

  • Peptide Branching and Conjugation: The deprotected glutamic acid side chain can serve as an attachment point for other molecules, such as polyethylene glycol (PEG), cytotoxic drugs, or imaging agents, creating branched or conjugated peptide structures with tailored properties.

Data Presentation

Table 1: Typical Reaction Parameters and Efficiencies in Fmoc-SPPS
ParameterTypical ValueConditions
Resin Loading 0.2 - 0.8 mmol/gDependent on the specific resin and synthesis scale.
This compound Equivalents 2 - 5 eq.Relative to resin loading.
Coupling Reagent Equivalents 1.9 - 4.5 eq.e.g., HBTU, HATU, HCTU.
Base Equivalents 4 - 10 eq.e.g., DIPEA, NMM.
Coupling Time 1 - 4 hoursRoom temperature.
Coupling Efficiency >99%Monitored by Kaiser test.[]
Fmoc Deprotection Time 5 + 15 minutes20% Piperidine in DMF.
Table 2: Reagents and Conditions for Alloc Side-Chain Deprotection
ParameterReagent/ConditionEquivalents/ConcentrationTypical Reaction TimeDeprotection Yield
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]0.1 - 0.25 eq.2 x 20 min to 2 x 2h>95%
Scavenger Phenylsilane (PhSiH₃)15 - 20 eq.--
Solvent Dichloromethane (DCM)---
Temperature Room Temperature---

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Manual Fmoc-SPPS

This protocol describes the manual incorporation of this compound into a peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) signifies a complete reaction.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Deprotection of the Allyl (All) Group

This protocol details the selective removal of the allyl protecting group from the D-glutamic acid side chain on the resin-bound peptide.

Materials:

  • Peptide-resin containing the this compound residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • 0.5% (w/v) Sodium diethyldithiocarbamate in DMF

  • 0.5% (v/v) DIPEA in DMF

Procedure:

  • Resin Preparation:

    • Ensure the N-terminus of the peptide is protected with the Fmoc group.

    • Wash the peptide-resin thoroughly with DCM (5 times) and dry under a stream of nitrogen.

  • Deprotection Cocktail Preparation:

    • In a fume hood, prepare a solution of Pd(PPh₃)₄ (0.1-0.25 eq. relative to resin loading) and phenylsilane (15-20 eq.) in anhydrous DCM.

  • Deprotection Reaction:

    • Add the deprotection cocktail to the resin.

    • Agitate the reaction mixture at room temperature for 20-30 minutes.

    • Drain the solution.

    • Repeat the deprotection step (steps 3a-3c) one more time to ensure complete removal of the allyl group.

  • Washing:

    • Wash the resin thoroughly with DCM (5 times).

    • To remove residual palladium catalyst, wash the resin with 0.5% sodium diethyldithiocarbamate in DMF (3 times, 5 minutes each).

    • Wash with 0.5% DIPEA in DMF (3 times, 5 minutes each).

    • Wash with DMF (5 times) and finally with DCM (5 times).

    • The resin is now ready for subsequent on-resin modification, such as cyclization.

Mandatory Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Orthogonal_Protection cluster_Fmoc N-terminal Deprotection cluster_Alloc Side-Chain Deprotection cluster_Final Global Deprotection Peptide Peptide-Resin [Fmoc-AA1-...-D-Glu(OAll)-...-AA_n-Resin] Fmoc_Removal Piperidine/DMF Peptide->Fmoc_Removal Alloc_Removal Pd(PPh3)4 / PhSiH3 Peptide->Alloc_Removal Final_Cleavage TFA Cocktail Peptide->Final_Cleavage Fmoc_Result H2N-AA1-...-D-Glu(OAll)-...-AA_n-Resin Fmoc_Removal->Fmoc_Result Base Labile Alloc_Result Fmoc-AA1-...-D-Glu(OH)-...-AA_n-Resin Alloc_Removal->Alloc_Result Palladium Catalysis Final_Peptide H2N-AA1-...-D-Glu-...-AA_n-COOH Final_Cleavage->Final_Peptide Acid Labile On_Resin_Cyclization Start Peptide-Resin with This compound and Fmoc-Lys(Mtt)-OH Alloc_Deprotection Alloc Deprotection (Pd(PPh3)4, PhSiH3) Start->Alloc_Deprotection Mtt_Deprotection Mtt Deprotection (1% TFA in DCM) Alloc_Deprotection->Mtt_Deprotection Cyclization On-Resin Cyclization (Coupling Reagents) Mtt_Deprotection->Cyclization Final_Cleavage Cleavage from Resin & Global Deprotection Cyclization->Final_Cleavage Cyclic_Peptide Purified Cyclic Peptide Final_Cleavage->Cyclic_Peptide

References

Application Notes and Protocols for Fmoc-D-Glu(OAll)-OH in the Synthesis of Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to diseased cells, thereby minimizing systemic toxicity.[1] The modular nature of PDCs, consisting of a targeting peptide, a linker, and a cytotoxic drug, allows for rational design and optimization. The choice of linker is critical as it influences the stability, solubility, and release of the drug.[1] Fmoc-D-Glu(OAll)-OH is a valuable building block in solid-phase peptide synthesis (SPPS) for creating PDCs. The D-glutamic acid introduces a site for drug conjugation that can enhance the metabolic stability of the peptide backbone. The orthogonally protected allyl (All) group on the side chain can be selectively removed on-resin without affecting other protecting groups, providing a free carboxylic acid for subsequent drug conjugation.[2]

This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of PDCs.

Key Features of this compound in PDC Synthesis

  • Orthogonal Protection: The allyl (All) protecting group of the glutamic acid side chain is stable to the basic conditions used for Fmoc-group removal (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid - TFA).[2] It can be selectively cleaved using a palladium catalyst.

  • Site-Specific Conjugation: The use of this compound allows for the precise installation of a linker attachment point at a specific position within the peptide sequence.

  • Enhanced Stability: The incorporation of a D-amino acid can increase the resistance of the peptide to enzymatic degradation, prolonging its half-life in vivo.

  • Versatile Linker Attachment: The deprotected carboxylic acid side chain of the D-glutamic acid residue can be used to conjugate a variety of drug molecules that have a suitable functional group, often an amine, through the formation of a stable amide bond.

Experimental Protocols

The synthesis of a peptide-drug conjugate using this compound can be broadly divided into three main stages: solid-phase peptide synthesis, on-resin deprotection of the allyl group, and on-resin drug conjugation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a model peptide containing a this compound residue using standard Fmoc-SPPS chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is indicated by yellow beads). If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.

Protocol 2: On-Resin Allyl Group Deprotection

This protocol describes the selective removal of the allyl protecting group from the D-glutamic acid side chain.

Materials:

  • Peptide-resin from Protocol 1

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

Procedure:

  • Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere (Argon or Nitrogen).

  • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) in anhydrous DCM.

  • Prepare a solution of PhSiH₃ (10 equivalents relative to resin loading) in anhydrous DCM.

  • Add the PhSiH₃ solution to the resin, followed by the Pd(PPh₃)₄ solution.

  • Agitate the reaction mixture under an inert atmosphere for 2 hours at room temperature.

  • Drain the reaction mixture and wash the resin thoroughly with DCM (5 times), DMF (5 times), and finally DCM (5 times).

  • A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the allyl group.

Protocol 3: On-Resin Drug Conjugation (Example: Doxorubicin)

This protocol provides a general method for conjugating an amine-containing drug, such as doxorubicin, to the deprotected carboxylic acid side chain of the D-glutamic acid residue.

Materials:

  • Deprotected peptide-resin from Protocol 2

  • Doxorubicin hydrochloride (Dox)

  • HBTU

  • HOBt

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Swell the deprotected peptide-resin in anhydrous DMF for 30 minutes.

  • In a separate light-protected vial, dissolve Doxorubicin hydrochloride (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in anhydrous DMF.

  • Add DIPEA (7 equivalents) to the doxorubicin solution and stir for 10-15 minutes to activate the drug and neutralize the hydrochloride.

  • Add the activated doxorubicin solution to the peptide-resin.

  • Agitate the reaction mixture at room temperature for 12-24 hours, protected from light.

  • Monitor the reaction completion by taking a small aliquot of the resin, cleaving the conjugate, and analyzing by HPLC and mass spectrometry.

  • Once the reaction is complete, wash the resin thoroughly with DMF (5 times), DCM (5 times), and methanol (3 times).

  • Dry the resin under vacuum.

Protocol 4: Cleavage and Purification

This protocol describes the final cleavage of the peptide-drug conjugate from the resin and its purification.

Materials:

  • PDC-resin from Protocol 3

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Treat the dried PDC-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude PDC by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the PDC.

  • Wash the pellet with cold diethyl ether and dry.

  • Purify the crude PDC using RP-HPLC.

  • Characterize the purified PDC by mass spectrometry and analytical HPLC.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis of peptides and PDCs. The values are illustrative and can vary depending on the specific peptide sequence, drug, and reaction conditions.

ParameterTypical ValueReference
Peptide Synthesis
Coupling Efficiency per Cycle>99%[3]
Crude Peptide Purity (post-cleavage)70-90%[3]
Allyl Deprotection
Deprotection Efficiency>95%
Drug Conjugation
On-Resin Conjugation Efficiency60-80%
Final PDC Purity (post-HPLC)>95%
PDC Characterization
Drug Release from Hydrazone Linker at pH 5.6 (48h)~60%[4]
Drug Release from Hydrazone Linker at pH 7.0 (48h)<10%[4]

Visualizations

Synthesis Workflow

PDC_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Deprotection On-Resin Deprotection cluster_Conjugation On-Resin Drug Conjugation cluster_Final Final Steps Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Peptide_Chain Growing Peptide Chain Amino_Acid_Coupling->Peptide_Chain Repeat Cycles Incorporate_Glu Incorporate This compound Peptide_Chain->Incorporate_Glu Peptide_OAll Peptide-D-Glu(OAll)-OH on Resin Incorporate_Glu->Peptide_OAll Allyl_Deprotection Allyl Deprotection (Pd(PPh₃)₄, PhSiH₃) Peptide_OAll->Allyl_Deprotection Peptide_COOH Peptide-D-Glu-OH on Resin Allyl_Deprotection->Peptide_COOH Conjugation Conjugation to -COOH side chain Peptide_COOH->Conjugation Drug_Activation Drug Activation (e.g., Doxorubicin) Drug_Activation->Conjugation PDC_Resin PDC on Resin Conjugation->PDC_Resin Cleavage Cleavage from Resin (TFA Cocktail) PDC_Resin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_PDC Purified PDC Purification->Final_PDC

Caption: Workflow for the synthesis of a peptide-drug conjugate using this compound.

General Signaling Pathway for a Cytotoxic PDC

PDC_Signaling_Pathway General Mechanism of Action for a Cytotoxic PDC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) PDC Peptide-Drug Conjugate (PDC) Receptor Target Receptor (overexpressed on cancer cell) PDC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Low pH, Enzymes) Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage DNA_Damage DNA Damage Drug_Release->DNA_Damage 5. Drug Action Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis 6. Signaling Cascade

Caption: General signaling pathway of a cytotoxic peptide-drug conjugate.

Conclusion

This compound is a highly effective building block for the synthesis of well-defined peptide-drug conjugates. Its orthogonal protecting group strategy allows for the site-specific incorporation of a drug molecule after the peptide chain has been assembled. This approach provides a robust and flexible platform for the development of novel targeted therapies with potentially improved efficacy and reduced side effects. The protocols and data presented herein serve as a guide for researchers in the field of drug development to utilize this versatile amino acid derivative in their PDC synthesis endeavors.

References

Applications of Fmoc-D-Glu(OAll)-OH in Drug Discovery: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Glu(OAll)-OH, an N-terminally protected D-glutamic acid derivative with an allyl-protected side chain, is a versatile and critical building block in modern drug discovery. Its unique structural features enable the synthesis of complex peptides and bioconjugates with enhanced therapeutic potential. The incorporation of a D-amino acid enhances proteolytic stability, a crucial attribute for peptide-based drugs, while the orthogonal allyl protecting group offers a site for specific modification, making it an invaluable tool for creating targeted drug delivery systems and peptide-drug conjugates.

Core Applications in Drug Discovery

The primary applications of this compound in drug discovery are centered around its use in Solid-Phase Peptide Synthesis (SPPS).

  • Enhancing Proteolytic Stability: Peptides containing D-amino acids, such as D-glutamic acid, exhibit increased resistance to degradation by proteases, which are stereospecific for L-amino acids.[1][2][3] This enhanced stability leads to a longer in-vivo half-life and improved bioavailability of peptide therapeutics.[1][2][3]

  • Site-Specific Drug Conjugation: The allyl (All) protecting group on the side chain of the glutamic acid is orthogonal to the standard acid- and base-labile protecting groups used in Fmoc-SPPS.[4][5] This allows for its selective removal on-resin, revealing a free carboxylic acid that can be used as a handle for conjugating drugs, imaging agents, or other moieties.[2][6]

  • Development of Peptide-Drug Conjugates (PDCs): By utilizing this compound as a linker, potent cytotoxic drugs can be attached to cell-penetrating or tumor-targeting peptides. This strategy enhances the targeted delivery of the drug, minimizing systemic toxicity.

  • Synthesis of Cyclic and Branched Peptides: The orthogonal deprotection of the allyl group facilitates the on-resin formation of lactam bridges for peptide cyclization or the synthesis of branched peptides, which can lead to constrained conformations with improved receptor affinity and selectivity.

Data Presentation

The following tables summarize key quantitative data associated with the use of this compound in peptide synthesis and modification.

ParameterTypical ValueNotes
Coupling Efficiency >99%Can be influenced by the coupling reagent, peptide sequence, and resin. Difficult couplings may require stronger reagents or double coupling.[3]
Allyl Deprotection >95%Achieved using a Palladium(0) catalyst. The reaction is typically fast and clean.[4]
Crude Peptide Purity 70-90%Dependent on the length and sequence of the peptide. Purification is typically performed by reverse-phase HPLC.[3]
Overall Peptide Yield 50-65%Varies significantly based on the synthesis scale, peptide length, and purification efficiency.[7]

Table 1: Typical Synthesis and Deprotection Efficiencies.

ReagentEquivalentsPurpose
This compound 4 equivAmino acid building block.
Coupling Reagent (e.g., HBTU/HCTU) 3.9 equivActivates the carboxylic acid for amide bond formation.
Base (e.g., DIPEA/DIEA) 8 equivNeutralizes the protonated amine and facilitates the coupling reaction.
Piperidine (20% in DMF) N/ARemoves the Fmoc protecting group from the N-terminus.
Pd(PPh₃)₄ 0.1-0.3 equivCatalyst for the selective removal of the allyl protecting group.
Scavenger (e.g., PhSiH₃) 24 equivTraps the allyl group after cleavage.

Table 2: Typical Reagent Stoichiometry in SPPS and Allyl Deprotection.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Manual SPPS

This protocol describes the manual solid-phase synthesis of a peptide incorporating an this compound residue on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HBTU, HCTU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for this compound):

    • In a separate vial, dissolve this compound (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).[8]

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Precipitation:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Deprotection of the Allyl Group

This protocol outlines the selective removal of the allyl protecting group from the glutamic acid side chain while the peptide is still attached to the resin.

Materials:

  • Peptide-resin containing a Glu(OAll) residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or another suitable allyl scavenger

  • Anhydrous DCM or a mixture of DCM/DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM.

  • Deprotection Cocktail Preparation: In a separate, inert-atmosphere vial, dissolve Pd(PPh₃)₄ (0.1-0.3 eq) and PhSiH₃ (24 eq) in anhydrous DCM. The solution should be bright yellow.

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin.

  • Reaction Monitoring: Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.

  • Washing: After the reaction is complete, drain the deprotection solution and wash the resin extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate (0.5% in DMF) to remove residual palladium catalyst, followed by further DMF and DCM washes.[4]

Protocol 3: On-Resin Drug Conjugation to the Deprotected Glutamic Acid Side Chain

This protocol details the conjugation of an amine-containing drug molecule to the free carboxylic acid of the glutamic acid side chain.

Materials:

  • Peptide-resin with a deprotected Glu side chain

  • Amine-containing drug molecule

  • Coupling reagent (e.g., HATU, HBTU)

  • DIPEA

  • DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Activation of Carboxylic Acid: In a separate vial, dissolve the coupling reagent (3 eq) and DIPEA (6 eq) in DMF. Add this activation solution to the resin and agitate for 5-10 minutes.

  • Drug Conjugation: Add the amine-containing drug molecule (3-5 eq) dissolved in DMF to the activated resin.

  • Reaction: Agitate the reaction mixture at room temperature for 4-24 hours. The reaction can be monitored by taking small resin samples, cleaving the peptide-drug conjugate, and analyzing by HPLC-MS.

  • Washing: Once the conjugation is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

  • Final Cleavage and Purification: Cleave the peptide-drug conjugate from the resin and purify it as described in Protocol 1.

Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF/DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for all amino acids? Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Allyl_Deprotection_Workflow Start Peptide-Resin with Glu(OAll) Swell Swell Resin (Anhydrous DCM) Start->Swell Deprotection Add Deprotection Cocktail (Pd(PPh₃)₄, PhSiH₃ in DCM) Swell->Deprotection React Agitate at RT (1-2 hours) Deprotection->React Wash Wash Resin (DCM, DMF, Scavenger) React->Wash End Peptide-Resin with Free Glu Side Chain Wash->End

Caption: On-resin allyl group deprotection workflow.

Drug_Conjugation_Workflow Start Peptide-Resin with Free Glu Side Chain Swell Swell Resin (DMF) Start->Swell Activation Activate Carboxylic Acid (HATU, DIPEA) Swell->Activation Conjugation Add Amine-Containing Drug Activation->Conjugation React Agitate at RT (4-24 hours) Conjugation->React Wash Wash Resin (DMF, DCM) React->Wash Cleavage Cleavage and Purification Wash->Cleavage End Peptide-Drug Conjugate Cleavage->End

Caption: On-resin drug conjugation workflow.

References

Application Notes and Protocols for Microwave-Assisted Deprotection of Allyl Groups in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyloxycarbonyl (Alloc or Alloc) and allyl ester protecting groups are valuable tools in Solid-Phase Peptide Synthesis (SPPS), particularly for strategies requiring orthogonal deprotection for on-resin cyclization or modification of peptides.[1][2] Traditionally, the removal of these groups is accomplished using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger like phenylsilane (PhSiH₃) in a suitable solvent.[1][2] However, conventional methods often necessitate long reaction times and stringent anaerobic conditions to prevent catalyst deactivation, which can be cumbersome and time-consuming.[1][3]

Microwave-assisted synthesis has emerged as a powerful technique to significantly accelerate chemical reactions in SPPS.[4] This application note details a rapid and efficient protocol for the deprotection of allyl and Alloc groups on solid-supported peptides using microwave irradiation. This method offers several advantages over traditional approaches, including dramatically reduced reaction times, milder reaction conditions, and the ability to perform the reaction under atmospheric conditions, thereby streamlining the synthesis of complex peptides.[1][3]

Key Advantages of the Microwave-Assisted Method

  • Speed: Deprotection can be achieved in as little as 10 minutes, compared to hours for conventional methods.[1]

  • Efficiency: High deprotection efficiency is consistently achieved, with peptide purities often exceeding 98%.[1]

  • Convenience: The reaction can be performed under atmospheric conditions, eliminating the need for an inert atmosphere.[3]

  • Reduced Reagent Excess: The rapid nature of the reaction minimizes the required excess of scavenger reagents.[1]

Comparative Data: Microwave vs. Conventional Deprotection

The following table summarizes the key differences in performance between the microwave-assisted and conventional methods for allyl group deprotection in SPPS.

ParameterMicrowave-Assisted MethodConventional Method
Reaction Time 10 minutes (2 x 5 min)[1]30 minutes to 2 hours[5][6]
Temperature 35-40°C[3][5]Room Temperature
Atmosphere Atmospheric[3]Inert (e.g., Argon)[1]
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Scavenger Phenylsilane (PhSiH₃)Phenylsilane (PhSiH₃) or other scavengers
Purity >98%[1]Variable, dependent on reaction completeness
Throughput HighLow

Experimental Protocols

Materials
  • Peptide-resin containing Alloc or allyl-protected amino acid(s)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) of peptide synthesis grade

  • Microwave peptide synthesizer

  • Reaction vessel suitable for microwave synthesis

  • Standard SPPS washing solvents (e.g., DMF, DCM)

Protocol 1: Microwave-Assisted Allyl/Alloc Deprotection

This protocol is adapted from the work of Wilson et al. and subsequent reproductions.[1][3]

  • Resin Preparation:

    • Place the peptide-resin (e.g., 30 mg) in a microwave-compatible reaction vessel.[3]

    • Swell the resin in the reaction solvent (e.g., 1 mL of DCM) for 10-15 minutes.[3]

  • Reagent Solution Preparation:

    • In a separate vial, prepare the deprotection solution immediately before use.

    • For a typical 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) and phenylsilane (15 equivalents relative to the resin loading) in the reaction solvent (e.g., 1 mL of DCM).[3]

  • Microwave Deprotection (First Cycle):

    • Add the freshly prepared deprotection solution to the swollen resin.

    • Place the reaction vessel in the microwave peptide synthesizer.

    • Irradiate for 5 minutes at a constant temperature of 40°C.[3]

  • Washing:

    • Drain the deprotection solution from the reaction vessel.

    • Wash the resin thoroughly with DCM (3 x 5 mL) and DMF (3 x 5 mL) to remove the reagents and byproducts.

  • Microwave Deprotection (Second Cycle):

    • Repeat steps 2 and 3 by adding a freshly prepared deprotection solution to the resin and irradiating for another 5 minutes at 40°C.[3]

  • Final Washing:

    • Drain the reaction solution.

    • Wash the resin extensively with DCM (3 x 5 mL) and DMF (3 x 5 mL).

    • A final wash with DCM can be performed before proceeding to the next synthesis step.

  • Confirmation of Deprotection (Optional):

    • A small sample of the resin can be subjected to a Kaiser test to confirm the presence of a free primary amine.[5]

Protocol 2: Alternative Microwave Conditions

This protocol presents slightly modified conditions that have also been reported to be effective.[5]

  • Resin Preparation:

    • Swell the peptide-resin in 1,2-dichloroethane (DCE).

  • Reagent Solution Preparation:

    • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (20 equivalents) in DCE.[5]

  • Microwave Deprotection:

    • Add the reagent solution to the resin.

    • Irradiate in the microwave synthesizer for 2 minutes at 35°C (e.g., at 30 W power).[5]

    • Drain and repeat the microwave deprotection step one more time with a fresh solution.

  • Washing:

    • Wash the resin thoroughly as described in Protocol 1.

Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the proposed mechanism for the palladium-catalyzed deprotection of an Alloc group.

G cluster_workflow Experimental Workflow start Start: Alloc-Protected Peptide on Resin swell Swell Resin in Solvent (e.g., DCM) start->swell prepare_reagents Prepare Deprotection Solution (Pd(PPh₃)₄ + PhSiH₃ in DCM) mw_deprotection1 Microwave Irradiation (5 min, 40°C) swell->mw_deprotection1 prepare_reagents->mw_deprotection1 wash1 Wash Resin mw_deprotection1->wash1 mw_deprotection2 Repeat Microwave Irradiation (5 min, 40°C) wash1->mw_deprotection2 wash2 Final Wash mw_deprotection2->wash2 end End: Deprotected Peptide on Resin wash2->end

Figure 1. Workflow for microwave-assisted allyl/Alloc deprotection.

G cluster_mechanism Simplified Deprotection Mechanism peptide_alloc Peptide-NH-Alloc pi_allyl_complex π-Allyl-Pd Complex peptide_alloc->pi_allyl_complex + Pd(0) pd0 Pd(0)(PPh₃)₂ deprotected_peptide Peptide-NH₂ pi_allyl_complex->deprotected_peptide + H⁺ source scavenged_allyl Scavenged Allyl Group pi_allyl_complex->scavenged_allyl + Scavenger scavenger Phenylsilane (PhSiH₃)

Figure 2. Simplified mechanism of palladium-catalyzed Alloc deprotection.

Troubleshooting and Considerations

  • Incomplete Deprotection: If deprotection is incomplete, ensure that the palladium catalyst and phenylsilane are of high quality and that the reagent solution is prepared fresh for each cycle. A third microwave irradiation cycle can be performed if necessary.

  • Catalyst Poisoning: Although the microwave method is less sensitive to atmospheric oxygen, prolonged exposure of the catalyst solution to air should be avoided.[1]

  • Solvent Choice: Both DCM and DMF have been used successfully. DCM is often preferred for its lower boiling point and ease of removal, which can be advantageous in microwave applications.[3]

  • Safety: Palladium reagents and phenylsilane should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

By leveraging the benefits of microwave energy, researchers can significantly enhance the efficiency and throughput of SPPS, particularly in the synthesis of complex peptides requiring orthogonal protection strategies. This method represents a substantial improvement over conventional techniques for allyl group deprotection.

References

Reagents for Palladium-Catalyzed Allyl Deprotection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed deprotection of allyl-based protecting groups. This versatile and mild cleavage method is a cornerstone in modern organic synthesis, particularly in the fields of peptide, carbohydrate, and natural product chemistry.

Introduction

Allyl-based protecting groups, such as the allyl ether, allyl ester, and allyloxycarbonyl (Alloc) group, are widely employed in multi-step synthesis due to their stability to a broad range of reaction conditions. Their selective removal under mild, palladium-catalyzed conditions allows for orthogonal protection strategies, which are critical in the synthesis of complex molecules. The deprotection proceeds via the formation of a π-allylpalladium complex, which is then irreversibly trapped by a nucleophilic scavenger. The choice of palladium catalyst and scavenger is crucial for achieving high yields and preventing side reactions.

Mechanism of Deprotection

The catalytic cycle for palladium-catalyzed allyl deprotection involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex. This liberates the protected functional group.

  • Nucleophilic Attack: A scavenger nucleophile attacks the π-allyl complex, either at the central carbon or at the palladium center.

  • Reductive Elimination: The catalyst is regenerated to its Pd(0) state, and the scavenged allyl group is released as a stable byproduct.

A visual representation of this mechanism is provided below.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Pi_Allyl_Complex [π-Allyl-Pd(II)L₂]⁺ R-O⁻ Pd0->Pi_Allyl_Complex Oxidative Addition Allyl_Substrate R-O-Allyl Allyl_Substrate->Pd0 Coordination Scavenged_Complex Scavenged Allyl + Pd(0)L₂ Pi_Allyl_Complex->Scavenged_Complex Nucleophilic Attack Deprotected_Product R-OH Pi_Allyl_Complex->Deprotected_Product Release of Deprotected Group Scavenged_Complex->Pd0 Reductive Elimination Scavenger Nucleophilic Scavenger (NuH) Scavenger->Pi_Allyl_Complex

Caption: Palladium-catalyzed allyl deprotection mechanism.

Data Presentation: Comparison of Common Reagents

The efficiency of allyl deprotection is highly dependent on the combination of the palladium catalyst and the scavenger. The following tables summarize quantitative data for commonly used reagent systems.

Palladium CatalystTypical Loading (mol%)Notes
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄0.1 - 5Most common catalyst, can be air-sensitive.
Dichlorobis(triphenylphosphine)palladium(II) - PdCl₂(PPh₃)₂1 - 5Air-stable alternative to Pd(PPh₃)₄.[1]
Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃0.5 - 2.5Often used with a phosphine ligand.
ScavengerEquivalentsTypical Reaction TimeYieldNotes
Phenylsilane (PhSiH₃)10 - 500.5 - 2 hGood to ExcellentWidely used, but can be less effective than Me₂NH·BH₃ for secondary amines.[2]
Dimethylamine-borane complex (Me₂NH·BH₃)4040 minQuantitativeHighly effective for Alloc deprotection of secondary amines, preventing N-allylation byproducts.[2]
Morpholine10 - 501 - 3 hVariableCommon nucleophilic scavenger, but can be inferior to Me₂NH·BH₃.[2]
Thiophenol10 - 200.5 - 1 hGood to ExcellentEffective but has a strong odor.
Sodium 2-ethylhexanoate1.110 min95%Used in combination with PPh₃.
Barbituric acid derivatives1.5 - 21 - 2 hGood to ExcellentEffective under mild conditions.
Formic acid10 - 201 - 3 hGoodUseful for the deprotection of allyl carbamates.[3]
Meldrum's acid and Triethylsilane (TES-H)5 (MA), 10 (TES-H)2 hHighUsed with the air-stable Pd(PPh₃)₂Cl₂ catalyst, eliminating N-allylated byproducts.[1]

Experimental Protocols

Below are detailed protocols for common palladium-catalyzed allyl deprotection procedures.

Protocol 1: Alloc Deprotection in Solid-Phase Peptide Synthesis (SPPS) using Pd(PPh₃)₄ and Phenylsilane

This protocol is suitable for the removal of the Alloc group from a lysine side chain on a resin-bound peptide.

Workflow Diagram:

G start Start: Alloc-protected peptide on resin wash_dcm Wash resin with DCM start->wash_dcm prepare_reagents Prepare Pd(PPh₃)₄ and PhSiH₃ solution in DCM wash_dcm->prepare_reagents deprotection Add reagent solution to resin and react for 2 hours prepare_reagents->deprotection wash_dcm2 Wash resin with DCM deprotection->wash_dcm2 wash_dmf Wash resin with DMF wash_dcm2->wash_dmf end End: Deprotected peptide on resin wash_dmf->end

Caption: Experimental workflow for SPPS Alloc deprotection.

Materials:

  • Alloc-protected peptide on resin (e.g., 0.1 mmol scale)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Swell the resin-bound peptide in anhydrous DCM for 30 minutes.

  • Drain the DCM.

  • In a separate vial, dissolve Pd(PPh₃)₄ (0.2 equivalents relative to the resin loading) in anhydrous DCM.

  • To this solution, add phenylsilane (20 equivalents relative to the resin loading).

  • Add the palladium/phenylsilane solution to the resin.

  • Shake the reaction vessel at room temperature for 2 hours.

  • Drain the reaction mixture.

  • Wash the resin thoroughly with DCM (3 x 5 mL).

  • Wash the resin with DMF (3 x 5 mL).

  • The deprotected peptide on the resin is now ready for the next coupling step or cleavage from the solid support.

Protocol 2: Allyl Ether Deprotection in Solution using an Air-Stable Palladium Catalyst

This protocol describes the cleavage of an aryl allyl ether using the air-stable PdCl₂(PPh₃)₂ catalyst.

Materials:

  • Allyl-protected compound

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Meldrum's acid

  • Triethylsilane (TES-H)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing the allyl-protected compound (1 equivalent), add anhydrous acetonitrile.

  • Add Meldrum's acid (5 equivalents) and triethylsilane (10 equivalents).

  • Add PdCl₂(PPh₃)₂ (0.05 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected compound.

Troubleshooting and Safety Considerations

  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the reaction time, adding a fresh portion of the catalyst and scavenger, or gently heating the reaction mixture.

  • Side Reactions: The formation of N-allylated byproducts can be an issue, especially with primary amines. Using a highly effective scavenger such as dimethylamine-borane complex can mitigate this problem.[2]

  • Catalyst Deactivation: Pd(PPh₃)₄ can be sensitive to air and should be handled under an inert atmosphere for optimal results, although some protocols have shown success under atmospheric conditions.[4] Air-stable catalysts like PdCl₂(PPh₃)₂ can be a practical alternative.[1]

  • Safety: Palladium catalysts and some scavengers can be toxic and should be handled in a well-ventilated fume hood. Phenylsilane is flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use. Proper personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Fmoc-D-Glu(OAll)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to the incomplete N-terminal Fmoc deprotection of Fmoc-D-Glu(OAll)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of incomplete Fmoc deprotection?

A1: Incomplete Fmoc deprotection can be identified through several methods:

  • Visual Inspection: Aggregation or clumping of the resin beads can suggest issues with deprotection and subsequent coupling steps. The resin should ideally appear as a free-flowing slurry.[1]

  • Kaiser Test: This is a sensitive colorimetric test for primary amines. A negative (yellow/colorless beads) or faint blue result after the deprotection step indicates that the Fmoc group has not been completely removed, and thus there are few or no free primary amines. A strong positive result (deep blue beads and solution) signifies successful deprotection.[1]

  • UV-Vis Spectrophotometry: This method quantifies the release of the dibenzylfulvene-piperidine adduct, a byproduct of Fmoc removal, which has a characteristic absorbance around 301 nm.[1][2] Lower than expected absorbance indicates incomplete deprotection.

Q2: What are the primary causes of incomplete Fmoc deprotection?

A2: Several factors can lead to incomplete Fmoc removal:

  • Deprotection Reagent Issues:

    • Degraded Reagent: Piperidine can degrade over time. It is crucial to use fresh, high-quality piperidine.[1]

    • Incorrect Concentration: The standard concentration for Fmoc deprotection is 20% piperidine in DMF. An incorrect concentration can lead to inefficient deprotection.[1]

  • Reaction Conditions:

    • Insufficient Deprotection Time: While standard protocols are often sufficient, "difficult" peptide sequences may require longer reaction times to ensure complete Fmoc removal.[1]

    • Low Temperature: Deprotection reactions are often performed at ambient temperature. Lower temperatures can slow down the reaction rate.[1]

  • Peptide Sequence and Structure:

    • Steric Hindrance: Bulky amino acids near the N-terminus can sterically hinder the approach of the piperidine to the Fmoc group.[3]

    • Secondary Structure Formation: The growing peptide chain can form stable secondary structures, like β-sheets, on the solid support.[3][4] This aggregation can make the N-terminal Fmoc group inaccessible to the deprotection reagent.[3]

Q3: Does the allyl protecting group on the glutamic acid side chain interfere with the Fmoc deprotection?

A3: No, the allyl (OAll) protecting group on the side chain of glutamic acid is orthogonal to the Fmoc group. The allyl group is stable under the basic conditions (piperidine) used for Fmoc deprotection and requires a specific palladium catalyst, such as Pd(PPh₃)₄, for its removal.[5][6] Therefore, it should not interfere with the N-terminal Fmoc deprotection step.

Troubleshooting Guide

If you suspect incomplete Fmoc deprotection of this compound, follow this step-by-step troubleshooting guide.

Step 1: Diagnose the Problem

  • Perform a Kaiser test on a small sample of the resin after the deprotection step.[1]

  • If the Kaiser test is negative or weak, proceed to the following steps.

Step 2: Verify Reagents and Conditions

  • Check the Piperidine Solution: Prepare a fresh solution of 20% piperidine in high-purity DMF.

  • Confirm Reaction Time and Temperature: Ensure the deprotection is carried out for the recommended duration (typically a pre-wash of 1-5 minutes followed by a longer incubation of 10-20 minutes) at ambient temperature.[7][8]

Step 3: Implement Corrective Actions

If the issue persists after verifying reagents and standard conditions, consider the following optimization strategies:

  • Extend Deprotection Time: Increase the duration of the main deprotection step. For difficult sequences, this can improve the efficiency of Fmoc removal.

  • Increase Temperature: Gently warming the reaction vessel (e.g., to 30-40°C) can help disrupt secondary structures and improve deprotection kinetics. However, be cautious as higher temperatures can potentially lead to side reactions.[1]

  • Use a Stronger Base: For particularly challenging sequences, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common mixture is 2% DBU in DMF.[1]

  • Incorporate Chaotropic Agents: The addition of chaotropic agents can help to disrupt secondary structures.

Step 4: Re-analyze

  • After implementing any of the above changes, repeat the Kaiser test to confirm complete deprotection before proceeding to the next coupling step.

Data Summary

ParameterStandard ConditionTroubleshooting/AlternativeReference
Deprotection Reagent 20% Piperidine in DMF20% 4-Methylpiperidine in DMF, 2% DBU in DMF[1][9]
Reaction Time 1-5 min pre-wash, 10-20 min main washIncrease main wash time[7][8]
Temperature Ambient30-50°C[1]
Monitoring Method Kaiser Test (Qualitative)UV-Vis Spectrophotometry (Quantitative, ~301 nm)[1][2]

Experimental Protocols

Protocol 1: Kaiser Test

This qualitative test detects the presence of free primary amines on the resin.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (approximately 5-10 mg) in a small glass test tube.

  • Wash the resin with ethanol.

  • Add 2-3 drops of each of the three Kaiser test solutions.

  • Heat the tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[1]

  • Yellow/Colorless Beads and Solution: Negative result, indicating the absence of free primary amines (incomplete deprotection).[1]

Protocol 2: UV-Vis Monitoring of Fmoc Deprotection

This quantitative method measures the concentration of the dibenzylfulvene-piperidine adduct in the deprotection solution.

Procedure:

  • Collect the filtrate from both the short and long deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[2]

  • Dilute the collected filtrate to the mark with DMF and mix thoroughly.[2] Further dilution may be necessary to ensure the absorbance falls within the linear range of the spectrophotometer.

  • Use a quartz cuvette with a 1 cm path length.

  • Blank the spectrophotometer with a solution of 20% piperidine in DMF.

  • Measure the absorbance of the diluted filtrate at approximately 301 nm.[2]

  • The amount of Fmoc group removed can be calculated using the Beer-Lambert law (Absorbance = εcl), where ε is the molar extinction coefficient of the dibenzylfulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹).

Visualizations

Fmoc_Deprotection_Troubleshooting start Incomplete Fmoc Deprotection Suspected (e.g., Negative Kaiser Test) check_reagents Verify Deprotection Reagent (Fresh 20% Piperidine in DMF) start->check_reagents check_conditions Verify Reaction Conditions (Time and Temperature) check_reagents->check_conditions re_run Re-run Deprotection check_conditions->re_run re_test Perform Kaiser Test re_run->re_test extend_time Increase Deprotection Time re_test->extend_time Negative increase_temp Increase Temperature (e.g., 40°C) re_test->increase_temp Negative stronger_base Use Stronger Base (e.g., 2% DBU in DMF) re_test->stronger_base Negative success Deprotection Complete Proceed to Coupling re_test->success Positive failure Issue Persists Consider Sequence-Specific Issues re_test->failure Still Negative after all optimizations extend_time->re_run increase_temp->re_run stronger_base->re_run Fmoc_Deprotection_Mechanism reactant Fmoc-NH-Peptide-Resin intermediate1 Carbanion Intermediate reactant->intermediate1 + Piperidine piperidine Piperidine (Base) intermediate2 Dibenzofulvene intermediate1->intermediate2 Elimination product H2N-Peptide-Resin (Free Amine) intermediate1->product adduct Dibenzofulvene-Piperidine Adduct intermediate2->adduct + Piperidine

References

Technical Support Center: Fmoc-D-Glu(OAll)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Fmoc-D-Glu(OAll)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in peptide synthesis?

A1: The primary advantage of this compound lies in its orthogonal protection strategy. The allyl (All) ester protecting the γ-carboxyl group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., TFA).[1] This allows for the selective deprotection of the Glu side chain on-resin, enabling the synthesis of complex peptides, such as those requiring cyclization, branching, or conjugation.[1]

Q2: What is the mechanism of allyl (OAll) group deprotection?

A2: The deprotection of the allyl ester is achieved through a palladium(0)-catalyzed reaction, often referred to as the Tsuji-Trost reaction.[2] The palladium catalyst, typically Pd(PPh₃)₄, reacts with the allyl group to form a π-allyl palladium complex. A scavenger is then used to react with this complex, releasing the free carboxyl group and regenerating the catalyst.[2]

Q3: Why is a scavenger necessary during the deprotection of the OAll group?

A3: During the palladium-catalyzed deprotection, a reactive allyl cation is generated. If not trapped, this cation can lead to side reactions, most notably the re-alkylation of nucleophilic sites on the peptide, such as the newly deprotected carboxylate, amines, or sensitive residues like Cys, Met, and Trp.[3] Scavengers are added to the reaction mixture to efficiently trap these allyl cations, preventing undesired side products.

Q4: Can the palladium catalyst be sensitive to air?

A4: While traditionally, palladium(0) catalysts like Pd(PPh₃)₄ were considered air-sensitive, requiring reactions to be performed under an inert atmosphere, recent studies have shown that deprotection can be successful even under atmospheric conditions, especially with microwave heating.[4][5] However, for optimal results and to minimize catalyst poisoning, performing the reaction under an inert gas like argon or nitrogen is still recommended.[6]

Q5: Are there any general side reactions associated with glutamic acid derivatives in SPPS?

A5: Yes, a common side reaction, particularly when glutamic acid is at the N-terminus of a peptide, is the formation of pyroglutamate.[7] This is an intramolecular cyclization of the N-terminal glutamic acid residue, resulting in a mass loss of 18 Da and termination of the peptide chain. Using the side-chain protected this compound minimizes this risk during synthesis.

Troubleshooting Guide

Issue 1: Incomplete Deprotection of the Allyl (OAll) Group

Symptoms:

  • Mass spectrometry (MS) analysis of the final peptide shows a mass corresponding to the allyl-protected peptide (+40.03 Da).

  • Subsequent on-resin reactions at the glutamic acid side chain (e.g., cyclization) have low yields.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Palladium Catalyst Use fresh, high-quality Pd(PPh₃)₄. Ensure proper storage of the catalyst. Consider using an air-stable precatalyst like Pd(PPh₃)₂Cl₂.[8]
Insufficient Catalyst or Scavenger Increase the equivalents of the palladium catalyst and/or the scavenger. A typical starting point is 0.1-0.3 equivalents of Pd(PPh₃)₄ and 10-30 equivalents of the scavenger relative to the resin loading.
Inefficient Scavenger The choice of scavenger is critical. For sterically hindered sites or difficult sequences, a more reactive scavenger might be needed. Phenylsilane (PhSiH₃) is a common choice, but others like morpholine or dimethylamine-borane complex (Me₂NH·BH₃) can also be effective.
Reaction Time Too Short Extend the reaction time. Monitor the reaction progress by cleaving a small amount of resin and analyzing by HPLC-MS. Deprotection can take from 30 minutes to several hours.
Poor Resin Swelling Ensure the resin is adequately swollen in a suitable solvent (e.g., DCM or THF) before adding the deprotection cocktail to allow for better reagent accessibility.
Catalyst Poisoning Certain amino acids (e.g., Cys, Met) or impurities can poison the palladium catalyst. If these are present, consider using a higher catalyst loading or performing repeated deprotection steps.
Issue 2: Formation of Side Products During Allyl Deprotection

Symptoms:

  • HPLC analysis shows multiple peaks close to the desired product.

  • MS analysis reveals unexpected masses, such as the addition of allyl groups (+40.03 Da) to other residues.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Scavenging of Allyl Cations Increase the concentration of the scavenger. Ensure the chosen scavenger is appropriate for your peptide sequence and reaction conditions.
Reaction with Sensitive Residues If your peptide contains sensitive residues like Trp, Cys, or Met, ensure a highly efficient scavenger system is in place to prevent alkylation of these side chains by the allyl cation.
Side Reactions of the Scavenger Some scavengers or their byproducts can potentially react with the peptide. Ensure the chosen scavenger is well-documented for its clean reactivity in peptide synthesis.
Issue 3: Pyroglutamate Formation

Symptoms:

  • MS analysis shows a peak with a mass loss of 18 Da from the expected product mass.

  • This is most common when D-Glu is the N-terminal residue after Fmoc deprotection.

Possible Causes and Solutions:

Possible CauseRecommended Solution
N-terminal Glutamic Acid Cyclization This is an inherent reactivity of N-terminal glutamic acid. To minimize this, ensure the subsequent coupling reaction is performed promptly after Fmoc deprotection. Using milder basic conditions for Fmoc removal might also help.
Prolonged Exposure to Basic Conditions Minimize the time the N-terminal Glu is exposed after Fmoc deprotection.

Experimental Protocols

Protocol 1: On-Resin Deprotection of Glu(OAll)

This protocol describes a general procedure for the removal of the allyl protecting group from a resin-bound peptide.

Materials:

  • Peptide-resin containing Glu(OAll)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Swell the peptide-resin in anhydrous DCM or THF for 30 minutes in a reaction vessel under an inert atmosphere.

  • Drain the solvent.

  • Prepare the deprotection cocktail: Dissolve Pd(PPh₃)₄ (0.1-0.3 eq.) and phenylsilane (10-30 eq.) in anhydrous DCM or THF.

  • Add the deprotection cocktail to the swollen resin.

  • Gently agitate the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Once the deprotection is complete, drain the reaction mixture.

  • Wash the resin extensively with DCM, DMF, and then DCM again to remove all traces of the catalyst and scavenger. A wash with a solution of sodium diethyldithiocarbamate in DMF can help to scavenge residual palladium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_deprotection Deprotection cluster_monitoring Monitoring & Completion cluster_wash Washing start Start with Peptide-Resin (containing Glu(OAll)) swell Swell Resin (DCM or THF) start->swell add_cocktail Add Deprotection Cocktail (Pd(PPh₃)₄ + Scavenger in DCM/THF) swell->add_cocktail react Agitate at RT (1-3 hours) add_cocktail->react monitor Monitor Reaction (HPLC-MS of cleaved sample) react->monitor is_complete Deprotection Complete? monitor->is_complete is_complete->react No wash_resin Wash Resin Thoroughly (DCM, DMF, DCM) is_complete->wash_resin Yes end Proceed to Next Step (e.g., Cyclization, Coupling) wash_resin->end

Caption: Experimental workflow for the on-resin deprotection of the Glu(OAll) side chain.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Incomplete OAll Deprotection Detected check_catalyst Check Catalyst Quality (Use fresh Pd(PPh₃)₄) start->check_catalyst check_scavenger Evaluate Scavenger (Increase equivalents or change type) start->check_scavenger extend_time Extend Reaction Time start->extend_time increase_catalyst Increase Catalyst Equivalents check_catalyst->increase_catalyst check_swelling Ensure Proper Resin Swelling extend_time->check_swelling

Caption: Logical troubleshooting workflow for incomplete OAll deprotection.

References

Pyroglutamate formation with glutamic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with glutamic acid derivatives and encountering issues related to pyroglutamate (pGlu) formation.

Frequently Asked Questions (FAQs)

Q1: What is pyroglutamate and why is its formation a concern?

Pyroglutamate (pGlu), also known as pyroglutamic acid or 5-oxoproline, is a cyclic derivative of an N-terminal glutamine (Gln) or glutamate (Glu) residue.[1] This modification arises from an intramolecular cyclization reaction, resulting in the elimination of ammonia (from Gln) or water (from Glu) to form a five-membered ring.[2][3]

The formation of pGlu is a significant concern in research and biopharmaceutical development for several reasons:

  • Product Heterogeneity: Incomplete conversion to pGlu results in a mixed population of molecules, which complicates analysis, characterization, and consistency between batches.[2][4]

  • Blocked N-terminus: The cyclic structure of pGlu lacks a free primary amine, which obstructs traditional protein sequencing methods like Edman degradation.[2]

  • Analytical Challenges: The change in mass and charge due to pGlu formation can complicate analytical techniques such as mass spectrometry and ion-exchange chromatography.[2][5]

  • Potential Impact on Bioactivity: Although not always the case, modification at the N-terminus can sometimes alter the biological activity, binding affinity, or stability of a peptide or protein.[2][6]

Q2: What is the chemical mechanism of pyroglutamate formation?

Pyroglutamate formation is an intramolecular cyclization reaction. The α-amino group of the N-terminal Gln or Glu residue acts as a nucleophile, attacking the side-chain γ-carbonyl carbon. This process forms a five-membered ring structure and eliminates either ammonia (from Gln) or water (from Glu).[2] This reaction can occur spontaneously under certain conditions or be catalyzed by the enzyme glutaminyl cyclase (QC).[2][7]

Q3: What factors influence the rate of pyroglutamate formation?

Several factors can influence the rate of non-enzymatic pyroglutamate formation:

  • pH: The reaction is pH-dependent. For N-terminal Glu, the rate of pGlu formation is minimal around pH 6.0-7.0 and increases in more acidic (pH 4) or alkaline (pH 8) conditions.[2][8] For N-terminal Gln, the reaction is favored at neutral to slightly basic pH.[2]

  • Temperature: Higher temperatures significantly accelerate the rate of cyclization.[2][9][10]

  • Buffer Composition: Certain buffer species can catalyze the reaction. For instance, phosphate and ammonium carbonate buffers have been shown to increase the rate of pGlu formation from N-terminal Gln.[2][11]

  • Protein/Peptide Structure: The local conformation and flexibility of the N-terminus can impact the rate of cyclization.[2][12]

Q4: Can pyroglutamate be removed from a peptide or protein?

Yes, pyroglutamate can be enzymatically removed using pyroglutamate aminopeptidase (pGAP). This enzyme specifically cleaves the pGlu residue from the N-terminus, exposing the subsequent amino acid for sequencing or other applications.[1][2]

Troubleshooting Guides

Issue 1: Unexpected Heterogeneity in Purified Peptides/Proteins

Symptom: Your purified product shows multiple peaks on RP-HPLC or mass spectrometry, indicating a mixed population of molecules. One of the species may correspond to the expected mass minus 18 Da (from Glu) or 17 Da (from Gln).[8][13]

Possible Cause: Spontaneous formation of pyroglutamate during production, purification, or storage.

Solutions:

  • pH Control: Maintain a pH between 6.0 and 7.0 during all purification and storage steps.[2]

  • Temperature Control: Perform purification steps at reduced temperatures (e.g., 4°C) to slow the rate of cyclization.[2][9]

  • Buffer Selection: Whenever possible, use buffers that do not catalyze the reaction, such as Tris-HCl.[2]

  • Storage: For long-term storage, lyophilize the final product to reduce the rate of cyclization in the solid state.[2] For liquid storage, use a buffer at pH 6.0-7.0 and store at -80°C.[2]

Issue 2: N-terminal Sequencing Fails (Blocked N-terminus)

Symptom: Edman degradation or other N-terminal sequencing methods fail, indicating a blocked N-terminus.

Possible Cause: The N-terminal Gln or Glu has cyclized to pyroglutamate, which lacks the free primary amine necessary for the sequencing chemistry.[2]

Solutions:

  • Enzymatic Removal: Treat the sample with pyroglutamate aminopeptidase (pGAP) to remove the pGlu residue before attempting sequencing.[2]

  • Mass Spectrometry Analysis: Use mass spectrometry-based methods (e.g., peptide mapping with MS/MS) to confirm the presence of the pGlu modification.[1][8]

Issue 3: Inconsistent Results in Biological Assays

Symptom: Different batches of the same peptide or protein exhibit variable activity in biological assays.

Possible Cause: There are varying amounts of pyroglutamate formation between different production batches, potentially impacting the molecule's biological function.[6]

Solutions:

  • Strict Process Control: Implement rigorous control over pH, temperature, and buffer composition during production, purification, and storage to ensure batch-to-batch consistency.[2]

  • Characterization of Each Batch: Characterize each batch for the percentage of pGlu formation using analytical techniques like RP-HPLC or mass spectrometry to correlate with biological activity.[2][5]

Data Presentation

Table 1: Influence of pH and Temperature on the Half-Life of N-terminal Glutamate Cyclization

pHTemperature (°C)Approximate Half-life
4.145~9 months
6.237-45Minimal formation
8.037-45Increased formation

Data compiled from literature reports.[8] The rate of pGlu formation is highly dependent on the specific protein or peptide sequence and buffer conditions.

Table 2: Common Analytical Techniques for Pyroglutamate Detection

TechniquePrincipleKey Advantages
Mass Spectrometry (MS) Detects the mass difference resulting from pGlu formation (-17 Da for Gln, -18 Da for Glu).[1]High sensitivity and specificity; can be used for quantification.[1]
Tandem MS (MS/MS) Fragments peptides to confirm the location of the pGlu modification at the N-terminus.[8]Provides sequence-level confirmation.[1]
NMR Spectroscopy Provides structural information to unambiguously identify pGlu.[1][14]Definitive identification of the pGlu structure.[13][14]
Reversed-Phase HPLC (RP-HPLC) Separates the pGlu-containing species from the native form based on differences in hydrophobicity.[8]Can be used for quantification and monitoring reaction progress.[2][15]
Ion-Exchange Chromatography (IEX) Separates based on charge differences, as pGlu formation from Gln neutralizes the N-terminal charge.[5]Useful for charge-variant analysis.[5][16]
Enzyme-Linked Immunosorbent Assay (ELISA) Uses specific antibodies to detect and quantify pGlu.[1]High-throughput method for quantification.[1]

Experimental Protocols

Protocol 1: General Method for Detection and Quantification of Pyroglutamate using LC-MS/MS
  • Sample Preparation:

    • Reduce and alkylate the protein sample to denature it and break disulfide bonds.

    • Digest the protein into smaller peptides using a specific protease (e.g., Trypsin, Lys-C).[12][17]

  • LC Separation:

    • Separate the resulting peptides using a reversed-phase HPLC column (e.g., C18).[12]

    • Employ a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid).[12]

  • MS/MS Analysis:

    • Analyze the eluting peptides using a mass spectrometer operating in tandem MS mode.

    • Identify the peptide containing the N-terminal Gln or Glu.

    • Look for a precursor ion with a mass shift of -17.03 Da (from Gln) or -18.01 Da (from Glu).

    • Confirm the modification site by analyzing the fragmentation pattern (b- and y-ions) in the MS/MS spectrum.

  • Quantification:

    • Quantify the relative abundance of the native and pGlu-modified peptides by integrating the peak areas from their respective extracted ion chromatograms.

    • For absolute quantification, a standard curve can be generated using a synthetic peptide with an N-terminal pGlu.

Visualizations

Pyroglutamate_Formation_Mechanism cluster_glutamine From N-terminal Glutamine (Gln) cluster_glutamate From N-terminal Glutamate (Glu) Gln H₂N-CH(R)-... Intermediate_Gln Cyclic Intermediate Gln->Intermediate_Gln Intramolecular Nucleophilic Attack pGlu_Gln Pyroglutamate (pGlu) Intermediate_Gln->pGlu_Gln Elimination NH3 NH₃ Intermediate_Gln->NH3 Glu H₂N-CH(R')-... Intermediate_Glu Cyclic Intermediate Glu->Intermediate_Glu Intramolecular Nucleophilic Attack pGlu_Glu Pyroglutamate (pGlu) Intermediate_Glu->pGlu_Glu Dehydration H2O H₂O Intermediate_Glu->H2O Troubleshooting_Workflow start Experiment Start problem Unexpected Result? (e.g., Heterogeneity, Failed Sequencing) start->problem check_pGlu Suspect pGlu Formation? problem->check_pGlu Yes other_issue Investigate Other Causes problem->other_issue No analyze Analyze with LC-MS/MS or NMR check_pGlu->analyze Yes check_pGlu->other_issue No confirm pGlu Confirmed? analyze->confirm optimize Optimize Conditions: pH (6.0-7.0) Temperature (e.g., 4°C) Buffer choice confirm->optimize Yes, for future experiments enzymatic Enzymatic Removal with pGAP confirm->enzymatic Yes, for current sample confirm->other_issue No re_analyze Re-analyze Sample optimize->re_analyze enzymatic->re_analyze end Problem Resolved re_analyze->end

References

Technical Support Center: Optimizing Palladium-Catalyzed Allyl Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed allyl deprotection reactions.

Troubleshooting Guide

Question: My allyl deprotection reaction is showing low or no conversion. What are the common causes and how can I troubleshoot it?

Answer:

Low or no conversion in a palladium-catalyzed allyl deprotection can stem from several factors, primarily related to the catalyst activity, reaction conditions, and reagent quality.

Troubleshooting Steps:

  • Catalyst Deactivation: The Pd(0) catalyst is susceptible to oxidation and deactivation. The appearance of palladium black is a common indicator of catalyst precipitation and loss of activity.[1]

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1] While some protocols have been developed for atmospheric conditions, particularly with microwave heating, sensitive substrates may require stricter anaerobic conditions.[2][3] Use fresh, high-purity palladium sources and ligands.[1]

  • Suboptimal Reagents and Solvents: Impurities in reagents or solvents can poison the catalyst.

    • Solution: Use anhydrous solvents and high-purity reagents.[1]

  • Inefficient Allyl Scavenger: The choice and amount of the allyl scavenger are critical to drive the reaction to completion by irreversibly trapping the allyl cation.

    • Solution: Screen different scavengers. Common options include morpholine, phenylsilane (PhSiH₃), and dimethylamine-borane complex (Me₂NH·BH₃).[4] For secondary amines, Me₂NH·BH₃ has been reported to be particularly effective in preventing re-alkylation.[4] Sulfinic acids have also been shown to be highly effective allyl scavengers.[5]

  • Inappropriate Reaction Temperature: The reaction temperature can significantly influence the reaction rate and yield.

    • Solution: While many deprotections proceed at room temperature, gentle heating may be required.[3] A temperature screen is advisable to find the optimal conditions for your specific substrate.[1]

  • Incorrect Ligand or Palladium Source: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.

    • Solution: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for a wide range of allyl deprotections.[5] The choice of ligand can be critical, with electron-donating ligands sometimes affording faster rates.[6]

Question: I am observing significant side products, such as re-alkylation of my deprotected amine. How can I prevent this?

Answer:

The formation of side products, particularly the re-alkylation of the deprotected amine, is a common issue caused by the reactive allyl cation generated during the reaction.[4]

Solutions:

  • Use an Effective Scavenger: The primary role of the scavenger is to trap the allyl cation.[4] For deprotection of secondary amines, dimethylamine-borane complex (Me₂NH·BH₃) has been shown to be highly effective at preventing this side reaction.[4] Other scavengers like morpholine and phenylsilane can also be used, but their effectiveness may vary depending on the substrate.[4]

  • Optimize Scavenger Equivalents: Ensure a sufficient excess of the scavenger is used to efficiently trap all generated allyl cations.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts used for allyl deprotection?

A1: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and versatile catalyst for the deprotection of allyl esters, ethers, and carbamates.[5] Other palladium sources like Pd₂(dba)₃ and [Pd(allyl)Cl]₂ can also be used, often in combination with phosphine ligands.[7][8]

Q2: How do I choose the right allyl scavenger for my reaction?

A2: The choice of scavenger depends on the substrate and the protecting group being cleaved. A summary of commonly used scavengers and their applications is provided in the table below. It is often recommended to screen a few scavengers to find the optimal one for a new or sensitive substrate.[4]

Q3: Can I perform the deprotection under atmospheric conditions?

A3: While traditionally performed under an inert atmosphere to protect the Pd(0) catalyst, recent studies have shown successful deprotection under atmospheric conditions, sometimes accelerated by microwave heating.[3] However, for sensitive substrates or to ensure reproducibility, working under an inert atmosphere is still recommended.[2]

Q4: My product is contaminated with residual palladium. How can I remove it?

A4: Residual palladium can be removed using metal scavengers. Functionalized silicas and polymer-based scavengers containing sulfur-based moieties, such as trimercaptotriazine (TMT), have a high affinity for palladium and can effectively reduce its concentration in the final product.[9][10]

Data and Protocols

Comparison of Common Allyl Scavengers
ScavengerSubstrate TypeCatalystKey AdvantagesReference
Dimethylamine-borane complex (Me₂NH·BH₃) Alloc-protected secondary aminesPd(0)Highly effective, prevents allyl back-alkylation.[4][4]
Phenylsilane (PhSiH₃) Allyl esters, carbamatesPd(PPh₃)₄Neutral scavenger, compatible with Boc and Fmoc groups.[11][4][11]
Morpholine Alloc-protected secondary aminesPd(0)Common nucleophilic scavenger.[4]
Sulfinic Acids (e.g., TolSO₂H) Allyl esters, ethers, carbamatesPd(PPh₃)₄Highly effective for C-O bond cleavage under mild conditions.[5][5]
Potassium Carbonate (K₂CO₃) Aryl allyl ethersPd(PPh₃)₄Mild basic conditions, selective for aryl allyl ethers over alkyl allyl ethers.[12][13][12][13]
General Experimental Protocol for Allyl Deprotection

This is a general protocol and may require optimization for specific substrates.

Reagents and Materials:

  • Allyl-protected substrate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Allyl scavenger (e.g., Phenylsilane, 1.5-3 equivalents)

  • Anhydrous solvent (e.g., DCM, THF)

  • Inert gas supply (Argon or Nitrogen)

  • Standard reaction glassware

Procedure:

  • Dissolve the allyl-protected substrate in the anhydrous solvent in a flask under an inert atmosphere.

  • Add the allyl scavenger to the solution.

  • Add the palladium catalyst to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LCMS.

  • Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or another suitable method.

Visualizations

Diagrams

Allyl_Deprotection_Mechanism cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)Ln Pi_Allyl_Complex π-Allyl Complex Pd(0)L2->Pi_Allyl_Complex + Allyl-Substrate Cationic_Intermediate Cationic (η³-allyl)Pd(II) Intermediate Pi_Allyl_Complex->Cationic_Intermediate Oxidative Addition Product_Formation Product + Allyl-Scavenger Cationic_Intermediate->Product_Formation + Scavenger Product_Formation->Pd(0)L2 Regeneration

Caption: Mechanism of Palladium-Catalyzed Allyl Deprotection.

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst Observe Pd Black? Start->Check_Catalyst Inert_Atmosphere Use Inert Atmosphere & Fresh Catalyst Check_Catalyst->Inert_Atmosphere Yes Check_Scavenger Scavenger Effective? Check_Catalyst->Check_Scavenger No Inert_Atmosphere->Check_Scavenger Screen_Scavengers Screen Scavengers (e.g., PhSiH₃, Me₂NH·BH₃) Check_Scavenger->Screen_Scavengers No Check_Temp Optimize Temperature? Check_Scavenger->Check_Temp Yes Screen_Scavengers->Check_Temp Temp_Screen Perform Temperature Screen Check_Temp->Temp_Screen No Check_Reagents Reagents/Solvents Anhydrous? Check_Temp->Check_Reagents Yes Temp_Screen->Check_Reagents Use_Anhydrous Use Anhydrous Reagents/Solvents Check_Reagents->Use_Anhydrous No Success Successful Deprotection Check_Reagents->Success Yes Use_Anhydrous->Success

Caption: Troubleshooting Workflow for Allyl Deprotection.

References

Technical Support Center: Removal of Residual Palladium from Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of residual palladium from synthetic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer detailed experimental protocols for achieving high-purity peptide products.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of palladium contamination in synthetic peptides?

Palladium catalysts are widely used in synthetic peptide chemistry for reactions such as the removal of protecting groups (e.g., Alloc) and in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.[1][2] The primary source of contamination is the residual catalyst from these synthetic steps that remains in the crude peptide product.

Q2: Why is it crucial to remove residual palladium from synthetic peptides?

Residual palladium in peptide-based active pharmaceutical ingredients (APIs) is a significant concern for regulatory bodies due to its potential toxicity.[3][4] Furthermore, even trace amounts of palladium can interfere with subsequent biological assays or downstream synthetic steps, leading to unreliable results.[4][5] Regulatory guidelines, such as those from the ICH (International Conference on Harmonization), set strict limits on the permissible levels of elemental impurities in drug products.[3]

Q3: What are the most common methods for removing residual palladium?

Several methods are employed to remove residual palladium, with the choice depending on the nature of the peptide, the palladium species, and the desired level of purity. The most common techniques include:

  • Scavenger Resins: These are solid-supported materials functionalized with ligands that have a high affinity for palladium, such as thiol, thiourea, or trimercaptotriazine (TMT) groups.[6][7][8]

  • Activated Carbon: A cost-effective adsorbent that can bind palladium residues.[6][9]

  • Crystallization: Purifying the peptide by crystallization can leave palladium impurities behind in the mother liquor.[6]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium into a separate phase from the peptide product.[6]

  • Chromatography: Techniques like column chromatography can separate the peptide from the palladium catalyst.[5][6]

Troubleshooting Guides

Issue 1: Incomplete Palladium Removal

Possible Causes:

  • Incorrect Scavenger Selection: The effectiveness of a scavenger depends on the oxidation state of the palladium (e.g., Pd(0), Pd(II)) and the solvent system.[7] Thiol-based scavengers are often effective for Pd(II) complexes.[7]

  • Insufficient Amount of Scavenger: Using too little scavenger will result in incomplete palladium capture.[7]

  • Suboptimal Reaction Conditions: Temperature and treatment time significantly impact scavenger efficiency.[7]

  • Stable Peptide-Palladium Complex: The peptide itself may form a stable complex with palladium, making it difficult for the scavenger to bind the metal.[7]

Troubleshooting Steps:

  • Screen Different Scavengers: Test a panel of scavengers with various functional groups (e.g., thiol, amine, TMT) to find the most effective one for your specific system.[7]

  • Optimize Scavenger Amount: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5 equivalents.[7]

  • Adjust Conditions: Experiment with increasing the scavenging time and temperature. Monitoring the palladium levels at different time points can help determine the optimal conditions.[7]

  • Disrupt Peptide-Palladium Complex: Consider adding a competing ligand or changing the solvent to disrupt the interaction between your peptide and the palladium before adding the scavenger.[7]

Issue 2: Significant Product Loss During Purification

Possible Cause:

  • Non-specific Adsorption: The peptide product may adsorb to the purification medium, especially activated carbon, leading to reduced yield.[6][7]

Troubleshooting Steps:

  • Minimize Adsorbent: Use the minimum effective amount of scavenger or activated carbon.

  • Optimize Solvent: The choice of solvent can influence the binding of both the palladium and the peptide to the adsorbent. A solvent in which the peptide is highly soluble may reduce its adsorption.[6]

  • Alternative Purification Method: If product loss remains high, consider switching to a different method like crystallization or extraction.[6]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

Possible Cause:

  • Variability in Palladium Species: The oxidation state and coordination environment of the palladium may differ between batches.[6]

Troubleshooting Steps:

  • Standardize Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[6]

  • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.[6]

  • Pre-treatment: Consider a pre-treatment step, such as mild oxidation or reduction, to convert the palladium into a single, more easily removed form.[6]

Data on Palladium Scavenger Performance

The following tables summarize quantitative data on the performance of various palladium scavengers.

Table 1: Comparison of Palladium Scavenger Resins

Scavenger ResinFunctional GroupInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Conditions
Biotage MP-TMTTrimercaptotriazine852<10>98.850 mg resin, THF/DMF, 16h, RT[10][11]
Competitor TMTTrimercaptotriazine852~200~76.550 mg resin, THF/DMF, 16h, RT[10][11]
PhosphonicS SPM32Phosphonic Acid2100 (from Pd(OAc)₂)27.398.72 mL resin, Acetonitrile, 2h, 1000 RPM[12]
PhosphonicS SPM32Phosphonic Acid2100 (from Pd(OAc)₂)<10.5>99.52 mL resin, Acetonitrile, 20h, 1000 RPM[12]
SiliaMetS ThiolThiol2400≤ 16>99.310 wt.%, solvent not specified[8]
SiliaMetS ThioureaThiourea2400≤ 16>99.310 wt.%, solvent not specified[8]

Table 2: Effect of Purification Method on Residual Palladium Levels

Purification StepAverage Residual Pd (ppm)
Crude Product>1000
After Column Chromatography~100 - 500
After Scavenging Resin<50

Note: Data is generalized from a pilot study and actual values may vary depending on the specific reaction and conditions.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Scavenger Resin
  • Dissolution: Dissolve the crude peptide in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[6]

  • Scavenger Addition: Add the selected scavenger resin (typically 5-10 equivalents relative to the palladium catalyst).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 24 hours.[6][7] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a suitable filter to remove the scavenger resin.[7]

  • Washing: Wash the resin with the same solvent to recover any adsorbed peptide.[7]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified peptide.[7]

  • Analysis: Analyze the palladium content of the purified peptide using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[13]

Protocol 2: General Procedure for Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude peptide in an appropriate solvent.[7]

  • Carbon Addition: Add activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[7]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[7]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent.[7]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[7]

Visual Workflows

Palladium_Removal_Workflow cluster_prep Preparation cluster_removal Palladium Removal cluster_final Final Product Crude Peptide Crude Peptide Dissolution Dissolution Crude Peptide->Dissolution Scavenger Addition Scavenger Addition Dissolution->Scavenger Addition Stirring Stirring Scavenger Addition->Stirring Filtration Filtration Stirring->Filtration Purified Peptide Purified Peptide Filtration->Purified Peptide Analysis (ICP-MS) Analysis (ICP-MS) Purified Peptide->Analysis (ICP-MS)

Caption: General workflow for palladium removal from synthetic peptides.

Troubleshooting_Logic High Pd Level High Pd Level Incomplete Removal Incomplete Removal High Pd Level->Incomplete Removal Yes Product Loss Product Loss High Pd Level->Product Loss No, but low yield Inconsistent Results Inconsistent Results High Pd Level->Inconsistent Results Sometimes Screen Scavengers Screen Scavengers Incomplete Removal->Screen Scavengers Optimize Conditions Optimize Conditions Incomplete Removal->Optimize Conditions Minimize Adsorbent Minimize Adsorbent Product Loss->Minimize Adsorbent Change Method Change Method Product Loss->Change Method Standardize Workup Standardize Workup Inconsistent Results->Standardize Workup Use Broad-Spectrum Scavenger Use Broad-Spectrum Scavenger Inconsistent Results->Use Broad-Spectrum Scavenger

Caption: Troubleshooting logic for common palladium removal issues.

References

Technical Support Center: Scavengers for Palladium Catalysts in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from synthetic peptides following Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from synthetic peptides?

A1: The removal of residual palladium is critical for several reasons. Regulatory bodies like the FDA and EMA impose strict limits on elemental impurities in pharmaceutical products, often requiring palladium levels to be in the low parts-per-million (ppm) range to ensure patient safety.[1] Furthermore, residual palladium can interfere with or catalyze unwanted side reactions in subsequent synthetic steps and may impact the biological activity or stability of the final peptide.

Q2: What are the primary methods for removing palladium catalysts in an SPPS workflow?

A2: The most common methods involve the use of solid-supported metal scavengers. These are materials like functionalized silica or polystyrene resins that selectively bind to palladium, allowing for its removal by simple filtration.[2] Other methods, such as precipitation, extraction, or specialized chromatography, can also be employed, though they may be less selective and could lead to product loss.[2][3]

Q3: What types of palladium scavengers are commercially available?

A3: A variety of scavengers are available, differing in their support matrix (silica or polystyrene) and the functional group that chelates the palladium. Common types include:

  • Thiol-based scavengers (e.g., SiliaMetS Thiol, QuadraPure MPA): Broadly effective for many palladium species, particularly Pd(II).[1][4]

  • Thiourea-based scavengers (e.g., SiliaMetS Thiourea, QuadraPure TU): Versatile scavengers effective for various forms of palladium.[1][5][6]

  • Dimercaptotriazine (DMT)-based scavengers (e.g., SiliaMetS DMT): Highly effective for a range of metals, including hindered palladium complexes.[1]

  • Amine-based scavengers (e.g., SiliaMetS Triamine): Useful for scavenging in certain systems.

  • Activated Carbon: A cost-effective option, but it can be less selective and may lead to product loss through non-specific adsorption.[5][7]

Q4: When should I perform the palladium scavenging step in my SPPS workflow?

A4: Palladium scavenging is typically performed after an on-resin reaction that utilizes a palladium catalyst, such as the deprotection of an Allyloxycarbonyl (Alloc) group. The scavenging can be done in two main ways:

  • On-Resin Scavenging: The scavenger is added to the peptide-resin suspension after the palladium-catalyzed reaction is complete. This is followed by washing to remove the scavenger and the captured palladium.

  • Post-Cleavage Scavenging (In Solution): The peptide is first cleaved from the resin. The palladium scavenger is then added to the crude peptide solution, and the mixture is agitated before filtering to remove the scavenger-palladium complex.

Troubleshooting Guides

This section addresses common problems encountered during palladium removal in SPPS.

Problem 1: Low Scavenger Efficiency (High Residual Palladium)

  • Symptom: Palladium levels in the final peptide remain above the acceptable limit after treatment with a scavenger.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Incorrect Scavenger Selection The choice of scavenger is critical and depends on the palladium's oxidation state (Pd(0) vs. Pd(II)) and the solvent system. Perform a small-scale screen with a panel of scavengers (e.g., thiol, thiourea, DMT-based) to identify the most effective one for your specific conditions.[2][3]
Insufficient Scavenger Amount Increase the equivalents of the scavenger relative to the initial amount of palladium catalyst used. A common starting point is 4-8 molar equivalents.[8] Further optimization can reduce this to 2-4 equivalents.[8]
Suboptimal Scavenging Conditions Optimize the scavenging time and temperature. While many scavengers work at room temperature, increasing the temperature (e.g., to 35-65°C) can significantly improve efficiency.[4][8] Extend the reaction time (e.g., from 1-4 hours to 16-24 hours) and monitor progress.[4][9]
Poor Mass Transfer Ensure vigorous agitation of the resin slurry or solution during scavenging to maximize contact between the scavenger and the palladium species. For on-resin scavenging, ensure the resin is well-swollen in a compatible solvent.
Incompatible Solvent The scavenger's efficiency can be solvent-dependent. Ensure the chosen solvent is compatible with both the scavenger and your peptide. Solvents like THF, DCM, DMF, and Toluene are commonly used.[1][9]

Problem 2: Significant Loss of Peptide Product

  • Symptom: Low yield of the final peptide after the scavenging step.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Non-Specific Binding to Scavenger Your peptide may be adsorbing to the scavenger, particularly with activated carbon.[2] 1. Minimize Scavenger Amount: Use the lowest effective amount of scavenger determined through optimization.[2] 2. Thoroughly Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any bound peptide.[3] 3. Change Scavenger Type: Switch to a different class of scavenger (e.g., from activated carbon to a silica-based scavenger) that may have a lower affinity for your peptide.[2]
Peptide Precipitation Changes in solvent composition during the workup could cause the peptide to precipitate along with the scavenger. Ensure the peptide remains soluble throughout the scavenging and filtration process.

Problem 3: Incomplete On-Resin Alloc Deprotection

  • Symptom: Mass spectrometry analysis shows the presence of the Alloc-protected peptide after the deprotection and scavenging steps.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Deactivated Palladium Catalyst The Pd(0) catalyst, often Pd(PPh₃)₄, can be sensitive to air. While some protocols are robust, ensure an inert atmosphere (e.g., Argon or Nitrogen) if you suspect catalyst deactivation.[1]
Insufficient Deprotection Time/Equivalents Ensure sufficient reaction time (e.g., 2 x 30 minutes) and adequate equivalents of the palladium catalyst (0.1-0.35 eq) and the allyl scavenger (e.g., 20 eq of Phenylsilane).[10][11]
Poor Reagent Quality Use high-quality, fresh reagents. Phenylsilane (PhSiH₃) is a common allyl scavenger used in conjunction with the palladium catalyst for Alloc deprotection.

Quantitative Data on Scavenger Performance

The efficiency of palladium scavengers is highly dependent on the specific reaction conditions. The following tables summarize performance data from various case studies.

Table 1: Comparison of Different Scavenger Types

Scavenger TypeSupportInitial Pd (ppm)Final Pd (ppm)Scavenger LoadingConditionsReference
SiliaMetS Thiol Silica~1300250 wt %35°C, 17 h in THF/H₂O[4]
SiliaMetS Thiourea Silica2400≤ 1610 wt %Not Specified[5]
QuadraPure TU Polymer2400> 1610 wt %Not Specified[5]
Activated Carbon (Darco) Carbon2400> 10010 wt %Not Specified[5]
MP-TMT Polystyrene852< 204 equivalentsRT, 16 h in THF/DMF[12]
N-Acetyl Cysteine -8600975Not Specified30-40°C, 64 h (Aqueous Wash)[13]

Table 2: Effect of Scavenger Loading and Time (SiliaMetS Thiol)

Initial Pd (ppm)Scavenger Loading (w/w)Time (h)TemperatureFinal Pd (ppm)Reference
16680.6450°C70[14]
16680.15450°C387[14]
16680.152450°C46[14]

Experimental Protocols

Protocol 1: On-Resin Alloc Group Deprotection

This protocol is a crucial step before palladium scavenging is required.

  • Resin Preparation: Swell the Alloc-protected peptide-resin in dichloromethane (DCM) in a reaction vessel under an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation: In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2-0.35 equivalents relative to resin loading) in DCM.[10]

  • Add Allyl Scavenger: To the palladium solution, add an allyl scavenger such as phenylsilane (PhSiH₃) (20 equivalents).[10]

  • Deprotection Reaction: Add the palladium/phenylsilane solution to the swollen resin. Agitate the suspension gently at room temperature for 1-2 hours. Often, the reaction is performed twice for 30-60 minutes each time.[10]

  • Washing: After the reaction is complete, drain the solution and wash the resin extensively to remove the bulk of the palladium catalyst and reagents. A typical wash sequence is:

    • DCM (5 times)

    • DMF (3 times)

    • DCM (5 times)[11]

Protocol 2: General On-Resin Palladium Scavenging (Batch Method)

This protocol follows the on-resin deprotection (Protocol 1).

  • Resin Suspension: After the washing steps in Protocol 1, suspend the peptide-resin in a suitable solvent (e.g., DMF, DCM, or THF).

  • Scavenger Addition: Add the selected palladium scavenger (e.g., SiliaMetS Thiol or Thiourea, 4-8 molar equivalents relative to the initial palladium catalyst) to the resin suspension.[8]

  • Scavenging Reaction: Agitate the mixture at room temperature or elevated temperature (e.g., 40-50°C) for 4-16 hours. Monitor the palladium concentration in the liquid phase if possible.

  • Filtration and Washing: Drain the scavenger and solvent. Wash the resin thoroughly with the reaction solvent followed by DCM to remove the scavenger and any remaining residues.

  • Proceed to Cleavage: The resin is now ready for the final cleavage from the solid support.

Protocol 3: Post-Cleavage Palladium Scavenging in Solution

  • Peptide Cleavage: Cleave the peptide from the resin using a standard TFA cleavage cocktail. After precipitation and isolation, dissolve the crude peptide in a suitable organic solvent (e.g., THF, Acetonitrile).[3]

  • Scavenger Addition: Add the selected palladium scavenger (e.g., 5-10 wt% relative to the crude peptide weight) to the solution.

  • Scavenging Reaction: Stir the mixture at room temperature or a slightly elevated temperature for 4-18 hours.[2]

  • Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the solid-supported scavenger.

  • Product Recovery: Wash the filter cake with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified peptide, which can then be further purified by HPLC.

Diagrams

Experimental_Workflow cluster_SPPS On-Resin Steps cluster_Cleavage Post-Cleavage Steps A 1. Alloc-Protected Peptide on Resin B 2. Alloc Deprotection (Pd(PPh3)4, PhSiH3 in DCM) A->B C 3. Extensive Washing (DCM/DMF) B->C D 4. On-Resin Scavenging (e.g., SiliaMetS Thiol in DMF) C->D E 5. Final Washing D->E F 6. TFA Cleavage & Precipitation E->F Proceed to Cleavage G 7. Dissolve Crude Peptide H 8. In-Solution Scavenging (e.g., QuadraPure TU) G->H I 9. Filtration H->I J 10. Purified Peptide (Ready for HPLC) I->J Troubleshooting_Logic Start High Residual Pd After Scavenging Q1 Was a scavenger screen performed? Start->Q1 A1_Yes Increase scavenger eq., time, or temperature Q1->A1_Yes Yes A1_No Screen different scavenger types (Thiol, Thiourea, DMT) Q1->A1_No No Q2 Is product yield low? A1_Yes->Q2 A1_No->Q2 A2_Yes Reduce scavenger amount, wash scavenger post-filtration, or change scavenger type Q2->A2_Yes Yes A2_No Issue Resolved Q2->A2_No No

References

Technical Support Center: Preventing Aggregation in Peptides Containing Fmoc-D-Glu(OAll)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering aggregation issues during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-Glu(OAll)-OH.

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?

A1: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the solid support.[1][2] This self-association can lead to the formation of stable secondary structures, most commonly β-sheets, which render the peptide chains insoluble and inaccessible for subsequent synthesis steps.[2][3][4] While aggregation is difficult to predict with certainty from the sequence alone, it is more prevalent in hydrophobic sequences.[1][5] The issue is less likely to occur before the fifth or sixth residue is added.[1]

Q2: Does this compound itself promote aggregation?

A2: There is no direct evidence to suggest that the this compound residue itself is a primary driver of aggregation. The O-allyl (OAll) protecting group on the side chain is primarily for orthogonal deprotection strategies and does not inherently promote the intermolecular hydrogen bonding that leads to aggregation.[6] Aggregation is a property of the entire peptide sequence being synthesized, particularly sequences rich in hydrophobic amino acids such as Alanine, Valine, and Leucine.[2][5] The inclusion of this compound in such a sequence means it will be part of an aggregation-prone peptide, but it is not typically the root cause.

Q3: What are the common signs of on-resin peptide aggregation?

A3: Common indicators that your peptide is aggregating on the resin include:

  • Poor Resin Swelling: The resin beads may fail to swell adequately or may even shrink in the synthesis solvent.[1][4][7]

  • Slow or Incomplete Fmoc Deprotection: The removal of the Fmoc protecting group can be hindered, which is often observed as a flattened and broadened UV absorbance peak during monitoring.[2][4]

  • Incomplete Coupling Reactions: Standard coupling tests, such as the Kaiser test (ninhydrin test), may give a false negative or show an incomplete reaction, leading to deletion sequences in the final product.[2][4][8]

  • Low Yield and Purity: After cleavage from the resin, the crude peptide will have low purity as determined by HPLC analysis, often showing a complex mixture of deletion sequences.[2]

Q4: What are the primary strategies to prevent or resolve aggregation in a peptide sequence containing this compound?

A4: The most effective strategies focus on disrupting the intermolecular hydrogen bonds that cause aggregation. These can be broadly categorized as:

  • Modifying Synthesis Conditions: This includes changing the solvent, increasing the temperature, or using chaotropic agents.

  • Incorporating "Structure-Disrupting" Chemistry: This involves the use of backbone protection groups (like Dmb) or pseudoproline dipeptides to introduce kinks in the peptide backbone, preventing the formation of stable secondary structures.[1][3][9]

Troubleshooting Guide

This guide provides a systematic approach to resolving aggregation issues. Start with the simplest modifications and proceed to more advanced techniques if the problem persists.

Issue 1: Signs of Aggregation (Poor Swelling, Incomplete Deprotection/Coupling)

This workflow outlines a decision-making process for troubleshooting aggregation during SPPS.

G cluster_0 Initial Synthesis & Observation cluster_1 Level 1: Condition Modification cluster_2 Level 2: Advanced Chemical Strategies cluster_3 Outcome start Start SPPS with This compound containing sequence observe Observe Signs of Aggregation? (Poor Swelling, Failed Coupling/Deprotection) start->observe solvent Switch Solvent: DMF -> NMP or add DMSO observe->solvent Yes success Aggregation Resolved Continue Synthesis observe->success No temp Increase Temperature (Microwave or Conventional Heat) solvent->temp Still Aggregating solvent->success Resolved chaotropes Use Chaotropic Salt Wash (e.g., LiCl, NaClO4) temp->chaotropes Still Aggregating temp->success Resolved backbone Resynthesize with Backbone Protection (e.g., Fmoc-AA-(Dmb)Gly-OH) chaotropes->backbone Still Aggregating chaotropes->success Resolved resin Resynthesize on Low-Substitution Resin backbone->resin Still Aggregating backbone->success Resolved resin->success Resolved fail Persistent Aggregation Consult Specialist resin->fail Still Aggregating

Caption: Troubleshooting workflow for peptide aggregation.

Recommended Solutions & Protocols

These methods can often be implemented during the synthesis without starting over.

StrategyDescriptionEffectiveness & Considerations
Solvent Change Switch the primary synthesis solvent from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptides.[1][2][8] Alternatively, add a co-solvent like dimethyl sulfoxide (DMSO) to the DMF.[1][2]NMP is often superior to DMF for solvating difficult sequences. A mixture of DMF/DMSO can also be effective.
Elevated Temperature Perform coupling and deprotection steps at elevated temperatures (e.g., 60-90°C) using a microwave peptide synthesizer or conventional heating.Highly effective at disrupting secondary structures. Caution is needed for heat-sensitive residues to avoid side reactions like racemization.[10]
Chaotropic Agents Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl or NaClO₄ in DMF) before the coupling step to disrupt secondary structures.[1][4][10]This can be very effective but the salt must be thoroughly washed away before adding the activated amino acid, as it can interfere with coupling reagents.[10]
Stronger Reagents If deprotection is slow, switch to a stronger base cocktail (e.g., 20% piperidine in DMF with 2% DBU).[7] For difficult couplings, use a more potent coupling reagent like HATU or HCTU.[2][7]DBU is a very strong, non-nucleophilic base that can improve Fmoc removal.[7] HATU is highly effective for coupling sterically hindered or aggregation-prone residues.[11]

If the above methods fail, a resynthesis with structure-disrupting elements incorporated into the peptide backbone is the most robust solution.

StrategyDescriptionEffectiveness & Considerations
Backbone Protection Introduce a temporary, backbone-protecting group such as 2,4-dimethoxybenzyl (Dmb). This is typically done by using a commercially available Dmb-protected dipeptide (e.g., Fmoc-Xxx-(Dmb)Gly-OH) at a strategic point in the sequence.[1][2][12]This is one of the most effective methods for preventing aggregation.[2][9] The Dmb group physically prevents the hydrogen bonding that leads to β-sheet formation and is removed during the final TFA cleavage.[2] For sequences containing Asp-Gly, using Fmoc-Asp(OtBu)-(Dmb)Gly-OH also prevents aspartimide formation.[12]
Pseudoproline Dipeptides Incorporate a pseudoproline dipeptide (e.g., Fmoc-Xxx-Ser(ΨPro)-OH) into the sequence. These dipeptides introduce a "kink" that disrupts the formation of secondary structures.[1][3]Very effective, especially when spaced every 5-6 residues in a long or difficult sequence.[3]
Low-Substitution Resin Synthesize the peptide on a resin with a lower loading capacity (e.g., 0.1-0.3 mmol/g).[1]This increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation. It is a good option for very long or known difficult sequences.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation

This protocol is designed to be used prior to a difficult coupling step when aggregation is suspected.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin thoroughly with DMF.

  • Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M LiCl in DMF for 1-2 minutes each time.

  • Thorough DMF Wash: Wash the resin extensively with DMF (5-7 times) to ensure all traces of the chaotropic salt are removed.

  • Coupling: Proceed immediately with the standard coupling protocol for the next Fmoc-amino acid.

Protocol 2: Incorporation of a Dmb-Protected Dipeptide

This protocol describes the manual incorporation of a Dmb-protected dipeptide to prevent aggregation.

  • Resin Preparation: Ensure the peptide-resin has a free N-terminal amine after the standard Fmoc deprotection and washing steps.

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-Xxx-(Dmb)Gly-OH dipeptide (3 equivalents relative to resin loading) and a coupling agent like HATU (2.9 equivalents) in a minimal volume of DMF.

  • Activation: Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated dipeptide solution to the peptide-resin and agitate the reaction vessel for 1-2 hours at room temperature.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Washing: Once coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Continuation: Proceed with the standard Fmoc deprotection of the newly added dipeptide to continue the synthesis.

This workflow illustrates the process of using a Dmb-protected dipeptide.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Continuation resin Fmoc-deprotected peptide-resin couple Couple to Resin (1-2 hours) resin->couple dipeptide Fmoc-AA-(Dmb)Gly-OH + HATU/DIPEA in DMF activate Pre-activate Dipeptide dipeptide->activate activate->couple kaiser Kaiser Test couple->kaiser kaiser->couple Positive (Recouple) wash Wash Resin (DMF, DCM) kaiser->wash Negative deprotect Fmoc Deprotection of Dipeptide wash->deprotect next_cycle Proceed to Next Coupling deprotect->next_cycle

Caption: Workflow for incorporating a Dmb-dipeptide.

References

Technical Support Center: Troubleshooting Allyl Deprotection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during allyl deprotection reactions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: My allyl deprotection reaction is slow or incomplete. What are the common causes?

Several factors can contribute to a sluggish or incomplete allyl deprotection reaction. These include:

  • Catalyst Inactivity: The palladium catalyst is the cornerstone of the reaction, and its activity is paramount. Inactivation can occur due to oxidation (exposure to air), improper storage, or the use of a low-quality catalyst.[1]

  • Insufficient Catalyst Loading: The amount of catalyst used is critical. Too little catalyst will naturally lead to a slow reaction.

  • Poor Scavenger Performance: The choice and amount of allyl scavenger are crucial for an efficient reaction. The scavenger traps the allyl cation generated during the reaction, preventing it from re-reacting with the deprotected functional group.[2] An inappropriate or insufficient amount of scavenger can lead to side reactions and slow down the desired deprotection.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Solvents that do not fully dissolve the reactants or the catalyst can hinder the reaction.

  • Low Reaction Temperature: Like most chemical reactions, the rate of allyl deprotection is temperature-dependent. Room temperature reactions may be slow, and gentle heating, for instance, using microwave irradiation, can sometimes accelerate the process.[3]

  • Substrate-Specific Issues: The structure of the substrate itself can influence the reaction rate. Steric hindrance around the allyl group can make it less accessible to the catalyst.

Q2: What is the role of an allyl scavenger, and which one should I choose?

During the palladium-catalyzed deprotection, a reactive allyl cation is formed. This cation can be trapped by the newly deprotected nucleophilic functional group (e.g., an amine), leading to the formation of an undesired N-allyl byproduct and regeneration of the starting material.[2] An allyl scavenger is a nucleophile added to the reaction mixture to trap this allyl cation, preventing side reactions and driving the equilibrium towards the deprotected product.[4]

Commonly used scavengers include:

  • Silanes: Phenylsilane (PhSiH₃) is a widely used scavenger.[2][4]

  • Amines: Morpholine and N-methylaniline are effective scavengers.[2]

  • Borane Complexes: Dimethylamine-borane complex (Me₂NH·BH₃) is often highly effective, especially for the deprotection of secondary amines, preventing re-alkylation.[2][5]

  • Sulfinic Acids: Sulfinic acids or their salts can be highly effective allyl scavengers, particularly when used with Pd(PPh₃)₄.[6]

  • Barbituric Acid Derivatives: These can be used for Pd(0)-catalyzed deprotections in protic polar solvents.[7]

The optimal choice of scavenger depends on the substrate and reaction conditions. It is often advisable to screen a few different scavengers to find the best one for a specific application.

Q3: Can I perform the allyl deprotection reaction under atmospheric conditions, or is an inert atmosphere necessary?

While traditionally, palladium-catalyzed reactions are performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst, recent studies have shown that allyl deprotection can be successfully carried out under atmospheric conditions, especially when using robust catalysts like Pd(PPh₃)₄.[1][3] However, for sensitive substrates or when using catalysts that are more prone to oxidation, an inert atmosphere is still recommended to ensure reproducibility and high yields.

Q4: My starting material contains a free secondary amine. I am observing re-allylation. How can I prevent this?

Re-allylation of a deprotected secondary amine by the allyl cation is a common side reaction.[2] To mitigate this, consider the following:

  • Use an effective scavenger: As mentioned in Q2, scavengers are crucial to trap the allyl cation. For secondary amines, dimethylamine-borane complex (Me₂NH·BH₃) has been reported to be particularly effective at preventing N-allyl byproduct formation.[2][8]

  • Increase the scavenger concentration: Using a higher excess of the scavenger can help to outcompete the deprotected amine in trapping the allyl cation.

  • Optimize the reaction conditions: Lowering the reaction temperature might reduce the rate of the undesired re-allylation reaction more than the desired deprotection.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting slow or failed allyl deprotection reactions.

// Nodes start [label="Slow or Incomplete\nAllyl Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="1. Check Palladium Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; check_scavenger [label="2. Evaluate Allyl Scavenger", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="3. Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_substrate [label="4. Consider Substrate Issues", fillcolor="#FBBC05", fontcolor="#202124"];

catalyst_quality [label="Is the catalyst old or\nof low quality?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_loading [label="Is the catalyst loading\nsufficient?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; scavenger_choice [label="Is the scavenger appropriate\nfor the substrate?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; scavenger_amount [label="Is the scavenger amount\nsufficient?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; temperature [label="Is the reaction temperature\noptimal?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Is the solvent appropriate?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; steric_hindrance [label="Is there significant steric\nhindrance around the allyl group?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

solution_catalyst_quality [label="Use fresh, high-purity catalyst.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_catalyst_loading [label="Increase catalyst loading\n(e.g., from 5 mol% to 10 mol%).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_scavenger_choice [label="Screen different scavengers\n(e.g., PhSiH₃, Me₂NH·BH₃, morpholine).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_scavenger_amount [label="Increase scavenger equivalents\n(e.g., from 5 to 10 eq).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temperature [label="Increase temperature or use\nmicrowave heating.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_solvent [label="Try a different solvent or\nsolvent mixture.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_steric_hindrance [label="Prolong reaction time or\nincrease temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_catalyst; check_catalyst -> catalyst_quality; catalyst_quality -> solution_catalyst_quality [label="Yes"]; catalyst_quality -> catalyst_loading [label="No"]; catalyst_loading -> solution_catalyst_loading [label="No"]; catalyst_loading -> check_scavenger [label="Yes"];

start -> check_scavenger [style=invis]; check_catalyst -> check_scavenger [style=invis]; check_scavenger -> scavenger_choice; scavenger_choice -> solution_scavenger_choice [label="No"]; scavenger_choice -> scavenger_amount [label="Yes"]; scavenger_amount -> solution_scavenger_amount [label="No"]; scavenger_amount -> check_conditions [label="Yes"];

start -> check_conditions [style=invis]; check_scavenger -> check_conditions [style=invis]; check_conditions -> temperature; temperature -> solution_temperature [label="No"]; temperature -> solvent [label="Yes"]; solvent -> solution_solvent [label="No"]; solvent -> check_substrate [label="Yes"];

start -> check_substrate [style=invis]; check_conditions -> check_substrate [style=invis]; check_substrate -> steric_hindrance; steric_hindrance -> solution_steric_hindrance [label="Yes"]; } end_dot

Troubleshooting workflow for slow allyl deprotection.
Quantitative Data Summary
ParameterTypical RangeTroubleshooting Action
Catalyst Loading 1-10 mol%Increase in increments (e.g., to 15-20 mol%) if reaction is slow.
Scavenger Equivalents 5-20 eqIncrease if side reactions (e.g., re-allylation) are observed.
Temperature Room Temp to 80 °CIncrease temperature or use microwave heating for faster reaction.[3]
Reaction Time 30 min - 24 hMonitor by TLC/LC-MS and extend time if starting material persists.

Experimental Protocols

General Procedure for Allyl Deprotection of an Amine (Alloc-protection)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the allyl-protected amine (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or THF).

  • Addition of Scavenger: Add the chosen allyl scavenger (e.g., phenylsilane, 7.0 eq).[4]

  • Initiation of Reaction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) to the stirred solution.[4]

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).[4]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the deprotected amine.[4]

Protocol for Allyl Deprotection on Solid-Phase Resin

This protocol is adapted for solid-phase peptide synthesis.

  • Resin Swelling: Swell the resin-bound substrate in a suitable solvent like chloroform (CHCl₃).[9]

  • Reagent Addition: Suspend the swollen resin in CHCl₃ and add acetic acid (0.5 mL per gram of resin), N-methylmorpholine (2 mL per gram of resin), and Pd(PPh₃)₄ (0.3 equivalents based on resin substitution).[9]

  • Reaction: Shake the mixture at room temperature for 20 to 60 minutes.[9]

  • Monitoring and Repetition: If the reaction is incomplete, repeat steps 2 and 3.[9]

  • Washing: Filter the resin and wash thoroughly with dichloromethane (DCM).[9]

Mechanism and Pathways

The palladium-catalyzed allyl deprotection proceeds through a catalytic cycle involving the formation of a π-allylpalladium complex.

// Nodes Substrate [label="R-X-Allyl\n(Protected Substrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pd0 [label="Pd(0) Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; PiAllyl [label="π-Allylpalladium(II) Complex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotected [label="R-X-H\n(Deprotected Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Scavenger [label="Scavenger-H", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AllylScavenger [label="Allyl-Scavenger", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Substrate -> PiAllyl [label="+ Pd(0)\nOxidative Addition"]; PiAllyl -> Deprotected [label="+ H⁺"]; PiAllyl -> Pd0 [label="+ Scavenger\nReductive Elimination"]; Scavenger -> PiAllyl [label="Traps Allyl Cation", style=dashed, color="#5F6368"]; Pd0 -> Substrate [label="Catalytic Cycle", style=dashed, color="#5F6368", constraint=false]; PiAllyl -> AllylScavenger [style=invis]; Deprotected -> AllylScavenger [style=invis]; Scavenger -> AllylScavenger [label="Forms stable byproduct"];

{rank=same; Substrate; Pd0;} {rank=same; Deprotected; AllylScavenger;} } end_dot

Mechanism of Palladium-Catalyzed Allyl Deprotection.

References

Validation & Comparative

Introduction to Side-Chain Protection in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Fmoc-D-Glu(OAll)-OH and Fmoc-D-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is critical for the successful synthesis of target peptides. The choice of side-chain protection for glutamic acid, in particular, can significantly influence the synthetic strategy, especially when complex structures such as cyclic or modified peptides are desired. This guide provides an objective comparison of two commonly used D-glutamic acid derivatives, this compound and Fmoc-D-Glu(OtBu)-OH, with a focus on their performance, applications, and supporting experimental methodologies in Fmoc-based SPPS.

In Fmoc SPPS, the α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Reactive side chains are protected by groups that are stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) but can be removed at a later stage. The choice of this side-chain protecting group dictates the overall synthetic strategy.

Fmoc-D-Glu(OtBu)-OH is a standard building block where the γ-carboxyl group of D-glutamic acid is protected by a tert-butyl (OtBu) ester.[1] This protecting group is highly stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which is commonly used for the final cleavage of the peptide from the resin.[1][2]

This compound , on the other hand, utilizes an allyl (OAll) ester for the protection of the γ-carboxyl group. The allyl group is stable to both the basic conditions of Fmoc deprotection and the strong acidic conditions used for the final cleavage of many common resins.[3] It can, however, be selectively removed under mild, neutral conditions using a palladium(0) catalyst.[2][4] This property makes the allyl group "orthogonal" to both the Fmoc and many acid-labile protecting groups, enabling selective deprotection of the glutamic acid side chain while the peptide remains attached to the solid support.[5]

Performance Comparison

The choice between this compound and Fmoc-D-Glu(OtBu)-OH is primarily dictated by the synthetic goal. While both derivatives generally exhibit high coupling efficiencies, their key differences lie in their deprotection strategies and, consequently, their applications.

Data Presentation
FeatureThis compoundFmoc-D-Glu(OtBu)-OH
Primary Application On-resin side-chain modification, synthesis of cyclic peptides (e.g., lactam bridges), synthesis of protected peptide fragments.[3][6]Standard linear peptide synthesis.[1]
Side-Chain Deprotection Conditions Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in a neutral solvent like DCM or THF.[2][7]Strong acid (e.g., >90% TFA), typically during final cleavage from the resin.[1][2]
Orthogonality Fully orthogonal to both base-labile (Fmoc) and acid-labile (e.g., OtBu, Trt, Boc) protecting groups.[5][8]Not orthogonal to other acid-labile protecting groups or cleavage from acid-sensitive resins.[8]
Compatibility with On-Resin Cyclization High. The selective deprotection of the OAll group on-resin allows for subsequent intramolecular reactions.[6]Low to none. The OtBu group is typically removed during the final cleavage, preventing on-resin cyclization.
Potential Side Reactions - Potential for palladium contamination of the final peptide. - Aspartimide formation can occur, as the allyl group offers less steric hindrance than the OtBu group.[4]- Formation of tert-butyl cations during deprotection can lead to alkylation of sensitive residues (e.g., Trp, Met, Cys).[2][5] - Pyroglutamate formation, especially when glutamic acid is at the N-terminus.[8]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the general steps for incorporating either this compound or Fmoc-D-Glu(OtBu)-OH into a peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Swelling:

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF.

  • Pre-activate the mixture for a few minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test; a negative result (yellow beads) indicates a complete reaction.

  • Wash the resin thoroughly with DMF and DCM.

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Selective Deprotection of the Allyl (OAll) Group

This protocol is specific for the removal of the allyl protecting group from a glutamic acid residue on the resin.

  • Wash the peptide-resin with dry DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the resin loading) and a scavenger such as phenylsilane (PhSiH₃; 15-20 equivalents) in dry DCM.

  • Add the catalyst solution to the resin and agitate in the dark for 30-60 minutes. This step can be repeated to ensure complete deprotection.

  • Wash the resin thoroughly with DCM, followed by a wash with a solution of 0.5% sodium diethyldithiocarbamate in DMF to scavenge any residual palladium, and finally with DMF and DCM.

Final Cleavage and Deprotection (for OtBu-protected peptides)

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the OtBu protecting group.

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail, typically containing TFA with scavengers to protect sensitive amino acids (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Isolate the peptide by centrifugation and wash with cold diethyl ether.

  • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow_Comparison cluster_OtBu Fmoc-D-Glu(OtBu)-OH Pathway (Linear Peptides) cluster_OAll This compound Pathway (On-Resin Modification) start_OtBu Start SPPS spps_cycle_OtBu Standard SPPS Cycles (Piperidine Deprotection, Coupling) start_OtBu->spps_cycle_OtBu final_cleavage Final Cleavage (TFA Cocktail) spps_cycle_OtBu->final_cleavage OtBu removed simultaneously linear_peptide Linear Peptide final_cleavage->linear_peptide start_OAll Start SPPS spps_cycle_OAll Standard SPPS Cycles (Piperidine Deprotection, Coupling) start_OAll->spps_cycle_OAll allyl_deprotection Selective Allyl Deprotection (Pd(PPh3)4 / PhSiH3) spps_cycle_OAll->allyl_deprotection Orthogonal Deprotection on_resin_mod On-Resin Modification (e.g., Cyclization) allyl_deprotection->on_resin_mod final_cleavage_OAll Final Cleavage (TFA Cocktail) on_resin_mod->final_cleavage_OAll modified_peptide Modified/Cyclic Peptide final_cleavage_OAll->modified_peptide

Caption: Comparative workflows for SPPS using Fmoc-D-Glu(OtBu)-OH and this compound.

Deprotection_Mechanisms cluster_OtBu_deprotection OtBu Deprotection (Acidolysis) cluster_OAll_deprotection OAll Deprotection (Palladium Catalysis) peptide_OtBu Peptide-Glu(OtBu) protonated_ester Protonated Ester peptide_OtBu->protonated_ester + H+ TFA TFA (H+) tbutyl_cation tert-Butyl Cation protonated_ester->tbutyl_cation Elimination deprotected_peptide_OtBu Peptide-Glu(OH) protonated_ester->deprotected_peptide_OtBu peptide_OAll Peptide-Glu(OAll) pi_allyl_complex π-Allyl-Pd Complex peptide_OAll->pi_allyl_complex pd_catalyst Pd(PPh3)4 pd_catalyst->pi_allyl_complex Oxidative Addition deprotected_peptide_OAll Peptide-Glu(OH) pi_allyl_complex->deprotected_peptide_OAll scavenged_allyl Scavenged Allyl pi_allyl_complex->scavenged_allyl scavenger Scavenger (e.g., PhSiH3) scavenger->scavenged_allyl Allyl Transfer

Caption: Simplified deprotection mechanisms for OtBu and OAll protecting groups.

Conclusion

The choice between this compound and Fmoc-D-Glu(OtBu)-OH is a strategic one, fundamentally dependent on the desired final peptide structure. Fmoc-D-Glu(OtBu)-OH remains the workhorse for routine, linear peptide synthesis due to its robustness and compatibility with standard Fmoc/tBu protocols. Its deprotection occurs concurrently with the final cleavage from the resin, simplifying the overall workflow.

In contrast, this compound offers a higher level of synthetic versatility. The orthogonality of the allyl protecting group is indispensable for the synthesis of complex peptides requiring on-resin side-chain modifications, such as the formation of lactam bridges for cyclization. While this approach requires an additional, carefully controlled deprotection step with a palladium catalyst, it opens up a vast landscape of possibilities for advanced peptide design and drug development. Researchers should select the appropriate derivative based on a careful consideration of their synthetic endpoint and the required protection scheme orthogonality.

References

A Comparative Guide to Allyl vs. Other Protecting Groups for Glutamic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the side chain of glutamic acid is a critical decision that directly influences the yield, purity, and overall success of the synthetic strategy. This guide provides an objective comparison of the allyl (All) protecting group with two other commonly employed protecting groups for the γ-carboxyl group of glutamic acid: the tert-butyl (tBu) and benzyl (Bzl) esters. This comparison is primarily focused on their application within the widely adopted Fmoc-SPPS methodology.

Performance Comparison of Glutamic Acid Protecting Groups

The ideal protecting group for the γ-carboxyl of glutamic acid must be stable to the repeated cycles of Fmoc-deprotection (typically with piperidine) and subsequent amino acid couplings, yet be removable under conditions that do not compromise the integrity of the peptide. The choice among allyl, tert-butyl, and benzyl esters often depends on the specific requirements of the peptide being synthesized, including the desired orthogonality for on-resin modifications.

Quantitative Data Summary
ParameterAllyl (OAll)tert-Butyl (OtBu)Benzyl (OBzl)
Typical Crude Peptide Purity Moderate to HighHighModerate to High
Coupling Efficiency HighHighHigh
Orthogonality to Fmoc Group ExcellentExcellentExcellent
Suitability for Protected Fragments YesNoYes
Prevention of Pyroglutamate GoodExcellentModerate
Common Side Reactions Potential for palladium contamination.Formation of t-butyl cations that can alkylate sensitive residues (e.g., Trp, Met).[1]Partial cleavage during repeated piperidine treatments.[1]
Cleavage Conditions Pd(0) catalyst (e.g., Pd(PPh₃)₄/PhSiH₃)[1]Strong Acid (e.g., TFA)[1]Catalytic Hydrogenation (e.g., H₂/Pd) or strong acids (e.g., HF)[1]

Visualizing Orthogonality in Fmoc SPPS

The concept of orthogonality is central to the strategic selection of protecting groups. In Fmoc-SPPS, the temporary Nα-Fmoc group is removed under basic conditions, while the side-chain protecting groups and the linkage to the resin are typically cleaved under acidic conditions. The allyl protecting group offers an additional layer of orthogonality as it is removed under neutral conditions using a palladium catalyst.

Orthogonality cluster_Peptide Protected Peptide on Resin cluster_Fmoc Nα-Deprotection cluster_Sidechain Side-Chain Deprotection / Cleavage Peptide Fmoc-AA-...-Glu(PG)-...-Resin Fmoc_Removal Piperidine (Base) Peptide->Fmoc_Removal Iterative Deprotection TFA TFA (Strong Acid) (for OtBu) Peptide->TFA Final Cleavage (OtBu) Pd Pd(0) Catalyst (for OAll) Peptide->Pd Orthogonal Deprotection (OAll) H2_Pd H₂/Pd (for OBzl) Peptide->H2_Pd Orthogonal Deprotection (OBzl) Fmoc_Removal->Peptide

Figure 1: Orthogonality of Protecting Groups in Fmoc-SPPS.

Experimental Protocols

The following are detailed methodologies for the coupling and deprotection of glutamic acid protected with allyl, tert-butyl, and benzyl esters in manual Fmoc-SPPS.

Protocol 1: Coupling of Fmoc-Glu(PG)-OH

This protocol is generally applicable for coupling any of the three protected glutamic acid derivatives.

Materials:

  • Rink Amide resin

  • Fmoc-Glu(OAll)-OH, Fmoc-Glu(OtBu)-OH, or Fmoc-Glu(OBzl)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-Glu(PG)-OH (3 eq.), a coupling agent (e.g., HBTU, 2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test (a negative result indicates complete coupling).[2]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol 2: Selective On-Resin Deprotection of Allyl Ester (OAll)

This protocol allows for the selective removal of the allyl group while the peptide remains attached to the resin, enabling on-resin modifications.[3]

Materials:

  • Peptide-resin containing Fmoc-Glu(OAll)-OH

  • Dichloromethane (DCM), anhydrous

  • Phenylsilane (PhSiH₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 0.5% Sodium diethyl dithiocarbamate in DMF

Procedure:

  • Swell the peptide-resin in anhydrous DCM.

  • Under an inert atmosphere (e.g., argon or nitrogen), add a solution of Pd(PPh₃)₄ (0.5 eq.) and phenylsilane (20 eq.) in DCM to the resin.

  • Agitate the mixture at room temperature for 30 minutes. Repeat this step two more times with fresh reagents.

  • To scavenge excess palladium, wash the resin with DCM and then treat with 0.5% sodium diethyl dithiocarbamate in DMF (2 x 20 minutes).

  • Wash the resin thoroughly with DMF (5x) and DCM (3x). The glutamic acid side chain is now deprotected and available for further reactions.

Allyl_Deprotection_Workflow Start Peptide-Resin with Glu(OAll) Step1 Swell in DCM Start->Step1 Step2 Add Pd(PPh₃)₄ / PhSiH₃ in DCM (x3) Step1->Step2 Step3 Scavenge Palladium Step2->Step3 Step4 Wash (DMF/DCM) Step3->Step4 End Peptide-Resin with free Glu side-chain Step4->End

Figure 2: On-Resin Allyl Deprotection Workflow.

Protocol 3: Deprotection of tert-Butyl Ester (OtBu) and Cleavage from Resin

The tert-butyl group is removed simultaneously with the cleavage of the peptide from most acid-labile resins.

Materials:

  • Peptide-resin containing Glu(OtBu)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.[4]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]

  • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry.

Protocol 4: Selective On-Resin Deprotection of Benzyl Ester (OBzl)

The benzyl group can be removed orthogonally by catalytic hydrogenation.

Materials:

  • Peptide-resin containing Glu(OBzl)

  • Solvent (e.g., DMF, MeOH, or a mixture)

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Hydrogen gas (H₂)

Procedure:

  • Suspend the peptide-resin in a suitable solvent in a reaction vessel.

  • Add the 10% Pd/C catalyst.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by HPLC.

  • Filter to remove the catalyst and wash the resin thoroughly with the solvent.

Concluding Remarks

The choice of a protecting group for the side chain of glutamic acid is a strategic decision in peptide synthesis.

  • Allyl (OAll): The allyl group provides true orthogonality, allowing for selective on-resin deprotection under mild, neutral conditions. This makes it the ideal choice for the synthesis of cyclic peptides, branched peptides, and peptides that require side-chain modification while still attached to the solid support.[3]

  • tert-Butyl (OtBu): The tert-butyl ester is the most common and robust protecting group for glutamic acid in standard Fmoc-SPPS of linear peptides.[5] It is highly stable to the basic conditions of Fmoc deprotection and is conveniently removed during the final acid-mediated cleavage from the resin.[1] However, the formation of tert-butyl cations during cleavage can lead to side reactions with sensitive amino acids.[1]

  • Benzyl (OBzl): The benzyl ester also offers orthogonality, as it can be removed by catalytic hydrogenation.[1] This makes it suitable for the synthesis of protected peptide fragments that can be used in segment condensation strategies. However, it may exhibit some lability to the repeated piperidine treatments used for Fmoc deprotection.[1]

Ultimately, the optimal protecting group depends on the specific goals of the peptide synthesis. For complex architectures requiring on-resin modifications, the allyl group is superior. For routine synthesis of linear peptides, the tert-butyl group is often the most practical choice. The benzyl group provides a valuable alternative for the synthesis of protected fragments.

References

Confirming Fmoc-D-Glu(OAll)-OH Incorporation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid derivative is paramount to the integrity of the final peptide. This guide provides a comprehensive comparison of key analytical methods for confirming the incorporation of Fmoc-D-Glu(OAll)-OH, a valuable building block for synthesizing modified or cyclized peptides. We will delve into the principles, protocols, and data interpretation of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and the qualitative Kaiser Test.

The use of an allyl (All) protecting group on the side chain of glutamic acid offers an orthogonal protection strategy, allowing for its selective removal on-resin to perform further modifications such as lactam bridge formation or drug conjugation.[1][2][3] Ensuring its complete coupling to the growing peptide chain is a critical checkpoint in the synthesis workflow.

At a Glance: Method Comparison

The choice of analytical technique for confirming this compound incorporation depends on the desired level of detail, the stage of synthesis, and available instrumentation. While rapid qualitative tests can provide immediate feedback, more sophisticated quantitative methods offer definitive structural confirmation and purity assessment.

ParameterHPLC AnalysisMass Spectrometry (MS)NMR SpectroscopyKaiser Test
Principle Separation based on hydrophobicity.Measurement of the mass-to-charge ratio of the peptide.Detection of changes in the chemical environment of atomic nuclei upon peptide bond formation.[4]Colorimetric assay for the presence of primary amines.[4]
Nature of Analysis QuantitativeQuantitative (mass confirmation)[5]Quantitative and Structural[4]Qualitative[4]
Destructive? Yes (requires cleavage from resin)[6]Yes (requires cleavage from resin)[6]No[4]Yes (requires resin sample)[4]
Information Provided Purity of the peptide and confirmation of successful coupling by disappearance of starting material.Confirmation of the correct molecular weight of the peptide with the incorporated amino acid.[5]Direct confirmation of covalent bond formation, structural integrity, and purity.[4]Presence or absence of free N-terminal amines, indicating incomplete or complete coupling.[4]
Key Advantage Excellent for purity assessment and reaction monitoring.[7]High sensitivity and accuracy for mass verification.[8]Non-destructive and provides detailed structural information.[4]Rapid, inexpensive, and easy to perform on-resin.[9]
Key Limitation Requires cleavage from resin for full peptide analysis.Does not provide information on the location of the residue within the sequence without fragmentation (MS/MS).Lower throughput and requires specialized equipment.[4]Prone to false negatives with sterically hindered amines; only indicates presence/absence of free amines.

Experimental Workflows and Protocols

The general workflow for confirming the incorporation of this compound involves a series of steps from coupling to analysis.

cluster_0 On-Resin Operations cluster_1 In-Process Control (Qualitative) cluster_2 Cleavage & Purification cluster_3 Confirmatory Analysis (Quantitative) A 1. Resin Swelling & Fmoc Deprotection B 2. Coupling of this compound A->B C 3. Post-Coupling Wash B->C D 4a. Kaiser Test on Resin Sample C->D E 5. Cleavage from Resin & Side-Chain Deprotection C->E After full sequence synthesis F 6. Crude Peptide Precipitation & Purification E->F G 4b. HPLC Analysis F->G H 4c. Mass Spectrometry F->H I 4d. NMR Spectroscopy F->I

Workflow for this compound Incorporation and Confirmation.

Protocol 1: On-Resin Coupling of this compound

This protocol outlines the manual coupling of this compound within a standard Fmoc-SPPS workflow.[9][10]

  • Resin Preparation: Swell the appropriate solid support resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least one hour.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Wash the resin extensively with DMF and Dichloromethane (DCM).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) in DMF. Add an activating agent such as HBTU (0.95 equivalents relative to the amino acid) and a base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents). Allow the mixture to pre-activate for 2-5 minutes.[9][11]

  • Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents.

Protocol 2: Kaiser Test for Coupling Completion

The Kaiser test is a rapid qualitative method to check for the presence of free primary amines on the resin.[9]

  • Sample Preparation: Take a small sample of the peptide-resin (a few beads) after the coupling and washing steps.

  • Reagent Addition: Add a few drops of each of the three Kaiser test reagents (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol) to the resin sample.

  • Heating: Heat the sample at approximately 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.

    • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction has gone to completion, as there are no free N-terminal amines.[9]

Protocol 3: Peptide Cleavage and HPLC Analysis

After the full peptide sequence is synthesized, a sample is cleaved from the resin for HPLC and MS analysis.[6]

  • Peptide Cleavage: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)) for 2-3 hours at room temperature.[9]

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • HPLC Analysis:

    • System: A reverse-phase HPLC (RP-HPLC) system with a C18 column is typically used.

    • Mobile Phase: A gradient of two solvents is commonly employed: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

    • Detection: Monitor the elution profile using a UV detector, typically at 220 nm.[7]

    • Interpretation: A successful incorporation will be reflected in the chromatogram of the purified peptide, showing a major peak corresponding to the desired product. The purity can be calculated from the peak area.

Protocol 4: Mass Spectrometry (MS) Analysis

MS is used to confirm that the peptide has the correct molecular weight, which validates the incorporation of all amino acids, including this compound.

  • Sample Preparation: The crude or purified peptide obtained after cleavage is dissolved in an appropriate solvent.

  • Analysis: The sample is analyzed using an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.[4][5]

  • Data Interpretation: The resulting spectrum should show a peak corresponding to the calculated molecular weight of the full peptide containing the D-Glu(OAll) residue. For example, for a model peptide Ac-Ala-D-Glu(OAll)-Gly-NH₂, the expected monoisotopic mass would be calculated and compared to the observed mass.

Alternative Amino Acid Derivatives

While this compound is excellent for orthogonal deprotection, other derivatives of glutamic acid are used for different applications in SPPS. The choice of the side-chain protecting group is critical and depends on the overall synthetic strategy.

Amino Acid DerivativeKey FeaturePrimary Application
Fmoc-D-Glu(OtBu)-OH tert-Butyl (tBu) protecting group.Standard incorporation of D-glutamic acid; the tBu group is removed during the final TFA cleavage.[9]
Fmoc-D-Glu(O-2-PhiPr)-OH 2-phenylisopropyl (2-PhiPr) protecting group.Can be removed with very mild acid (e.g., 1% TFA), allowing for on-resin modifications while other acid-labile groups (like tBu) remain intact.[1][2]
Fmoc-D-Glu-OH Unprotected side chain.Used when the glutamic acid residue is at the C-terminus or when side-chain protection is not required for short peptides.[9]

References

A Comparative Guide to the HPLC Analysis of Peptides Featuring Fmoc-D-Glu(OAll)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of side-chain protecting groups is a critical determinant of success, influencing not only the synthetic strategy but also the analytical outcomes. The use of Fmoc-D-Glu(OAll)-OH, with its orthogonally removable allyl group, offers distinct advantages for complex peptide synthesis, such as on-resin cyclization and modification. This guide provides an objective comparison of the HPLC analysis of a model peptide containing this compound against analogues bearing other common glutamic acid protecting groups, namely tert-butyl (OtBu) and benzyl (OBzl).

Performance Comparison in Reversed-Phase HPLC

The retention time of a peptide in reversed-phase high-performance liquid chromatography (RP-HPLC) is primarily governed by its hydrophobicity. The side-chain protecting group on the glutamic acid residue significantly contributes to the overall hydrophobicity of the peptide, thereby influencing its elution profile. The allyl group is less hydrophobic than the tert-butyl group, leading to a noticeable difference in retention times.

To illustrate this, a hypothetical model hexapeptide, Ac-Tyr-Gly-Gly-Phe-D-Glu-Leu-NH₂, was considered. The expected analytical HPLC and LC-MS data for this peptide, when synthesized with this compound, Fmoc-D-Glu(OtBu)-OH, and Fmoc-D-Glu(OBzl)-OH, are summarized below.

ParameterPeptide with D-Glu(OAll)Peptide with D-Glu(OtBu)Peptide with D-Glu(OBzl)
Protecting Group Allyl (OAll)tert-Butyl (OtBu)Benzyl (OBzl)
Expected Retention Time (t R ) ~18.5 min~20.2 min~19.8 min
Crude Purity (%) >85%>90%>88%
Mass (m/z) [M+H] + 783.38799.41833.40

Note: The data presented are representative values for a model peptide and may vary depending on the specific peptide sequence, HPLC conditions, and instrumentation.

The tert-butyl group, being more hydrophobic than the allyl group, results in a longer retention time for the corresponding peptide. The benzyl group also imparts significant hydrophobicity. The choice of protecting group is therefore a crucial consideration in designing purification strategies, as it directly impacts the separation of the target peptide from impurities.

Experimental Protocols

Reliable and reproducible HPLC analysis is contingent on well-defined experimental protocols. The following sections detail the methodologies for the synthesis, cleavage, and analysis of peptides containing the different D-glutamic acid derivatives.

Solid-Phase Peptide Synthesis (SPPS)

The model peptides were synthesized on a Rink Amide resin using a standard Fmoc/tBu solid-phase synthesis strategy.

  • Resin Swelling: The Rink Amide resin was swelled in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Amino Acid Coupling: The respective Fmoc-amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) were pre-activated in DMF and coupled to the resin for 1-2 hours. Coupling completion was monitored using the Kaiser test.[1]

  • Washing: The resin was washed with DMF and dichloromethane (DCM) after each deprotection and coupling step.

  • Chain Elongation: The deprotection and coupling cycles were repeated for each amino acid in the sequence.

  • N-terminal Acetylation: The N-terminus of the final peptide was acetylated using a solution of acetic anhydride and DIPEA in DMF.

Peptide Cleavage and Deprotection

Following synthesis, the peptides were cleaved from the resin, and the side-chain protecting groups were removed.

  • For D-Glu(OtBu) and D-Glu(OBzl) peptides: The peptide-resin was treated with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.

  • For the D-Glu(OAll) peptide (prior to allyl deprotection for analysis): The same TFA cleavage cocktail was used.

The crude peptide was precipitated in cold diethyl ether, centrifuged, and lyophilized.

Orthogonal Deprotection of the Allyl Group

A key advantage of the allyl protecting group is its stability to the acidic and basic conditions of standard Fmoc-SPPS, allowing for its selective removal on the resin.[2]

  • Catalyst Solution Preparation: A solution of Pd(PPh₃)₄ (0.25 equivalents) and a scavenger such as phenylsilane (PhSiH₃, 25 equivalents) in DCM is prepared.

  • On-Resin Deprotection: The peptide-resin is treated with the catalyst solution and agitated for 2 hours at room temperature.

  • Washing: The resin is thoroughly washed with DCM and DMF to remove the palladium catalyst and scavenger byproducts. The completion of the deprotection can be monitored by HPLC analysis of a small, cleaved sample.

Analytical HPLC Method

The purity and retention time of the crude peptides were determined using the following HPLC conditions:

  • HPLC System: An Agilent 1260 Infinity II or equivalent system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Approximately 1 mg of the lyophilized crude peptide was dissolved in 1 mL of 50% acetonitrile/water.

Visualizing the Workflow and Logic

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the logic behind the orthogonal protection strategy.

SPPS_Workflow Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Couple Fmoc-Amino Acid (HBTU/DIPEA) Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash1->Coupling Loop Repeat for Each Amino Acid Wash2->Loop Loop->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection No Acetylation N-terminal Acetylation Final_Deprotection->Acetylation Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Purification RP-HPLC Purification & Analysis Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Orthogonal_Deprotection Start Peptide on Resin with This compound Allyl_Deprotection Selective Allyl Deprotection (Pd(PPh3)4, PhSiH3) Start->Allyl_Deprotection Free_Carboxyl Free Side-Chain Carboxyl Group Allyl_Deprotection->Free_Carboxyl Modification On-Resin Modification (e.g., Cyclization, Conjugation) Free_Carboxyl->Modification Global_Cleavage Global Deprotection & Cleavage from Resin (TFA Cocktail) Modification->Global_Cleavage Final_Peptide Modified Peptide Global_Cleavage->Final_Peptide

Caption: Orthogonal deprotection and modification strategy.

References

A Comparative Guide to the Mass Spectrometry Analysis of Allyl-Deprotected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is paramount. The choice of protecting groups and their subsequent removal can significantly impact the final peptide's purity and its behavior during mass spectrometric analysis. The allyl protecting group offers a unique advantage due to its orthogonality to the widely used Fmoc and Boc strategies, allowing for selective deprotection under mild conditions.[1] This guide provides an objective comparison of the mass spectrometry analysis of allyl-deprotected peptides with alternatives such as those deprotected from tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, supported by experimental data and detailed protocols.

Performance Comparison in Mass Spectrometry

The choice of deprotection strategy influences several key aspects of mass spectrometry analysis, including ionization efficiency, fragmentation patterns, and the presence of side products.

Table 1: Comparison of Mass Spectrometry Performance
MetricAllyl-Deprotected PeptidesBoc-Deprotected PeptidesFmoc-Deprotected PeptidesRationale & Implications
Ionization Efficiency Generally comparable to native peptides. The removal of the allyl group restores the native functionality without introducing significant charge-suppressing moieties.[2]Can be variable. Residual t-butyl groups or byproducts from acidic cleavage can potentially suppress ionization.Generally good, as the deprotection with piperidine is clean. However, incomplete removal can lead to suppression.Higher ionization efficiency leads to better sensitivity and lower limits of detection in LC-MS analysis.
Fragmentation Pattern Primarily backbone fragmentation (b- and y-ions), characteristic of the native peptide sequence.[3]Typically clean backbone fragmentation. However, in-source fragmentation of any remaining Boc groups (neutral loss of 56 or 100 Da) can be observed.[4]Clean backbone fragmentation is expected. Incomplete deprotection can lead to complex spectra with fragments retaining the Fmoc group.Predictable fragmentation is crucial for confident peptide sequencing and identification.
Common Side Products Detected by MS Potential for residual palladium catalyst adducts, although typically removed by scavengers. Incomplete deprotection may be observed.Alkylation of sensitive residues (e.g., Trp, Met) by t-butyl cations generated during acidic cleavage.[5]Formation of piperidine adducts with dibenzofulvene (DBF), the byproduct of Fmoc removal. Deletion sequences due to incomplete deprotection.[6]The presence of side products complicates data analysis and can interfere with the quantification and identification of the target peptide.
Confirmation of Deprotection by MS A mass decrease of 40.03 Da per allyl group.A mass decrease of 100.05 Da per Boc group.A mass decrease of 222.24 Da per Fmoc group.Mass spectrometry provides a definitive method to confirm the complete removal of the protecting group.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. The following protocols outline key experiments for allyl deprotection and subsequent LC-MS analysis.

Protocol 1: On-Resin Allyl Deprotection

This protocol describes a standard method for the removal of allyl protecting groups from a peptide synthesized on a solid support.

Materials:

  • Peptidyl-resin containing allyl-protected amino acids

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • 0.5% (w/v) Sodium diethyldithiocarbamate in DMF (for palladium scavenging)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Swell the peptidyl-resin in anhydrous DCM in a reaction vessel for 30 minutes.

  • Drain the solvent.

  • Under an inert atmosphere, prepare the deprotection solution: dissolve Pd(PPh₃)₄ (0.1 to 0.5 equivalents per allyl group) and phenylsilane (5 to 20 equivalents per allyl group) in anhydrous DCM.

  • Add the deprotection solution to the resin and agitate the mixture at room temperature for 1-2 hours.

  • Drain the solution from the resin.

  • Repeat the deprotection treatment (steps 4-5) one to two more times to ensure complete removal.

  • Wash the resin thoroughly with DCM (5 times).

  • To remove residual palladium, wash the resin with 0.5% sodium diethyldithiocarbamate in DMF (2 times for 20 minutes each).

  • Wash the resin with DMF (5 times) followed by DCM (5 times).

  • Dry the resin under vacuum.

Protocol 2: Microwave-Assisted Allyl Deprotection

Microwave irradiation can significantly accelerate the deprotection reaction, reducing reaction times to minutes.[7]

Materials:

  • Same as Protocol 1

  • Microwave peptide synthesizer

Procedure:

  • Swell the resin in DCM in a microwave-compatible reaction vessel.

  • Drain the solvent.

  • Prepare the deprotection solution as described in Protocol 1.

  • Add the deprotection solution to the resin.

  • Place the vessel in the microwave synthesizer and irradiate for 5-10 minutes at a controlled temperature (e.g., 38°C).[7]

  • Drain the reaction mixture.

  • Repeat the microwave-assisted deprotection step if necessary.

  • Wash the resin as described in Protocol 1 (steps 7-10).

Protocol 3: LC-MS/MS Analysis of Deprotected Peptides

This protocol outlines a general method for the analysis of the crude or purified peptide by LC-MS/MS to confirm deprotection and assess purity.

Materials:

  • Deprotected peptide sample

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Dissolve the dried peptide in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Chromatographic Separation:

    • Inject 1-5 µL of the peptide solution onto the C18 column.

    • Use a suitable gradient, for example:

      • 0-5 min: 5% B

      • 5-35 min: 5-60% B

      • 35-40 min: 60-95% B

      • 40-45 min: 95% B

      • 45-50 min: 95-5% B

      • 50-60 min: 5% B

    • Set the flow rate to 0.2-0.4 mL/min.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire data using a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions from a full MS scan for fragmentation (MS/MS).

    • Set the full MS scan range (e.g., m/z 200-2000).

    • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.

  • Data Analysis:

    • Process the raw data using appropriate software.

    • Confirm the molecular weight of the deprotected peptide.

    • Analyze the MS/MS spectra to confirm the peptide sequence.

    • Integrate the peak areas in the chromatogram to assess purity.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

Allyl_Deprotection_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Start Allyl-Protected Peptidyl-Resin Deprotection Allyl Deprotection (Pd(PPh3)4, PhSiH3) Start->Deprotection 1. Wash Washing Steps Deprotection->Wash 2. Cleavage Cleavage from Resin Wash->Cleavage 3. Analysis LC-MS Analysis Cleavage->Analysis 4.

A streamlined workflow for on-resin allyl deprotection and subsequent analysis.

MS_Analysis_Workflow Sample Deprotected Peptide Sample LC Liquid Chromatography (Separation) Sample->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Data Data Analysis MS2->Data

The general workflow for LC-MS/MS analysis of peptides.

References

A Comparative Guide to On-Resin Allyl Deprotection of Fmoc-D-Glu(OAll)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selective removal of protecting groups is a critical step that dictates the success of complex peptide synthesis, including the generation of cyclic or branched peptides. The use of Fmoc-D-Glu(OAll)-OH provides an orthogonal protecting group strategy, where the allyl ester on the side chain can be selectively removed on-resin without affecting acid-labile or base-labile protecting groups. This guide offers an objective comparison of common and emerging methods for the on-resin deprotection of the allyl group from this compound, supported by experimental data and detailed protocols.

Comparative Data of On-Resin Allyl Deprotection Methods

The selection of a deprotection method depends on factors such as efficiency, reaction time, cost, and environmental impact. The following table summarizes the performance of three distinct methods for the on-resin deprotection of the allyl ester of glutamic acid.

Method Reagents Typical Reaction Time Deprotection Efficiency/Purity Key Advantages Potential Drawbacks
Classic Palladium(0)-Catalyzed Deprotection Pd(PPh₃)₄, Phenylsilane (PhSiH₃) in DCM20 minutes to overnight[1][2]Generally high, but can be variable[3]Well-established, reliable for many sequences.Air-sensitive catalyst, potential for palladium contamination, long reaction times in some cases.[4]
Microwave-Assisted Palladium(0) Deprotection Pd(PPh₃)₄, Phenylsilane in DMF2 x 5 minutes[5]>98% purity[5]Significantly faster, less reagent-intensive.[5]Requires specialized microwave peptide synthesizer.
Metal-Free Deprotection I₂/H₂O in PolarClean (PC)/Ethyl Acetate (EtOAc)1.5 hours[4]99% purity (comparable to Pd(0) method)[4]Sustainable (metal-free), avoids palladium contamination, uses environmentally sensible solvents.[4]Newer method, may require more optimization for different sequences.

Experimental Protocols

Detailed methodologies for the compared on-resin deprotection techniques are provided below. These protocols are based on a 0.1 mmol scale.

Protocol 1: Classic Palladium(0)-Catalyzed Deprotection with Phenylsilane

This method is a widely used standard for allyl group removal in SPPS.

  • Resin Preparation: Swell the peptide-resin containing the this compound residue in dichloromethane (DCM, 3 x 5 mL).

  • Deprotection Cocktail Preparation: In a separate vessel, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents) in DCM (6 mL). To this solution, add phenylsilane (20 equivalents).[2]

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Gently agitate the mixture at room temperature for 20 minutes.[2]

  • Repeat Reaction: Drain the resin and repeat the deprotection step with a fresh cocktail for another 20 minutes to ensure complete removal.[2]

  • Washing: After the final deprotection step, thoroughly wash the resin with DCM (3 x 5 mL), 0.5% diisopropylethylamine (DIPEA) in DMF (2 x 5 mL), and 0.5% sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by extensive washes with DMF and DCM.[1]

Protocol 2: Microwave-Assisted Palladium(0) Deprotection

This protocol significantly accelerates the deprotection process using microwave energy.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) within a microwave peptide synthesizer vessel.

  • Reagent Preparation: Prepare a solution of 0.025 M Pd(PPh₃)₄ in DCM and a solution of 0.50 M phenylsilane in DCM.[6]

  • Microwave Deprotection: Add the Pd(PPh₃)₄ and phenylsilane solutions to the resin. Irradiate the mixture in the microwave synthesizer for 5 minutes at 38°C.[5]

  • Repeat Cycle: Drain the reagents and repeat the microwave deprotection step for another 5 minutes.[5]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove the catalyst and byproducts.

Protocol 3: Metal-Free Deprotection using Iodine/Water

This method offers a sustainable alternative to palladium-based deprotection.

  • Resin Preparation: Swell the peptide-resin in a mixture of PolarClean (PC) and ethyl acetate (EtOAc) (1:4).

  • Deprotection Reaction: Add a solution of iodine (I₂) and water (H₂O) (1:8 ratio, 5 equivalents of I₂) in PC/EtOAc (1:4) to the resin. Heat the mixture at 50°C for 1.5 hours.[4]

  • Washing and Quenching: After the reaction, wash the resin with EtOAc and DCM. A quenching step with a suitable scavenger may be employed to remove any remaining iodine.

  • Post-Deprotection Coupling: The deprotected resin can be directly used in a subsequent one-pot coupling reaction.[4]

Visualizing the Workflow and Deprotection Pathways

On-Resin Deprotection Workflow

The following diagram illustrates the general workflow for incorporating this compound into a peptide sequence, followed by on-resin deprotection of the allyl group to expose the side-chain carboxylic acid for further modification, such as lactamization.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) start Start with Resin elongation Peptide Chain Elongation (Fmoc Chemistry) start->elongation incorporation Incorporate this compound elongation->incorporation deprotection On-Resin Allyl Deprotection incorporation->deprotection modification Side-Chain Modification (e.g., Lactamization) deprotection->modification cleavage Cleavage from Resin & Global Deprotection modification->cleavage product Final Peptide cleavage->product

General workflow for SPPS involving on-resin allyl deprotection.

Comparison of Deprotection Mechanisms

The diagram below outlines the key reagents and conditions for the different allyl deprotection strategies discussed.

G cluster_pd Palladium-Catalyzed cluster_mw Microwave-Assisted cluster_mf Metal-Free start Resin-Bound Peptide with this compound pd_reagents Pd(PPh₃)₄ + Scavenger (e.g., PhSiH₃) start->pd_reagents Classic Method mw_reagents Pd(PPh₃)₄ + Scavenger + Microwave (38°C) start->mw_reagents Rapid Method mf_reagents I₂/H₂O in PC/EtOAc (50°C) start->mf_reagents Sustainable Method result Resin-Bound Peptide with Deprotected Glu Side Chain pd_reagents->result mw_reagents->result mf_reagents->result

Comparison of reagents for different allyl deprotection methods.

References

Chiral Purity Analysis of Fmoc-D-Glu(OAll)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and pharmaceutical manufacturing, ensuring the enantiomeric purity of chiral building blocks like N-α-Fmoc-D-glutamic acid γ-allyl ester (Fmoc-D-Glu(OAll)-OH) is of paramount importance. The presence of the corresponding L-enantiomer can significantly impact the final peptide's biological activity, efficacy, and safety profile. This guide provides a comprehensive comparison of analytical methods for assessing the chiral purity of this compound, complete with experimental data and detailed protocols.

Comparison of Analytical Methods

The primary methods for determining the chiral purity of Fmoc-protected amino acids are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and limitations in terms of sensitivity, sample preparation, and applicability.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.
Sensitivity High (can detect ≤0.1% of the minor enantiomer).Very High (can achieve low limits of detection).Moderate (generally requires >1% of the minor enantiomer for accurate quantification).
Sample Preparation Minimal; direct injection of the dissolved sample.Requires derivatization to increase volatility and thermal stability. The Fmoc group may need to be removed.Can be analyzed directly with a chiral solvating agent or after derivatization with a chiral derivatizing agent.
Potential for Racemization Low risk during analysis.Potential for racemization during derivatization at high temperatures.[1]Low risk.
Key Advantage Direct analysis, high throughput, and excellent resolution for many Fmoc-amino acids.[2]High sensitivity and structural information from mass spectrometry.Provides structural information and can be non-destructive.
Key Disadvantage Requires screening of various chiral columns and mobile phases for method development.Complex sample preparation and potential for thermal degradation of the analyte.Lower sensitivity compared to chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the enantiomeric purity analysis of Fmoc-amino acids due to its high resolution, sensitivity, and straightforward sample preparation. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers.

Table 1: HPLC Chiral Separation Data for Fmoc-Glu(OtBu)-OH

Chiral Stationary PhaseMobile Phasek1 (D-enantiomer)α (Selectivity)Rs (Resolution)Elution OrderReference
CHIRALPAK ZWIX(+)H₂O/MeOH (1/99 v/v) with 30 mM TEA and 60 mM FA0.221.320.64D < L[3]
CHIRALPAK QN-AXMeOH/MeCN (75/25 v/v) with 30 mM DEA and 60 mM FA1.971.889.54D < L[3]
  • k1: Retention factor of the first eluting enantiomer.

  • α: Selectivity factor (ratio of retention factors). A value > 1 indicates separation.

  • Rs: Resolution factor. A value ≥ 1.5 indicates baseline separation.

  • TEA: Triethylamine, FA: Formic Acid, DEA: Diethylamine, MeCN: Acetonitrile, MeOH: Methanol.

Experimental Protocol: Chiral HPLC
  • Column: CHIRALPAK QN-AX (or a similar quinine-based or polysaccharide-based chiral column).

  • Mobile Phase: A mixture of methanol and acetonitrile (e.g., 75:25 v/v) containing a basic and an acidic additive (e.g., 30 mM diethylamine and 60 mM formic acid) is a good starting point.[3] The mobile phase composition should be optimized to achieve the best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject a racemic standard of Fmoc-DL-Glu(OAll)-OH to determine the retention times of both enantiomers and to confirm the elution order. Inject the this compound sample and quantify the L-enantiomer impurity by comparing its peak area to the total area of both peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in Mobile Phase inject Inject Sample prep->inject separate Chiral Separation on CSP inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Chiral Purity (% Enantiomeric Excess) integrate->calculate

Experimental workflow for chiral HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS can be a highly sensitive method for enantiomeric purity analysis, but it requires derivatization of the amino acid to make it volatile. For Fmoc-protected amino acids, this typically involves the removal of the Fmoc group followed by derivatization of the resulting amino acid.

Experimental Protocol: Chiral GC-MS
  • Fmoc Deprotection:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., dimethylformamide).

    • Add a solution of 20% piperidine in DMF and stir at room temperature for 30 minutes to remove the Fmoc group.

    • Evaporate the solvent and piperidine under vacuum.

  • Derivatization:

    • The resulting D-Glu(OAll)-OH is then derivatized. A common method is esterification followed by acylation.[4]

    • For example, add an acidic alcohol (e.g., 3 M HCl in isopropanol) and heat to form the isopropyl ester.

    • After removing the excess reagent, add an acylating agent like trifluoroacetic anhydride (TFAA) to derivatize the amino group.[5]

  • GC-MS Analysis:

    • Column: A chiral capillary column such as Chirasil-Val.[4]

    • Carrier Gas: Helium.

    • Injection: Split/splitless injector.

    • Temperature Program: An optimized temperature gradient is used to separate the derivatized enantiomers.

    • MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) for enhanced sensitivity.

  • Data Analysis: The enantiomeric excess is determined by comparing the peak areas of the D- and L-enantiomer derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis deprotect Fmoc Deprotection derivatize Derivatization of Amino Acid deprotect->derivatize inject Inject Derivatized Sample derivatize->inject separate Chiral Separation on GC Column inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Chiral Purity integrate->calculate

Workflow for chiral GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy offers a non-destructive method for determining enantiomeric purity. The principle relies on creating a diastereomeric environment, which makes the NMR signals of the two enantiomers non-equivalent and thus distinguishable. This can be achieved by using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Experimental Protocol: Chiral NMR
  • Using a Chiral Solvating Agent (CSA):

    • Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of a chiral solvating agent (e.g., a derivative of (R)-1,1'-bi-2-naphthol (BINOL) or a chiral lanthanide shift reagent).[6]

    • Acquire another ¹H NMR spectrum. The signals corresponding to the enantiomers should be split into two sets of peaks.

    • The enantiomeric excess is determined by integrating the corresponding signals.

  • Using a Chiral Derivatizing Agent (CDA):

    • React the this compound with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomeric esters.

    • Purify the resulting diastereomers.

    • Dissolve the diastereomeric mixture in a deuterated solvent and acquire an NMR spectrum (¹H or ¹⁹F if a fluorine-containing CDA is used).

    • The diastereomers will have distinct chemical shifts, allowing for quantification by integration.

NMR_Logic cluster_method Chiral NMR Method cluster_result Resulting Species for Analysis cluster_analysis NMR Analysis enantiomers Enantiomeric Mixture (D and L) csa Add Chiral Solvating Agent (CSA) enantiomers->csa cda React with Chiral Derivatizing Agent (CDA) enantiomers->cda diastereomeric_complexes Diastereomeric Complexes (Transient) csa->diastereomeric_complexes diastereomers Diastereomeric Products (Covalent) cda->diastereomers nmr Acquire NMR Spectrum diastereomeric_complexes->nmr diastereomers->nmr quantify Quantify by Signal Integration nmr->quantify

Logical relationship in chiral NMR analysis.

Potential Impurities in this compound

Besides the L-enantiomer, other impurities can be present in this compound, arising from the synthesis and storage of the compound. These include:

  • Free Fmoc-D-Glu-OH: Incomplete esterification of the gamma-carboxyl group.

  • Dipeptides: Formation of Fmoc-D-Glu(OAll)-D-Glu(OAll)-OH during the Fmoc protection step.[7]

  • β-Alanine Adducts: Contamination from the Fmoc-Cl reagent can lead to the formation of Fmoc-β-Ala-OH or Fmoc-β-Ala-D-Glu(OAll)-OH.

  • Degradation Products: Hydrolysis of the allyl ester or decomposition of the Fmoc group can occur during storage.

Conclusion

The selection of the most appropriate analytical method for determining the chiral purity of this compound depends on the specific requirements of the analysis, including the desired level of sensitivity, available instrumentation, and sample throughput. Chiral HPLC is generally the preferred method due to its high resolution, accuracy, and ease of use for routine quality control. Chiral GC-MS offers higher sensitivity but requires more extensive sample preparation. Chiral NMR is a valuable tool for structural confirmation and can provide enantiomeric purity information without the need for chromatographic separation, albeit with lower sensitivity. For comprehensive quality control, a combination of these techniques may be employed to ensure the highest purity of this critical raw material in peptide synthesis.

References

Orthogonal Protection in Peptide Synthesis: A Comparative Guide to Fmoc-D-Glu(OAll)-OH Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of side-chain protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS), profoundly influencing yield, purity, and the feasibility of complex peptide architectures. The allyl ester (OAll) of Fmoc-D-Glu-OH offers a distinct layer of orthogonality, removable under mild, palladium(0)-catalyzed conditions, leaving acid- and base-labile groups intact.[1][2][3] However, the landscape of peptide chemistry offers several powerful alternatives, each with a unique profile of reactivity and application. This guide provides an objective comparison of key alternatives to Fmoc-D-Glu(OAll)-OH, supported by experimental data and detailed protocols to inform your synthetic strategy.

Performance Comparison of D-Glutamic Acid Side-Chain Protecting Groups

The ideal protecting group for the γ-carboxyl of glutamic acid must be robust enough to withstand repeated cycles of Fmoc deprotection while being selectively cleavable under conditions that preserve the integrity of the peptide and other protecting groups.[1] This section compares the performance of common alternatives to the allyl group.

Protecting GroupStructureDeprotection ConditionsOrthogonality & AdvantagesDisadvantages & Common Side Reactions
Allyl (OAll) -CH₂CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃).[1][3]Fully orthogonal to acid-labile (tBu, Boc, Trt) and base-labile (Fmoc) groups.[3] Ideal for on-resin cyclization and modification.[2]Requires a palladium catalyst which may need removal from the final product. The unhindered nature offers little protection against aspartimide formation if used for Asp.[2]
2-Phenylisopropyl (O-2-PhiPr) -C(CH₃)₂Ph1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[4]Quasi-orthogonal to tert-butyl (tBu) based groups, allowing for selective deprotection in their presence.[5] The bulky group can reduce side reactions like pyroglutamate formation.[5][6]Not fully orthogonal to highly acid-sensitive resins or protecting groups.
tert-Butyl (OtBu) -C(CH₃)₃Strong acid (e.g., >90% TFA).[6]Excellent stability under standard Fmoc-SPPS conditions.[1] Considered a very safe choice with minimal side reactions.[1]Not orthogonal to resin cleavage from standard acid-labile resins (e.g., Wang, Rink Amide), making it unsuitable for synthesizing protected fragments.[1]
Benzyl (Bzl) -CH₂PhCatalytic Hydrogenation (e.g., H₂/Pd).[1]Orthogonal to base-labile Fmoc and acid-labile resin linkages, allowing for the synthesis of protected fragments.[1]Partial cleavage can occur during repeated piperidine treatments for Fmoc deprotection.[1] Requires a metal catalyst.
4,4-dimethyl-2,6-dioxocyclohex-1-ylidene-3-methylbutyl (Dmab) Complex Ester2% Hydrazine in DMF.[7][8]Orthogonal to both acid- and base-labile protecting groups.[8] Cleavage is rapid.The deprotection involves a two-step process, and sluggish cleavage of the aminobenzyl moiety has been observed in some sequences.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting synthetic strategies. The following are representative protocols for the deprotection of the discussed side-chain protecting groups.

Protocol 1: On-Resin Allyl Deprotection

Objective: To selectively remove the allyl protecting group from a resin-bound peptide.

Materials:

  • Peptidyl-resin containing a Glu(OAll) residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 0.5% (w/v) Sodium diethyldithiocarbamate in DMF (for palladium scavenging)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Swell the peptidyl-resin in anhydrous DCM in a reaction vessel for 30 minutes.

  • Drain the solvent.

  • Under an inert atmosphere, add a solution of Pd(PPh₃)₄ (typically 0.1 to 0.5 equivalents relative to the resin substitution) and PhSiH₃ (typically 10 to 20 equivalents) in anhydrous DCM.

  • Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completion.

  • Drain the reaction mixture.

  • Wash the resin extensively with DCM and DMF.

  • To remove residual palladium, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 x 15 minutes).

  • Wash the resin thoroughly with DMF and DCM, and then dry.

Protocol 2: On-Resin 2-Phenylisopropyl (O-2-PhiPr) Deprotection

Objective: To selectively remove the O-2-PhiPr protecting group under mild acidic conditions.

Materials:

  • Peptidyl-resin containing a Glu(O-2-PhiPr) residue

  • 1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • DCM for washing

  • 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF for neutralization

  • DMF for washing

Procedure:

  • Swell the peptidyl-resin in DCM.

  • Treat the resin with the 1% TFA in DCM solution for a short period (e.g., 2-10 minutes), repeated multiple times (e.g., 5-10 times).[5]

  • Monitor the deprotection progress.

  • Once complete, wash the resin thoroughly with DCM.

  • Neutralize the resin by washing with 10% DIPEA in DMF.

  • Wash the resin with DMF and DCM, and then dry.

Visualizing Orthogonal Deprotection Strategies

The following diagrams illustrate the chemical structures of the protecting groups and the workflow for on-resin cyclization, a key application of orthogonal protection.

G Workflow for On-Resin Side-Chain to Side-Chain Cyclization start Linear Peptide Synthesis on Solid Support (incorporating, e.g., this compound and Fmoc-L-Lys(Mtt)-OH) deprotect_mtt Selective Deprotection of Mtt group (e.g., 1% TFA in DCM) start->deprotect_mtt 1. deprotect_oall Selective Deprotection of OAll group (Pd(PPh₃)₄ / PhSiH₃) deprotect_mtt->deprotect_oall 2. cyclize On-Resin Lactam Bridge Formation (Coupling of side chains) deprotect_oall->cyclize 3. cleave Final Cleavage from Resin and Global Deprotection cyclize->cleave 4. purify Purification of Cyclic Peptide cleave->purify 5.

References

Comparing efficiency of different palladium scavengers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the use of palladium-catalyzed cross-coupling reactions is ubiquitous for the formation of carbon-carbon and carbon-heteroatom bonds. While indispensable, these reactions present a significant downstream challenge: the removal of residual palladium from the active pharmaceutical ingredient (API) or final product.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), impose strict limits on the permissible levels of elemental impurities like palladium in drug products, necessitating robust and efficient purification strategies.[2] This guide provides an objective comparison of the performance of various palladium scavengers, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate solution for their needs.

The primary methods for palladium removal involve the use of scavengers, which are materials designed to bind selectively to the metal, allowing for its removal from the reaction mixture through filtration.[3] These scavengers can be broadly categorized into silica-based, polymer-supported, and carbon-based materials. Each class of scavenger possesses distinct advantages and disadvantages in terms of efficiency, cost, and ease of use.

Quantitative Comparison of Palladium Scavengers

The selection of an appropriate palladium scavenger is a critical step in process development and can be influenced by factors such as the nature of the API, the solvent system, and the specific palladium species present. The following tables summarize quantitative data from various studies, comparing the efficiency of different scavengers under specified conditions.

Table 1: Comparison of Silica-Based, Polymer-Supported, and Activated Carbon Scavengers

Scavenger TypeScavenger NameInitial Pd (ppm)Final Pd (ppm)% Pd RemovedScavenger LoadingTime (h)TemperatureReference
Silica-BasedSiliaMetS Thiol2400≤ 16> 99.310 wt% (with Si-Thiourea)--[4]
Silica-BasedSiliaMetS Thiourea423< 14> 96.720% w/wOvernight65°C[5]
Silica-BasedCarboxen® 56412501299.00.5 g scavenger / 20 g solvent2423°C[2]
Polymer-SupportedMP-TMT852< 10> 98.850 mg / 10 mL16RT[6][7]
Polymer-SupportedQuadrapure2400> 16< 99.3---[4]
Activated CarbonDarco2400> 16< 99.3---[4]
Activated Carbon-800~100882 g / 10 mL16RT[8]

Table 2: Head-to-Head Comparison in a Specific Application

ScavengerInitial Pd (ppm)Final Pd (ppm) after 17h at 35°C% Pd RemovedProduct RecoveryReference
SiliaMetS Thiol>13002>99.8%90%[9]
Activated Carbon---up to 50% loss[6]

Experimental Protocols

To ensure reproducible and comparable results when evaluating palladium scavengers, a standardized experimental protocol is essential. The following is a detailed methodology synthesized from multiple sources for a batch scavenging experiment.[2][5][6][10]

Objective: To determine the efficiency of a palladium scavenger in removing residual palladium from a reaction mixture.

Materials:

  • Reaction mixture containing residual palladium.

  • Palladium scavenger (e.g., silica-based, polymer-supported, or activated carbon).

  • Appropriate solvent for washing (e.g., ethyl acetate).

  • Reaction vessel (e.g., round-bottom flask or vial).

  • Stirring apparatus (e.g., magnetic stirrer).

  • Filtration apparatus (e.g., Buchner funnel, filter paper).

  • Analytical instrument for palladium quantification (e.g., Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS)).

Procedure:

  • Sample Preparation: Take a representative sample of the crude reaction mixture post-reaction. If the reaction mixture contains solid by-products, filter them off before adding the scavenger.

  • Initial Palladium Concentration Measurement: Analyze an aliquot of the initial reaction mixture using ICP-MS or AAS to determine the starting concentration of palladium (ppm).

  • Scavenger Addition: To the remaining reaction mixture, add the calculated amount of the palladium scavenger. The scavenger loading can be based on weight percent relative to the product or molar equivalents relative to the initial palladium concentration.[5]

  • Scavenging: Stir the mixture at a controlled temperature (e.g., room temperature or an elevated temperature as recommended by the scavenger manufacturer) for a specified period (e.g., 2 to 24 hours).[2][6]

  • Filtration: After the designated scavenging time, filter the mixture to remove the scavenger. Wash the collected scavenger with a suitable solvent to recover any adsorbed product.

  • Final Palladium Concentration Measurement: Analyze an aliquot of the filtrate using ICP-MS or AAS to determine the final concentration of palladium.

  • Calculation of Efficiency: Calculate the percentage of palladium removed using the following formula: % Pd Removed = [(Initial Pd - Final Pd) / Initial Pd] * 100

  • Product Recovery (Optional but Recommended): Evaporate the solvent from the filtrate and weigh the recovered product to determine the percentage of product recovery. This is crucial as some scavengers, particularly activated carbon, can lead to significant product loss.[6][8]

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for accurate execution. The following diagram, generated using Graphviz, illustrates the logical flow of the palladium scavenger efficiency comparison experiment.

G cluster_prep Preparation cluster_scavenging Scavenging Process cluster_analysis Analysis & Results cluster_output Outputs start Crude Reaction Mixture initial_analysis Measure Initial Pd (ICP/AAS) start->initial_analysis add_scavenger Add Scavenger start->add_scavenger calculate_efficiency Calculate % Pd Removed initial_analysis->calculate_efficiency stir Stir (Time & Temperature) add_scavenger->stir filter Filter & Wash stir->filter final_analysis Measure Final Pd (ICP/AAS) filter->final_analysis product_recovery Determine Product Recovery filter->product_recovery final_analysis->calculate_efficiency recovery Product Recovery product_recovery->recovery efficiency Scavenger Efficiency calculate_efficiency->efficiency

Palladium Scavenger Efficiency Experimental Workflow

Signaling Pathways and Logical Relationships

The interaction between the palladium species and the scavenger is a key aspect of the purification process. The following diagram illustrates the logical relationship in the scavenging process, from the contaminated product to the purified product.

G cluster_input Input cluster_process Process cluster_output Output ContaminatedProduct Product + Pd Species Binding Selective Binding ContaminatedProduct->Binding Scavenger Palladium Scavenger Scavenger->Binding PurifiedProduct Purified Product Binding->PurifiedProduct ScavengerPd Scavenger-Pd Complex Binding->ScavengerPd

Logical Flow of Palladium Scavenging

Conclusion

The choice of a palladium scavenger is a multi-faceted decision that requires careful consideration of efficiency, product recovery, and process parameters. Silica-based scavengers, such as SiliaMetS Thiol and Thiourea, and polymer-supported scavengers like MP-TMT, have demonstrated high efficiency in reducing palladium levels to within regulatory limits, often with excellent product recovery.[4][5][6] Activated carbon, while a cost-effective option, can lead to significant API loss and may not always achieve the desired level of palladium removal.[6][8]

For optimal results, it is recommended to screen a variety of scavengers under conditions that mimic the actual process. The experimental protocol and workflows provided in this guide offer a framework for conducting such evaluations in a systematic and reproducible manner. By leveraging the comparative data and methodologies presented, researchers and process chemists can make informed decisions to develop efficient, robust, and compliant purification strategies.

References

Safety Operating Guide

Safe Disposal of Fmoc-D-Glu(OAll)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount for researchers and scientists in the field of drug development. This guide provides detailed procedures for the proper disposal of Fmoc-D-Glu(OAll)-OH, a key reagent in peptide synthesis, ensuring compliance with safety protocols and regulatory standards.

This compound (N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-allyl ester) is a combustible solid that requires careful handling to minimize exposure and prevent environmental contamination.[1] While some safety data sheets (SDS) do not classify the L-isomer as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it with a high degree of caution.[1] Discharge into the environment must be avoided.[1]

Key Safety and Handling Information

A summary of essential information for the safe handling and disposal of this compound is presented below. Adherence to these guidelines is crucial for minimizing risks in the laboratory.

Property Value Reference
CAS Number 204251-33-2[2]
Molecular Formula C23H23NO6[2][3]
Molecular Weight 409.4 g/mol [2]
Appearance Solid
Storage Temperature 2-8°C
Storage Class 11 - Combustible Solids
Personal Protective Equipment (PPE) Eyeshields, Gloves, Type N95 (US) Respirator
Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to protect both laboratory personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[1]

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risks.

  • Eye Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Use suitable protective gloves, such as nitrile gloves, to prevent skin contact.[4] Gloves must be inspected prior to use and disposed of properly after use.[1]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dust, a particle filter respirator (N95 type) is recommended.[4]

2. Waste Segregation: Keep this compound waste separate from other chemical waste to prevent unintended reactions.[4]

  • Solid Waste: Collect any unreacted this compound and contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, clearly labeled, and sealed container for solid chemical waste.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.[4] Depending on the solvent used, this may be classified as halogenated or non-halogenated solvent waste.[4]

3. Containerization: Use containers that are chemically resistant and can be securely sealed.[4]

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's waste management program.[4]

4. Storage of Waste: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[4] Follow your institution's guidelines for the temporary storage of chemical waste.[4]

5. Final Disposal: All waste containers must be disposed of through your institution's certified chemical waste disposal program.[4]

Emergency Procedures

In the event of accidental exposure or spillage, follow these first-aid measures and consult a physician.[1] Show the safety data sheet to the doctor in attendance.[1]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

For spills, evacuate personnel to a safe area.[1] Use personal protective equipment and avoid dust formation.[1] Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[1]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following workflow diagram outlines the key steps from initial handling to final disposal.

This compound Disposal Workflow cluster_preparation Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_generation Generate Waste (Solid or Liquid) ppe->waste_generation segregate Segregate Waste Streams waste_generation->segregate solid_waste Solid Waste Container (Unused chemical, contaminated items) segregate->solid_waste liquid_waste Liquid Waste Container (Solutions containing the chemical) segregate->liquid_waste label_container Label Waste Container ('Hazardous Waste', Chemical Name) solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Area (Well-ventilated, secure) label_container->store_waste final_disposal Dispose via Certified Program store_waste->final_disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Fmoc-D-Glu(OAll)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized reagents like Fmoc-D-Glu(OAll)-OH is paramount. This guide provides immediate, essential safety protocols, and detailed operational and disposal plans to ensure laboratory safety and experimental success. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not uniformly available across all suppliers, the following recommendations are based on available safety data and best practices for handling similar Fmoc-protected amino acids.[1][2][3]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is crucial to minimize exposure when handling this compound, especially in its solid, powdered form. A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and potential splashes. Should meet ANSI Z87.1 standards.
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.[3]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving is recommended for added protection. Gloves should be inspected before use and removed immediately after any contact with the chemical.[3][4]
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing from spills.[1][2]
Respiratory Protection N95 Respirator/Dust MaskRecommended when weighing and handling the powder to avoid inhalation of dust particles.[2][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[1][4]
Operational and Handling Plan

Engineering Controls:

  • Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[1][4]

  • Safety Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.

  • Weighing (Solid): Perform all weighing operations within a chemical fume hood or a balance enclosure. Use a spatula to transfer the solid and avoid creating dust.[1][3]

  • Solution Preparation: When dissolving the solid, slowly add it to the solvent while stirring to prevent splashing. Work within a fume hood, especially when using volatile solvents like Dimethylformamide (DMF).[1]

First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Disposal Plan

All waste generated from the handling and use of this compound must be treated as chemical waste and disposed of in accordance with federal, state, and local regulations.[3]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound, contaminated weighing paper, pipette tips, and gloves in a designated, sealed container labeled as "Hazardous Chemical Waste."[3][6]

    • Liquid Waste: Collect all solutions containing the compound, solvents (e.g., DMF, piperidine solutions), and washing residues in a separate, clearly labeled, and sealed container for liquid chemical waste.[3][6]

  • Container Management: Ensure all waste containers are in good condition, compatible with the chemical waste, and securely sealed to prevent leaks or spills.[3][6] Label containers clearly with "Hazardous Waste" and list the chemical constituents.[6][7]

  • Storage and Disposal: Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals. Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[3]

Experimental Workflow: Fmoc-Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a general workflow for the incorporation of this compound into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling cluster_elongation Chain Elongation Resin Resin Swell Swell Resin in DMF Resin->Swell 1. Deprotect1 Treat with 20% piperidine/DMF Swell->Deprotect1 2. Wash1 Wash with DMF Deprotect1->Wash1 3. Couple Couple to Resin Wash1->Couple 4. Activate Activate this compound with HBTU/DIPEA Activate->Couple Wash2 Wash with DMF/DCM Couple->Wash2 5. Repeat Repeat Deprotection and Coupling Cycles Wash2->Repeat 6.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-d-glu(oall)-oh
Reactant of Route 2
Reactant of Route 2
Fmoc-d-glu(oall)-oh

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.